molecular formula C6H5Cl2N B3337056 4,5-Dichloro-2-methylpyridine CAS No. 514216-44-5

4,5-Dichloro-2-methylpyridine

Cat. No.: B3337056
CAS No.: 514216-44-5
M. Wt: 162.01 g/mol
InChI Key: XXUTXRYOVWFEHI-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-methylpyridine is a useful research compound. Its molecular formula is C6H5Cl2N and its molecular weight is 162.01 g/mol. The purity is usually 95%.
The exact mass of the compound 4,5-Dichloro-2-methylpyridine is 160.9799046 g/mol and the complexity rating of the compound is 97.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,5-Dichloro-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dichloro-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichloro-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUTXRYOVWFEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652868
Record name 4,5-Dichloro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514216-44-5
Record name 4,5-Dichloro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: Unveiling a Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 4,5-Dichloro-2-methylpyridine

In the landscape of modern synthetic chemistry, particularly within drug discovery and agrochemical development, heterocyclic scaffolds serve as the backbone for a vast array of functional molecules. Among these, pyridine derivatives are of paramount importance due to their presence in numerous biologically active compounds. 4,5-Dichloro-2-methylpyridine (CAS No. 514216-44-5) is a chlorinated derivative of 2-methylpyridine (α-picoline) that has emerged as a highly versatile and valuable intermediate.[1]

The strategic placement of two chlorine atoms on the pyridine ring, coupled with a methyl group, imparts a unique reactivity profile to the molecule. The chlorine atoms act as proficient leaving groups for nucleophilic substitution, while the methyl group and the pyridine ring itself offer additional sites for chemical modification. This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, reactivity, and applications of 4,5-dichloro-2-methylpyridine, designed for researchers and development scientists who seek to leverage its potential in creating novel, high-value compounds.

Physicochemical & Spectroscopic Profile

The fundamental physical and structural characteristics of a compound are critical for its application in synthesis, dictating reaction conditions, purification strategies, and handling procedures.

Core Properties

The key physicochemical data for 4,5-dichloro-2-methylpyridine are summarized in the table below.

PropertyValueSource(s)
CAS Number 514216-44-5[1]
Molecular Formula C₆H₅Cl₂N[1]
Molecular Weight 162.01 g/mol [1]
IUPAC Name 4,5-dichloro-2-methylpyridine[2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point ~200 °C[1]
SMILES CC1=CC(=C(C=N1)Cl)Cl[1]
InChI Key XXUTXRYOVWFEHI-UHFFFAOYSA-N[1]
Chemical Structure

The structure of 4,5-dichloro-2-methylpyridine forms the basis of its reactivity.

Caption: Structure of 4,5-dichloro-2-methylpyridine.

Predicted Spectroscopic Signature
  • ¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.

    • Aromatic Region: Two singlets are predicted for the two aromatic protons at positions 3 and 6. The proton at C6 will likely appear more downfield than the proton at C3 due to the electronic environment.

    • Aliphatic Region: A sharp singlet, integrating to three protons, would be observed for the methyl group at the C2 position. Its chemical shift would typically be in the range of 2.4-2.6 ppm.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals, corresponding to each carbon atom in the unique electronic environment.

    • Aromatic Carbons: Five signals would be present in the aromatic region (approx. 120-160 ppm). The carbons bearing the chlorine atoms (C4 and C5) would be significantly influenced, as would the carbon attached to the nitrogen (C2 and C6).

    • Aliphatic Carbon: One signal in the aliphatic region (approx. 15-25 ppm) would correspond to the methyl group carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations from the aromatic ring and the methyl group, C=C and C=N stretching vibrations characteristic of the pyridine ring, and strong C-Cl stretching vibrations in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum would show a distinct molecular ion (M⁺) peak. Crucially, due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion and its fragments, with (M)⁺, (M+2)⁺, and (M+4)⁺ peaks in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms.

Synthesis and Purification

The synthesis of 4,5-dichloro-2-methylpyridine presents a classic challenge in heterocyclic chemistry: regioselectivity. Direct chlorination of the starting material, 2-methylpyridine (also known as 2-picoline), can lead to a mixture of chlorinated products, including undesired side-chain chlorination.[1] Therefore, controlled and regioselective methods are essential for efficient production.

Primary Synthetic Pathway: Regioselective Chlorination

The most common industrial and laboratory approach involves the direct, yet controlled, chlorination of 2-methylpyridine. The choice of chlorinating agent and catalyst is paramount to directing the substitution to the C4 and C5 positions.

Causality of Reagent Choice: The pyridine ring is electron-deficient compared to benzene, making electrophilic aromatic substitution more difficult. However, the nitrogen atom can be protonated or coordinated to a Lewis acid, further deactivating the ring, particularly at the 2, 4, and 6 positions. Chlorination strategies often exploit these electronic properties. Reagents like phosphorus oxychloride (POCl₃) or chlorine gas with a Lewis acid catalyst (e.g., iron(III) chloride) at elevated temperatures are employed to overcome the ring's deactivation and achieve dichlorination.[1] The specific conditions are optimized to favor substitution at the 4- and 5-positions over other possibilities.

SynthesisWorkflow Start 2-Methylpyridine (Starting Material) Reaction Regioselective Chlorination Start->Reaction Reagents Chlorinating Agent (e.g., POCl₃ or Cl₂/FeCl₃) High Temperature (>60°C) Reagents->Reaction Product 4,5-Dichloro-2-methylpyridine (Crude Product) Reaction->Product Purification Purification (e.g., Distillation/Chromatography) Product->Purification Final Pure Product Purification->Final

Caption: General workflow for the synthesis of 4,5-dichloro-2-methylpyridine.

Experimental Protocol: General Procedure for Chlorination
  • Reactor Setup: A multi-necked, round-bottom flask is equipped with a mechanical stirrer, a condenser, a thermometer, and a gas inlet/outlet (vented through a scrubber containing a sodium hydroxide solution to neutralize excess chlorine and HCl gas).

  • Charging Reagents: The starting material, 2-methylpyridine, and a suitable high-boiling solvent are charged into the reactor. If using a catalyst like iron(III) chloride, it is added at this stage.[1]

  • Reaction Execution: The mixture is heated to the target temperature (typically above 60°C).[1] Chlorine gas is then bubbled through the reaction mixture at a controlled rate. The reaction is highly exothermic and requires careful temperature management. Alternatively, a liquid chlorinating agent like POCl₃ may be added dropwise.

  • Monitoring: The reaction progress is monitored by quenching small aliquots and analyzing them by GC or LC-MS to determine the consumption of starting material and the formation of the desired product.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. It is then carefully neutralized with an aqueous base (e.g., NaOH or Na₂CO₃).

  • Extraction & Isolation: The organic product is extracted into a suitable solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Purification: The solvent is removed under reduced pressure. The resulting crude product, which may contain other isomers, is purified by vacuum distillation or column chromatography to yield pure 4,5-dichloro-2-methylpyridine.

Chemical Reactivity and Derivatization

The synthetic utility of 4,5-dichloro-2-methylpyridine stems from its three primary reaction sites: the two chlorine-substituted carbons, the methyl group, and the pyridine ring nitrogen.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C4 and C5 positions are susceptible to displacement by a wide range of nucleophiles. This is the most common and synthetically valuable reaction for this compound.

Mechanistic Insight: Nucleophilic aromatic substitution on electron-deficient rings like pyridine proceeds via an addition-elimination mechanism.[3] A nucleophile attacks the electron-deficient carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is temporarily broken. In the subsequent step, the leaving group (chloride) is eliminated, and aromaticity is restored. The electron-withdrawing nature of the ring nitrogen helps to stabilize the negative charge in the intermediate, facilitating the reaction, especially for leaving groups at the 2- and 4-positions.[3][4]

  • Common Nucleophiles: Amines, thiols, alkoxides, and phenoxides can readily displace the chlorine atoms.[1]

  • Regioselectivity of Substitution: While both chlorine atoms can be substituted, the C4 position is generally more activated towards nucleophilic attack than the C5 position due to more effective stabilization of the intermediate by the ring nitrogen. By carefully controlling stoichiometry and reaction conditions (e.g., temperature, choice of base), selective monosubstitution at C4 can often be achieved.

Reactions of the Methyl Group
  • Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).[1] This transforms the molecule into 4,5-dichloropyridine-2-carboxylic acid, another valuable synthetic intermediate.

  • Deprotonation: Strong bases can deprotonate the methyl group to form an anion, which can then react with various electrophiles, allowing for chain extension and further functionalization.

Reactions of the Pyridine Ring
  • Reduction: The pyridine ring can be reduced to the corresponding piperidine derivative using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under harsh conditions.[1] This converts the aromatic heterocycle into a saturated one, opening up a different chemical space for drug design.

Reactivity cluster_main 4,5-Dichloro-2-methylpyridine cluster_products Reaction Products Main Cl | C₅-C₄-Cl //   \ C₆-N=C₂-CH₃ SNAr Nucleophilic Substitution (e.g., at C4) Nu-C₅-C₄-Cl... Main->SNAr + Nu⁻ (e.g., R-NH₂, R-SH) Oxidation Oxidation of Methyl Group ...C₂-COOH Main->Oxidation [O] (e.g., KMnO₄) Reduction Ring Reduction 4,5-dichloro-2-methylpiperidine Main->Reduction [H] (e.g., LiAlH₄)

Caption: Key reactivity pathways of 4,5-dichloro-2-methylpyridine.

Applications in Drug Discovery and Agrochemicals

4,5-Dichloro-2-methylpyridine is not typically an active pharmaceutical or agrochemical ingredient itself. Instead, its value lies in its role as a key intermediate—a molecular scaffold upon which more complex, biologically active structures are built.[1]

  • Pharmaceutical Synthesis: The pyridine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrently found in potent, orally bioavailable drugs. By using 4,5-dichloro-2-methylpyridine, medicinal chemists can perform selective substitutions at the C4 and C5 positions to rapidly generate libraries of compounds for screening.[1] These compounds have been investigated for potential antimicrobial and antifungal properties.[1]

  • Agrochemical Development: Similar to its role in pharmaceuticals, this compound serves as a building block for complex herbicides and fungicides. The specific substitution patterns on the pyridine ring are crucial for achieving target-specific activity and desired crop safety profiles.

  • Specialty Chemicals: It is also used in the synthesis of other specialty organic chemicals where a substituted pyridine moiety is required.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 514216-44-5 is not widely available, data from closely related isomers, such as 2,4-dichloro-5-methylpyridine, provide a reliable hazard profile.[5] Standard laboratory precautions for handling chlorinated organic compounds should be strictly followed.

Hazard Profile (based on related isomers)

Hazard ClassStatement
Acute Toxicity, Oral H302: Harmful if swallowed
Acute Toxicity, Dermal H312: Harmful in contact with skin
Acute Toxicity, Inhalation H332: Harmful if inhaled
Skin Corrosion/Irritation H315: Causes skin irritation
Eye Damage/Irritation H319: Causes serious eye irritation

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Use in a well-ventilated area, preferably within a chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow it to enter drains or waterways.

Conclusion

4,5-Dichloro-2-methylpyridine is a synthetically powerful and versatile chemical intermediate. Its value is defined by the strategic arrangement of its functional groups, which allows for a diverse range of chemical transformations. The ability to perform regioselective nucleophilic substitutions, combined with the potential for modifying the methyl group and the pyridine ring, makes it an indispensable tool for chemists in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, reactivity, and handling is key to unlocking its full potential in the development of next-generation functional molecules.

References

  • EvitaChem. (n.d.). Buy 4,5-Dichloro-2-methylpyridine (EVT-3473623) | 514216-44-5.
  • Chang, K.-T., et al. (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Journal of Heterocyclic Chemistry, 38(3), 745-748.
  • 2a biotech. (n.d.). Product Detail: 4,5-Dichloro-2-Methylpyridine.
  • Sigma-Aldrich. (n.d.). 4,5-Dichloro-2-methyl-pyridine | 514216-44-5.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4,5-Dichloro-2-methylpyridine.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-chloro-5-methyl-pyridine.
  • Alchem Pharmtech. (n.d.). CAS 514216-44-5 | 4,5-Dichloro-2-methylpyridine.
  • Gajeles, G., et al. (2020).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
  • P&S Chemicals. (n.d.). Product information, 4,5-Dichloro-2-methylpyridine.
  • Biosynth. (n.d.). 4,5-Dichloro-2-methylpyridine.
  • PubChem. (n.d.). 2,4-Dichloro-5-methylpyridine | C6H5Cl2N | CID 12643718.
  • BLD Pharm. (n.d.). 514216-44-5|4,5-Dichloro-2-methylpyridine.
  • Schmalzbauer, M., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules, 28(2), 798.
  • Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine.
  • Unverzagt, C., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of organic chemistry, 77(17), 7349–7358.
  • The Royal Society of Chemistry. (n.d.).
  • Sigma-Aldrich. (n.d.). 1,3-BIs[2,6-bis(1-ethylpropyl)phenyl]-4,5-dichloro-1,3-dihydro-2H-imidazol-2-ylidene]dichloro(2-methylpyridine)palladium.
  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
  • Lee, H.-G., et al. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles.
  • Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask....
  • BLDpharm. (n.d.). 1612891-29-8|(SP-4-1)-[1,3-BIs[2,6-bis(1-ethylpropyl)phenyl]-4,5-dichloro-1,3-dihydro-2H-imidazol-2-ylidene]dichloro(2-methylpyridine)palladium.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
  • ChemicalBook. (n.d.). 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum.
  • Chem-Impex. (n.d.). 2,4-Dichloro-5-methylpyridine.
  • ChemScene. (n.d.). 56961-78-5 | 2,4-Dichloro-5-methylpyridine.
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  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
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  • Wikipedia. (n.d.). 2-Methylpyridine.
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Sources

An In-depth Technical Guide to 4,5-Dichloro-2-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Directive: This guide provides a comprehensive technical overview of 4,5-dichloro-2-methylpyridine, a key heterocyclic building block. With full editorial control, this document is structured to deliver in-depth insights into its synthesis, chemical behavior, and strategic applications, particularly within the pharmaceutical landscape. The CAS Number for 4,5-dichloro-2-methylpyridine is 514216-44-5 .

Introduction: The Strategic Importance of Dichlorinated Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The introduction of halogen substituents, particularly chlorine, onto the pyridine ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and reactivity. This strategic halogenation provides medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.

4,5-Dichloro-2-methylpyridine, a member of this important class of compounds, presents a versatile platform for the synthesis of more complex molecular architectures. The presence of two chlorine atoms at the 4- and 5-positions, coupled with a methyl group at the 2-position, offers distinct reactivity patterns that can be exploited for the regioselective introduction of various functional groups. This guide will delve into the synthesis of this valuable intermediate, explore its chemical reactivity, and highlight its emerging role in the development of novel therapeutics.

Synthesis of 4,5-Dichloro-2-methylpyridine: A Methodological Overview

The synthesis of 4,5-dichloro-2-methylpyridine primarily involves the controlled chlorination of a 2-methylpyridine (2-picoline) precursor. Achieving the desired 4,5-dichloro substitution pattern requires careful selection of chlorinating agents and reaction conditions to manage regioselectivity and prevent over-chlorination.

Electrophilic Chlorination of 2-Methylpyridine

Direct electrophilic chlorination of the pyridine ring is a common strategy. The pyridine ring is less reactive towards electrophiles than benzene, necessitating forcing conditions or the use of activating groups. The reaction typically proceeds via an electrophilic aromatic substitution mechanism.

Conceptual Mechanism: Electrophilic Chlorination

The mechanism involves the generation of an electrophilic chlorine species (e.g., from Cl₂ with a Lewis acid catalyst) that attacks the electron-rich pyridine ring. The regioselectivity is governed by the electronic effects of the nitrogen atom and the methyl group. The nitrogen atom deactivates the ring towards electrophilic attack, particularly at the 2-, 4-, and 6-positions. The methyl group is an activating, ortho-, para-director. The interplay of these effects can lead to a mixture of chlorinated products. To achieve the 4,5-dichloro isomer, a multi-step process or specific directing strategies may be necessary.

G cluster_0 Electrophilic Aromatic Substitution (Chlorination) start 2-Methylpyridine + Cl₂/Lewis Acid intermediate1 Sigma Complex (Wheland Intermediate) Electrophile attacks C4 start->intermediate1 Attack at C4 intermediate2 Sigma Complex (Wheland Intermediate) Electrophile attacks C5 start->intermediate2 Attack at C3/C5 product1 4-Chloro-2-methylpyridine intermediate1->product1 Deprotonation product2 Further Chlorination product1->product2 Second Chlorination final_product 4,5-Dichloro-2-methylpyridine product2->final_product

Caption: Conceptual pathway for electrophilic chlorination of 2-methylpyridine.

Representative Synthetic Protocol

Protocol: Free-Radical Chlorination of a 2-Chloro-4-methylpyridine Derivative [1]

This protocol describes the chlorination of the methyl group, but similar principles of radical initiation and controlled chlorine addition can be applied for ring chlorination under different conditions.

  • Materials:

    • 2-Chloro-4-methylpyridine (100 g, 784.3 mmol)

    • Water (100.0 g)

    • 2,2'-Azobisisobutyronitrile (AIBN) (1.0 g)

    • Chlorine gas

    • A basic solution (e.g., sodium hydroxide solution)

  • Procedure:

    • A mixture of 2-chloro-4-methylpyridine and water is charged into a reaction vessel.

    • The mixture is stirred and heated to 65°C.

    • AIBN is added to the mixture.

    • After 10 minutes, chlorine gas is bubbled through the mixture at a controlled rate (e.g., 9.6 g/hr), maintaining the temperature between 65-67°C.

    • During the reaction, a basic solution is added to neutralize the hydrogen chloride and/or hydrochloride salts that are formed.

    • The reaction progress is monitored by gas chromatography to determine the relative amounts of starting material and chlorinated products.

    • Upon completion, the reaction mixture is cooled, and the product is isolated through extraction and distillation.

Physicochemical and Spectroscopic Properties

The precise physicochemical properties and spectroscopic data for 4,5-dichloro-2-methylpyridine are not widely published. However, based on its structure and data from related compounds, the following properties can be anticipated.

Table 1: Predicted Physicochemical Properties of 4,5-Dichloro-2-methylpyridine

PropertyPredicted Value/Range
Molecular FormulaC₆H₅Cl₂N
Molecular Weight162.02 g/mol
AppearanceColorless to light yellow solid or liquid
Boiling PointEstimated 200-220 °C
Melting PointNot widely reported
SolubilitySoluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate); sparingly soluble in water.

Spectroscopic Characterization (Anticipated)

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (around δ 2.5 ppm) and two singlets in the aromatic region for the two pyridine protons.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals: one for the methyl carbon and five for the aromatic carbons, with the carbon atoms attached to chlorine atoms shifted downfield.

  • IR Spectroscopy: The infrared spectrum would likely show characteristic C-H stretching vibrations for the aromatic and methyl groups, C=C and C=N stretching vibrations for the pyridine ring, and C-Cl stretching vibrations.

  • Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak (M⁺) at m/z 161 and an M+2 peak of approximately 65% the intensity of the M+ peak, characteristic of a molecule containing two chlorine atoms.

Chemical Reactivity and Mechanistic Insights

The reactivity of 4,5-dichloro-2-methylpyridine is dominated by the two chlorine substituents on the pyridine ring, making it a valuable substrate for nucleophilic aromatic substitution (SₙAr) reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the nitrogen atom and the two chlorine atoms makes the pyridine ring electron-deficient and susceptible to attack by nucleophiles. The chlorine atoms at the 4- and 5-positions are potential leaving groups. The regioselectivity of the substitution will depend on the nature of the nucleophile and the reaction conditions.

G cluster_0 Nucleophilic Aromatic Substitution (SₙAr) Pathway start 4,5-Dichloro-2-methylpyridine intermediate Meisenheimer Complex (Stabilized Anionic Intermediate) start->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu⁻) nucleophile->intermediate product Substituted Product intermediate->product Loss of Leaving Group leaving_group Chloride Ion (Cl⁻) intermediate->leaving_group

Caption: Generalized mechanism for SₙAr on 4,5-dichloro-2-methylpyridine.

This reactivity allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiols, providing access to a diverse library of substituted pyridine derivatives for further elaboration in drug discovery programs.

Applications in Drug Development and Medicinal Chemistry

Dichlorinated pyridines are important intermediates in the synthesis of pharmaceutically active compounds.[2] While specific examples detailing the use of 4,5-dichloro-2-methylpyridine are not abundant in the public domain, its structural motifs are found in various classes of therapeutic agents.

Role as a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a substituted pyridine or pyrimidine core that serves to anchor the molecule within the ATP-binding pocket of the enzyme. The dichlorinated pyridine core can be functionalized to introduce substituents that target specific amino acid residues in the kinase domain, thereby achieving potency and selectivity. For instance, the synthesis of certain VEGFR-2 inhibitors involves the nucleophilic displacement of a chlorine atom on a dichlorinated pyrimido[4,5-b]indole scaffold by various anilines.[3]

Potential Antimicrobial and Antifungal Activity

Safety and Handling

Dichlorinated pyridine derivatives should be handled with care by trained personnel in a well-ventilated laboratory. They are generally considered hazardous materials. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed handling and disposal information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4,5-Dichloro-2-methylpyridine is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its synthesis, while requiring careful control of chlorination conditions, provides access to a versatile scaffold for further functionalization. The reactivity of the chloro-substituents towards nucleophilic substitution opens up a wide array of possibilities for the creation of diverse molecular libraries. Although specific applications in marketed drugs are not yet prominent, its structural features are congruent with those found in important therapeutic classes, such as kinase inhibitors and antimicrobial agents. Further exploration of the synthetic utility and biological activity of 4,5-dichloro-2-methylpyridine is warranted and holds promise for the discovery of new and improved therapeutic agents.

References

  • Gattis, S. G., & Zilinskas, R. A. (1963). Antifungal activity of ring poly-chlorinated pyrimidines: structure activity relationships. Applied Microbiology, 11(2), 78–83.
  • Zhang, Y., et al. (2023). Combination of Cetylpyridinium Chloride and Chlorhexidine Acetate: A Promising Candidate for Rapid Killing of Gram-Positive/Gram-Negative Bacteria and Fungi. Current Microbiology, 80(3), 101.
  • Organic Syntheses. (n.d.). 4-Acetylpyridine. Organic Syntheses Procedure.
  • Kowalska, P., et al. (2022). Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. Journal of Fungi, 8(1), 63.
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Introduction: A Versatile Pyridine Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 4,5-Dichloro-2-methylpyridine

This guide provides a comprehensive technical overview of 4,5-dichloro-2-methylpyridine, a key heterocyclic intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the molecule's structural characteristics, spectroscopic signature, synthesis, reactivity, and applications, grounding all claims in authoritative references.

4,5-Dichloro-2-methylpyridine is a chlorinated derivative of 2-picoline (2-methylpyridine) with the chemical formula C₆H₅Cl₂N.[1] As a polysubstituted pyridine, it belongs to a class of "privileged scaffolds" in medicinal chemistry, meaning the pyridine core is a common feature in a wide array of biologically active molecules and approved pharmaceuticals.[2][3] The specific arrangement of its substituents—two electron-withdrawing chlorine atoms and an electron-donating methyl group—creates a unique electronic and steric profile, making it a valuable and reactive intermediate for the synthesis of complex target molecules in the agrochemical and pharmaceutical industries.[1][4]

Molecular Structure and Physicochemical Properties

The core of the molecule is a six-membered aromatic pyridine ring. The key structural features are:

  • A methyl group at the C2 position.

  • Two chlorine atoms at the C4 and C5 positions.

The presence of the electronegative nitrogen atom and the two chlorine substituents significantly lowers the electron density of the pyridine ring, making it susceptible to certain types of chemical transformations. This electronic characteristic is fundamental to its utility in synthetic chemistry.

Physicochemical Data Summary
PropertyValueReference
Molecular Formula C₆H₅Cl₂N[1]
Molecular Weight 162.02 g/mol [1]
CAS Number 514216-44-5[1][5]
Appearance Colorless to light yellow liquid or solid[6]
Topological Polar Surface Area 12.9 Ų[7][8]
XLogP3 2.8[7][8]

Spectroscopic Elucidation: A Self-Validating Structural Analysis

The definitive structure of 4,5-dichloro-2-methylpyridine is confirmed through a combination of spectroscopic techniques. Understanding these signatures is critical for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most unambiguous evidence for the substitution pattern.

  • ¹H NMR: The proton spectrum is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region.

    • Aromatic Protons: The protons at the C3 and C6 positions are in different chemical environments and will appear as singlets (or very finely split doublets depending on long-range coupling). The proton at C6 is typically shifted further downfield due to the influence of the adjacent nitrogen atom.

    • Methyl Protons: The methyl group at C2 will appear as a sharp singlet, typically in the range of 2.3-2.7 ppm.

  • ¹³C NMR: The carbon spectrum will display six unique signals, corresponding to the five carbons of the pyridine ring and the one methyl carbon. The carbons attached to the chlorine atoms (C4 and C5) will be significantly shifted downfield. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, confirming the presence of two CH groups (C3, C6), three quaternary carbons (C2, C4, C5), and one CH₃ group.[9][10]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. The most telling feature for this molecule is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion (M⁺):

  • M⁺ peak: Corresponding to the molecule with two ³⁵Cl atoms.

  • M+2 peak: Corresponding to one ³⁵Cl and one ³⁷Cl atom.

  • M+4 peak: Corresponding to two ³⁷Cl atoms. The relative intensities of these peaks (approximately 9:6:1) provide definitive evidence for the presence of two chlorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present. The spectrum of 4,5-dichloro-2-methylpyridine would be characterized by:

  • C-H stretching: Aromatic C-H stretching bands above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.

  • C=C and C=N stretching: A series of sharp absorption bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine aromatic ring.

  • C-Cl stretching: Strong bands in the fingerprint region, typically between 600-800 cm⁻¹.

Synthesis and Chemical Reactivity

The synthesis of 4,5-dichloro-2-methylpyridine is a key challenge in heterocyclic chemistry, requiring control over the regioselectivity of chlorination.

Synthetic Approach: Regioselective Chlorination

A primary method for synthesizing this compound is the direct chlorination of 2-methylpyridine.[1] However, controlling the reaction to achieve the desired 4,5-dichloro substitution without side-chain chlorination or other isomers requires careful selection of reagents and conditions.

Modern approaches often employ a combination of a chlorinating agent and a Lewis acid catalyst. For instance, using trichloroisocyanuric acid (TCCA) in conjunction with a catalyst like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) allows for selective chlorination of the pyridine ring at lower temperatures than traditional methods using chlorine gas.[1] The Lewis acid activates the chlorine source, facilitating electrophilic aromatic substitution at the electron-deficient positions of the ring.[1]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Purification cluster_product Final Product A 2-Methylpyridine D Controlled Chlorination (Temp < 100°C) A->D B Chlorinating Agent (e.g., TCCA) B->D C Lewis Acid Catalyst (e.g., ZnCl₂) C->D E Quenching & Extraction D->E Reaction Mixture F Chromatography / Distillation E->F Crude Product G 4,5-Dichloro-2-methylpyridine F->G High Purity Product

Caption: Workflow for the catalyzed synthesis of 4,5-dichloro-2-methylpyridine.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative example and must be performed with appropriate safety precautions by trained personnel.

  • Setup: To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-methylpyridine (1.0 eq) and a suitable solvent (e.g., 1,2-dichloroethane).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., ZnCl₂, 0.1 eq) to the solution and stir until dissolved.

  • Chlorination: Slowly add the chlorinating agent (e.g., TCCA, ~0.7 eq to provide 2.1 eq of active chlorine) portion-wise to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and carefully quench with a basic aqueous solution (e.g., NaHCO₃). Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation to yield pure 4,5-dichloro-2-methylpyridine.

Key Chemical Reactions

The functional groups of 4,5-dichloro-2-methylpyridine allow for a range of subsequent transformations:

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms, particularly at the C4 position, can be displaced by various nucleophiles like amines, thiols, or alkoxides. This is one of the most important reactions for building molecular complexity.[1]

  • Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄), yielding 4,5-dichloropyridine-2-carboxylic acid, another valuable synthetic intermediate.[1]

  • Halogen-Metal Exchange: Selective functionalization can be achieved via halogen-metal exchange. For instance, treatment with an organolithium or Grignard reagent can selectively replace one of the chlorine atoms, allowing for the introduction of other functional groups.[1]

Applications in Drug Development and Agrochemicals

The true value of 4,5-dichloro-2-methylpyridine lies in its role as a versatile intermediate. The pyridine core is essential for biological activity in many compounds, and the specific substitution pattern of this molecule allows for the controlled synthesis of highly functionalized derivatives.[3][11]

  • Pharmaceutical Synthesis: It serves as a precursor for developing new drug candidates.[1][4] The dichloro-picoline scaffold can be elaborated into more complex structures targeting a range of conditions, potentially including antimicrobial and anti-inflammatory agents.[1][4]

  • Agrochemical Synthesis: This molecule is a crucial building block for modern herbicides and fungicides.[4][6] The chlorine atoms can be substituted to introduce moieties that confer specific herbicidal or fungicidal activity, contributing to the development of effective crop protection agents.[4]

Applications_Diagram cluster_core Core Intermediate cluster_pharma Pharmaceutical Pathway cluster_agro Agrochemical Pathway A 4,5-Dichloro-2-methylpyridine B Nucleophilic Substitution (e.g., with R-NH₂) A->B SₙAr E Substitution / Coupling (e.g., with R'-OH) A->E SₙAr C Further Functionalization B->C D Active Pharmaceutical Ingredient (API) Candidate C->D F Structural Elaboration E->F G Herbicide / Fungicide F->G

Caption: Role of 4,5-dichloro-2-methylpyridine as a divergent intermediate.

Conclusion

4,5-Dichloro-2-methylpyridine is more than a simple chemical compound; it is a strategically designed building block that provides a reliable entry point into a vast chemical space of high-value molecules. Its well-defined molecular structure, characterized by a unique spectroscopic fingerprint, allows for predictable reactivity. The ability to selectively functionalize the pyridine ring through reactions like nucleophilic substitution and oxidation makes it an indispensable tool for chemists in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties and synthesis is essential for leveraging its full potential in the development of next-generation drugs and crop protection agents.

References

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An In-depth Technical Guide to the Synthesis of 4,5-Dichloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dichloro-2-methylpyridine is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds. Its specific substitution pattern offers a versatile scaffold for further functionalization, making the development of efficient and scalable synthetic routes a significant area of research. This technical guide provides a comprehensive overview of the primary synthetic pathways to 4,5-dichloro-2-methylpyridine, with a focus on the underlying chemical principles, experimental considerations, and comparative analysis of the methodologies. We will explore direct chlorination strategies, the nuanced chemistry of pyridine N-oxides, and multi-step synthetic sequences, offering field-proven insights to guide researchers in their synthetic endeavors.

Introduction: The Significance of 4,5-Dichloro-2-methylpyridine

Substituted pyridines are a cornerstone of modern medicinal chemistry and crop protection science. The unique electronic properties of the pyridine ring, coupled with the ability to introduce a wide array of functional groups, make it a privileged scaffold in drug discovery. 4,5-Dichloro-2-methylpyridine, in particular, serves as a key building block for several commercial products. The two chlorine atoms at the 4- and 5-positions provide reactive handles for nucleophilic substitution and cross-coupling reactions, while the methyl group at the 2-position can be a site for further modification or can influence the overall electronic and steric properties of the molecule.

The primary challenge in the synthesis of 4,5-dichloro-2-methylpyridine lies in achieving the desired regioselectivity. The pyridine ring has a complex reactivity profile towards electrophilic substitution, and direct chlorination of 2-methylpyridine can lead to a mixture of isomers. Therefore, a deep understanding of the reaction mechanisms and careful control of the reaction conditions are paramount.

Synthetic Pathways to 4,5-Dichloro-2-methylpyridine

Several synthetic strategies have been developed to access 4,5-dichloro-2-methylpyridine. These can be broadly categorized into:

  • Direct Chlorination of 2-Methylpyridine: A direct and atom-economical approach, but often plagued by selectivity issues.

  • Synthesis via 2-Methylpyridine-N-oxide: A more controlled method that leverages the directing effects of the N-oxide functionality.

  • Multi-step Synthesis via Picolinic Acid Intermediates: A longer but potentially more regioselective route involving the synthesis and subsequent decarboxylation of a dichlorinated picolinic acid.

Pathway 1: Direct Chlorination of 2-Methylpyridine

The direct introduction of two chlorine atoms onto the 2-methylpyridine (also known as 2-picoline) ring is an attractive approach due to its directness. However, the pyridine ring is deactivated towards electrophilic substitution compared to benzene, and the directing effects of the methyl group and the ring nitrogen can lead to a mixture of chlorinated products.[1]

Mechanism: The chlorination of 2-methylpyridine is an electrophilic aromatic substitution reaction. The reaction typically requires a chlorinating agent and a Lewis acid catalyst to generate a more potent electrophile. The regioselectivity is influenced by the electron-donating methyl group (ortho-, para-directing) and the electron-withdrawing nitrogen atom (meta-directing relative to itself).

Methodologies and Experimental Considerations:

  • Vapor-Phase Chlorination: This industrial method often employs high temperatures and can lead to a mixture of chlorinated pyridines, including side-chain chlorination.[2][3] Controlling the reaction conditions, such as temperature and residence time, is crucial for maximizing the yield of the desired isomer.[2]

  • Liquid-Phase Chlorination with Chlorine Gas and Lewis Acids: A common laboratory and industrial approach involves bubbling chlorine gas through a solution of 2-methylpyridine in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃). Elevated temperatures are typically required to drive the reaction.[4]

  • Chlorination with Trichloroisocyanuric Acid (TCCA): TCCA in the presence of a Lewis acid has been reported as a milder and more selective chlorinating agent for pyridine derivatives.

Challenges and Causality:

The primary challenge in direct chlorination is controlling the regioselectivity. The interplay of the activating methyl group and the deactivating ring nitrogen can result in the formation of various mono-, di-, and trichlorinated isomers. Furthermore, side-chain chlorination of the methyl group can be a significant competing reaction, especially under free-radical conditions.[5] The choice of solvent and catalyst, as well as precise temperature control, are critical variables that must be optimized to favor the formation of the 4,5-dichloro isomer.

Illustrative Workflow for Direct Chlorination:

Caption: Generalized workflow for the direct chlorination of 2-methylpyridine.

Pathway 2: Synthesis via 2-Methylpyridine-N-oxide

To overcome the regioselectivity challenges of direct chlorination, a more controlled approach involves the use of 2-methylpyridine-N-oxide. The N-oxide functionality significantly alters the electronic properties of the pyridine ring, making it more susceptible to electrophilic substitution, particularly at the 4-position.

Mechanism: The N-oxide group is strongly activating and directs electrophiles to the 4-position. After the introduction of the first chlorine atom at the 4-position, the subsequent chlorination at the 5-position is influenced by the combined directing effects of the N-oxide, the methyl group, and the newly introduced chlorine atom. The deoxygenation of the N-oxide is typically achieved in a subsequent step or can sometimes occur in situ. Treatment of pyridine N-oxides with phosphorus oxychloride (POCl₃) is a known method for both chlorination and deoxygenation.[6][7]

Methodologies and Experimental Considerations:

  • N-Oxidation of 2-Methylpyridine: 2-Methylpyridine is first oxidized to 2-methylpyridine-N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA).[8][9]

  • Chlorination of 2-Methylpyridine-N-oxide: The N-oxide is then subjected to chlorination. A common reagent for this transformation is phosphorus oxychloride (POCl₃), which can effect both chlorination and deoxygenation.[6][10] The reaction conditions, including temperature and stoichiometry, must be carefully controlled to achieve dichlorination at the 4- and 5-positions.

Causality and Advantages:

The N-oxide pathway offers significantly better regiocontrol compared to direct chlorination. The strong directing effect of the N-oxide group to the 4-position is the key to this selectivity. This method allows for a more predictable and often higher-yielding synthesis of the desired 4,5-dichloro isomer.

Illustrative Workflow for Synthesis via N-oxide:

Caption: Synthetic pathway to 4,5-dichloro-2-methylpyridine via the N-oxide intermediate.

Pathway 3: Multi-step Synthesis via Picolinic Acid Intermediates

A more lengthy but highly regioselective approach involves the synthesis of a substituted picolinic acid followed by decarboxylation. This strategy allows for the precise installation of the chlorine atoms before the final removal of the carboxylic acid group.

Mechanism: This pathway relies on the synthesis of 4,5-dichloro-2-picolinic acid. The carboxylic acid group can then be removed through a decarboxylation reaction, which can be promoted by heat or a catalyst.[11][12][13][14][15]

Methodologies and Experimental Considerations:

  • Synthesis of a Picoline Precursor: The synthesis would likely start from a suitable pyridine derivative that allows for the introduction of a carboxylic acid group at the 2-position and chlorine atoms at the 4- and 5-positions.

  • Chlorination: The pyridine ring would be chlorinated at the desired positions.

  • Decarboxylation: The final step is the removal of the carboxylic acid group. This can be a challenging step and may require harsh conditions, which could potentially lead to side reactions. Catalytic methods for decarboxylation are an area of active research.[13][14]

Challenges and Rationale:

While this multi-step approach offers the potential for excellent regioselectivity, it is a longer and more complex route. Each step requires optimization, and the overall yield may be lower than more direct methods. The key challenge lies in the efficient synthesis of the dichloropicolinic acid intermediate and the subsequent clean decarboxylation without decomposition of the product. This route would typically be considered when very high purity is required and direct chlorination methods prove to be unselective.

Illustrative Workflow for Picolinic Acid Pathway:

Caption: A multi-step synthetic approach involving a picolinic acid intermediate.

Comparative Analysis of Synthesis Pathways

ParameterDirect ChlorinationN-Oxide PathwayPicolinic Acid Pathway
Starting Material 2-Methylpyridine2-MethylpyridineVarious Pyridine Precursors
Number of Steps 12Multiple
Regioselectivity Low to ModerateHighPotentially Very High
Typical Yield Variable, often moderateGood to HighVariable, depends on each step
Key Reagents Cl₂, Lewis Acids, TCCAH₂O₂, POCl₃Various
Challenges Isomer separation, side-chain chlorinationHandling of N-oxides and POCl₃Lengthy synthesis, challenging decarboxylation
Industrial Scalability FavorableFeasibleLess Favorable

Detailed Experimental Protocols

Please note: These protocols are illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

Protocol 4.1: Synthesis of 2-Methylpyridine-N-oxide
  • Materials:

    • 2-Methylpyridine

    • Glacial Acetic Acid

    • 30% Hydrogen Peroxide

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylpyridine and glacial acetic acid.

    • Cool the mixture in an ice bath.

    • Slowly add 30% hydrogen peroxide dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, slowly heat the reaction mixture to 70-80 °C and maintain for several hours, monitoring the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-methylpyridine-N-oxide.

Protocol 4.2: Synthesis of 4,5-Dichloro-2-methylpyridine from 2-Methylpyridine-N-oxide
  • Materials:

    • 2-Methylpyridine-N-oxide

    • Phosphorus oxychloride (POCl₃)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, add 2-methylpyridine-N-oxide.

    • Slowly add phosphorus oxychloride dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC or GC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of 7-8.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to obtain 4,5-dichloro-2-methylpyridine.

Conclusion and Future Outlook

The synthesis of 4,5-dichloro-2-methylpyridine presents a classic challenge in heterocyclic chemistry: achieving high regioselectivity in a cost-effective and scalable manner. While direct chlorination offers a straightforward approach, the lack of selectivity often necessitates the use of more controlled, multi-step methods. The pyridine N-oxide pathway currently represents a robust and reliable method for accessing this important intermediate with good yields and high purity. The development of more selective direct chlorination methods, perhaps through the use of novel catalytic systems, remains an active area of research. Furthermore, advancements in catalytic decarboxylation could make the picolinic acid route a more viable option in the future. For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a careful consideration of factors such as scale, purity requirements, and available resources.

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Spectroscopic Profile of 4,5-Dichloro-2-methylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4,5-Dichloro-2-methylpyridine in Modern Chemistry

4,5-Dichloro-2-methylpyridine is a halogenated aromatic heterocycle of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern—a methyl group at the 2-position and chlorine atoms at the 4- and 5-positions—creates a distinct electronic and steric environment that imparts valuable properties as a synthetic intermediate. The strategic placement of the chloro-substituents allows for selective functionalization through nucleophilic substitution or cross-coupling reactions, making it a versatile building block for the synthesis of more complex molecules with desired biological or material properties.

Understanding the precise molecular structure and electronic characteristics of 4,5-dichloro-2-methylpyridine is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide the necessary tools for unambiguous structure elucidation and quality control. This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4,5-dichloro-2-methylpyridine, offering insights into the interpretation of its spectra and the experimental protocols for data acquisition. For comparative analysis, experimental data for the closely related analogue, 2-chloro-5-methylpyridine, is also presented and discussed.

Molecular Structure and Isomeric Considerations

The core of our investigation is the 4,5-dichloro-2-methylpyridine molecule. Its structure, illustrated below, is fundamental to interpreting the spectroscopic data that follows.

Caption: Molecular structure of 4,5-Dichloro-2-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the scarcity of published experimental spectra for 4,5-dichloro-2-methylpyridine, the following data is based on validated prediction models and comparison with the experimentally determined spectrum of the analogue, 2-chloro-5-methylpyridine.

¹H NMR Spectroscopy

The proton NMR spectrum of 4,5-dichloro-2-methylpyridine is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region, corresponding to the two aromatic protons and the methyl group protons, respectively.

Table 1: Predicted ¹H NMR Data for 4,5-Dichloro-2-methylpyridine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.3s1HH-6
~7.5s1HH-3
~2.5s3H-CH₃

Predicted in CDCl₃ at 400 MHz.

Insight and Rationale: The downfield shift of the aromatic protons is characteristic of their position on an electron-deficient pyridine ring. The two chlorine atoms are strongly electron-withdrawing, further deshielding the ring protons. The absence of ortho- or meta-coupling for both aromatic protons leads to the prediction of singlets. The methyl group at the 2-position is expected to resonate in the typical aliphatic region.

For comparison, the experimental ¹H NMR data for 2-chloro-5-methylpyridine is provided below.[1]

Table 2: Experimental ¹H NMR Data for 2-Chloro-5-methylpyridine

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.18d2.51HH-6
7.45dd8.5, 2.51HH-4
7.13d8.51HH-3
2.27s-3H-CH₃

Source: ChemicalBook, reported in J. HETEROCYCL. CHEM. 2, 420 (1965).[1]

Comparative Analysis: In 2-chloro-5-methylpyridine, the presence of adjacent protons allows for observable coupling, resulting in doublets and a doublet of doublets.[1] In contrast, the protons in 4,5-dichloro-2-methylpyridine are isolated from each other by the chloro substituents, leading to the prediction of singlets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 4,5-dichloro-2-methylpyridine is predicted to show six distinct signals, corresponding to the five carbons of the pyridine ring and the one carbon of the methyl group.

Table 3: Predicted ¹³C NMR Data for 4,5-Dichloro-2-methylpyridine

Chemical Shift (δ) ppmAssignment
~160C-2
~150C-6
~145C-4
~130C-5
~125C-3
~24-CH₃

Predicted in CDCl₃.

Insight and Rationale: The chemical shifts of the ring carbons are influenced by the electronegativity of the nitrogen atom and the chlorine substituents. The carbon bearing the methyl group (C-2) and the carbon adjacent to the nitrogen (C-6) are expected to be the most downfield in the aromatic region, with the exception of the carbons directly bonded to the chlorine atoms (C-4 and C-5), which will also be significantly deshielded. The methyl carbon will appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4,5-dichloro-2-methylpyridine is expected to exhibit characteristic absorption bands for C-H, C=N, C=C, and C-Cl bonds.

Table 4: Predicted IR Absorption Bands for 4,5-Dichloro-2-methylpyridine

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100-3000Aromatic C-H stretchMedium
2980-2850Aliphatic C-H stretchMedium
1600-1550C=N stretchStrong
1500-1400Aromatic C=C stretchStrong
850-750C-Cl stretchStrong
800-700C-H out-of-plane bendStrong

Insight and Rationale: The aromatic C-H stretching vibrations appear at higher wavenumbers than the aliphatic C-H stretches of the methyl group. The C=N and C=C stretching vibrations within the pyridine ring are typically strong and appear in the 1600-1400 cm⁻¹ region. The strong absorption bands in the lower frequency region are indicative of the C-Cl stretching vibrations. The pattern of C-H out-of-plane bending can provide information about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For 4,5-dichloro-2-methylpyridine (Molecular Formula: C₆H₅Cl₂N, Molecular Weight: 162.02 g/mol ), the mass spectrum is expected to show a molecular ion peak and characteristic isotopic patterns due to the presence of two chlorine atoms.

Table 5: Predicted Mass Spectrometry Data for 4,5-Dichloro-2-methylpyridine

m/zIonNotes
161/163/165[M]⁺Molecular ion with characteristic isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio).
126[M-Cl]⁺Loss of a chlorine atom.
99[M-Cl-HCN]⁺Subsequent loss of hydrogen cyanide from the [M-Cl]⁺ fragment.

Insight and Rationale: The molecular ion peak will appear as a cluster of peaks due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The most abundant peak in this cluster will be at m/z 161 (containing two ³⁵Cl atoms), followed by a peak at m/z 163 (containing one ³⁵Cl and one ³⁷Cl), and a smaller peak at m/z 165 (containing two ³⁷Cl atoms). A common fragmentation pathway for halogenated pyridines is the loss of a halogen radical, which would result in a fragment at m/z 126. Further fragmentation can occur through the loss of stable neutral molecules like HCN.

Fragmentation_Pathway M [C₆H₅Cl₂N]⁺˙ m/z = 161/163/165 M_minus_Cl [C₆H₅ClN]⁺ m/z = 126/128 M->M_minus_Cl - Cl˙ M_minus_Cl_minus_HCN [C₅H₄N]⁺ m/z = 99 M_minus_Cl->M_minus_Cl_minus_HCN - HCN

Sources

An In-depth Technical Guide to the Solubility of 4,5-Dichloro-2-methylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4,5-dichloro-2-methylpyridine, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive publicly available quantitative data, this document establishes a framework for predicting solubility based on fundamental physicochemical principles and provides detailed, field-proven experimental protocols for its precise determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to facilitate solvent selection, process development, and formulation design.

Introduction: The Significance of Solubility in Chemical Process Development

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate in organic solvents is a critical parameter that governs the efficiency, scalability, and economic viability of chemical processes. For a compound like 4,5-dichloro-2-methylpyridine, understanding its solubility profile is paramount for:

  • Reaction Kinetics: Ensuring that reactants are in the same phase for optimal reaction rates.

  • Crystallization and Purification: Selecting appropriate solvent systems for effective purification and isolation of the final product with desired crystal morphology.

  • Formulation: Developing stable and bioavailable drug products.

  • Process Safety: Avoiding precipitation in transfer lines and reactors.

This guide will first delineate the predicted physicochemical properties of 4,5-dichloro-2-methylpyridine, followed by a theoretical assessment of its expected solubility in various classes of organic solvents. Subsequently, a detailed experimental protocol for the widely accepted shake-flask method will be presented, enabling researchers to generate reliable quantitative solubility data.

Physicochemical Profile of 4,5-Dichloro-2-methylpyridine

A thorough understanding of a molecule's structural and electronic properties is fundamental to predicting its behavior in different solvent environments.

Molecular Structure:

4,5-dichloro-2-methylpyridine is a substituted pyridine ring with the following key features:

  • A pyridine core, which is a heterocyclic aromatic ring containing a nitrogen atom.

  • Two chlorine atoms at the 4 and 5 positions.

  • A methyl group at the 2 position.

Figure 1: Chemical Structure of 4,5-Dichloro-2-methylpyridine

Predicted Physicochemical Properties:

While experimental data for this specific isomer is scarce, we can estimate its properties based on its structure and data from similar compounds.

PropertyPredicted Value/CommentRationale/Source
Molecular Formula C₆H₅Cl₂NBased on chemical structure.
Molecular Weight 162.02 g/mol Calculated from the molecular formula.[1][2]
Polarity Moderately PolarThe nitrogen atom and chlorine substituents introduce polarity, but the aromatic ring and methyl group are nonpolar.
Hydrogen Bond Acceptor Yes (Nitrogen lone pair)The lone pair of electrons on the pyridine nitrogen can accept a hydrogen bond.[3]
Hydrogen Bond Donor NoThere are no hydrogen atoms bonded to highly electronegative atoms.
Predicted logP (XLogP3) ~2.7 - 2.8Based on computed values for isomers like 2,4-dichloro-5-methylpyridine and 2,5-dichloro-4-methylpyridine.[1][3] A higher logP indicates greater lipophilicity.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] This means that solutes tend to dissolve in solvents with similar intermolecular forces.

G cluster_solute Solute Properties (4,5-Dichloro-2-methylpyridine) cluster_solvents Solvent Classes cluster_prediction Predicted Solubility Solute Moderately Polar LogP ~2.7-2.8 H-bond Acceptor Prediction Solubility Outcome Solute->Prediction Interaction Potential PolarProtic Polar Protic (e.g., Methanol, Ethanol) High Polarity, H-bond Donors & Acceptors PolarProtic->Prediction High (Dipole-Dipole, H-bonding) PolarAprotic Polar Aprotic (e.g., Acetone, THF, DMSO) High Polarity, H-bond Acceptors PolarAprotic->Prediction Good (Dipole-Dipole) NonPolar Non-Polar (e.g., Hexane, Toluene) Low Polarity, van der Waals forces NonPolar->Prediction Low to Moderate (van der Waals)

Figure 2: Logical Flow for Predicting Solubility

Predicted Solubility in Different Solvent Classes:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are characterized by the presence of O-H or N-H bonds, making them strong hydrogen bond donors and acceptors. Due to the moderate polarity and the hydrogen bond accepting capability of the nitrogen atom in 4,5-dichloro-2-methylpyridine, good solubility is expected in these solvents. The dipole-dipole interactions and potential for hydrogen bonding will facilitate dissolution.

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): These solvents possess significant polarity but lack hydrogen bond donating capabilities. Strong dipole-dipole interactions between the solvent and the polar C-Cl bonds and the pyridine nitrogen of the solute are expected. Therefore, good to moderate solubility is predicted in this class of solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Given the moderate polarity and a predicted logP around 2.7-2.8, 4,5-dichloro-2-methylpyridine is expected to have low to moderate solubility in non-polar solvents. The presence of the nonpolar methyl group and the overall molecular size will contribute to some solubility, but the polar functionalities will limit miscibility. For comparison, a study on 2,3-dichloropyridine showed measurable solubility in toluene, suggesting that some solubility of dichlorinated pyridines in non-polar aromatic solvents is likely.[5]

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique to determine the equilibrium solubility of a solid in a solvent at a constant temperature.[6]

G start Start prep 1. Preparation - Add excess solute to solvent in vials. - Seal vials. start->prep equilibrate 2. Equilibration - Place vials in a shaker bath at constant T. - Agitate for 24-48 hours. prep->equilibrate separate 3. Phase Separation - Allow solids to settle. - Filter or centrifuge an aliquot of the supernatant. equilibrate->separate analyze 4. Analysis - Dilute the clear solution. - Quantify concentration using HPLC or UV-Vis. separate->analyze calculate 5. Calculation - Determine solubility (e.g., in mg/mL or mol/L). analyze->calculate end End calculate->end

Figure 3: Workflow for the Isothermal Shake-Flask Method

Detailed Protocol:

Objective: To determine the saturation solubility of 4,5-dichloro-2-methylpyridine in a chosen organic solvent at a specified temperature.

Materials and Equipment:

  • 4,5-dichloro-2-methylpyridine (solid)

  • Selected organic solvent(s) (HPLC grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with a temperature-controlled bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of solid 4,5-dichloro-2-methylpyridine to several vials. The presence of undissolved solid is crucial to ensure equilibrium is reached. b. Pipette a known volume of the selected organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in the orbital shaker bath set to the desired constant temperature (e.g., 25 °C). b. Agitate the vials at a constant speed (e.g., 150 rpm) for a sufficient duration to reach equilibrium. A typical equilibration time is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration has reached a plateau.

  • Sample Collection and Preparation: a. After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility. d. Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

  • Concentration Analysis: a. Prepare a series of standard solutions of 4,5-dichloro-2-methylpyridine of known concentrations in the chosen solvent. b. Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry. c. Analyze the diluted sample solution under the same conditions.

  • Calculation: a. Using the calibration curve, determine the concentration of the diluted sample. b. Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of 4,5-dichloro-2-methylpyridine in the specific solvent at the tested temperature.

Factors Influencing Solubility

Several factors can significantly impact the solubility of 4,5-dichloro-2-methylpyridine:

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[7] This is because the dissolution process is often endothermic, meaning it absorbs heat. An increase in temperature provides the energy needed to overcome the crystal lattice energy of the solid and the intermolecular forces in the solvent. The relationship between temperature and solubility is often exponential.[8]

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A good match between the polarity of the solute and solvent will lead to higher solubility.

  • Molecular Size and Shape: Larger molecules can be more difficult to solvate, as it requires creating a larger cavity in the solvent structure.[9]

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the solid crystal together must be overcome by the solvent-solute interactions. A higher crystal lattice energy will generally lead to lower solubility.

Conclusion

References

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  • Li, F., et al. (2024). 2,3-Dichloropyridine solubility in 14 pure solvents: Determination, correlation, Hansen solubility parameter, solvent effect and thermodynamic analysis. The Journal of Chemical Thermodynamics, 188, 107229. [Link]

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  • Wang, S., et al. (2017). 4-Amino-3,6-dichloropyridazine Solubility Measurement and Correlation in Seven Pure Organic Solvents from (278.15 to 333.15) K. Journal of Chemical & Engineering Data, 62(7), 2051–2057. [Link]

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4,5-Dichloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Commitment to Proactive Safety in Chemical Synthesis

In the fast-paced world of pharmaceutical and agrochemical research, the pyridine scaffold remains a cornerstone of innovation.[1] Its derivatives are integral to the development of a wide array of biologically active molecules that address critical global needs in health and agriculture.[1][2] Among these, 4,5-Dichloro-2-methylpyridine stands out as a key intermediate, offering a versatile building block for the synthesis of novel compounds.[2] However, the very reactivity that makes this compound valuable also necessitates a deep and unwavering commitment to safety. This guide is designed to provide you, the researcher and drug development professional, with a comprehensive understanding of the safety and handling precautions required for 4,5-Dichloro-2-methylpyridine. By moving beyond a mere checklist of procedures and delving into the causality behind each recommendation, we aim to foster a culture of proactive safety that is as integral to your work as the chemical reactions themselves.

Section 1: Hazard Identification and Risk Assessment

4,5-Dichloro-2-methylpyridine is a chlorinated pyridine derivative and, as such, should be handled with the utmost care. Based on the hazard classifications of analogous compounds, it is prudent to assume that this compound is harmful if swallowed, in contact with skin, or if inhaled.[3][4][5] It is also likely to cause skin and serious eye irritation, and may cause respiratory irritation.[5][6][7]

Key Hazard Statements for Structurally Similar Compounds:

  • H302: Harmful if swallowed.[3][4][5]

  • H311/H312: Toxic/Harmful in contact with skin.[3][4][6]

  • H315: Causes skin irritation.[5][6][7]

  • H319: Causes serious eye irritation.[5][6][7]

  • H332: Harmful if inhaled.[3][4][5]

  • H335: May cause respiratory irritation.[6][7]

The dichlorinated nature of the pyridine ring suggests that this compound may also pose environmental hazards, and therefore, it should not be released into the environment.

Physical and Chemical Properties of an Analogous Compound (2,5-Dichloro-4-methylpyridine)
PropertyValueSource
Molecular Formula C6H5Cl2N[3]
Molecular Weight 162.01 g/mol [3][4]
Boiling Point 219.3°C at 760 mmHg[3]
Flash Point 107.3 ± 11.5 °C[3]
Density 1.3 ± 0.1 g/cm³[3]

Note: This data is for a structural isomer and should be used as a general guideline. The physical properties of 4,5-Dichloro-2-methylpyridine may vary.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount when working with 4,5-Dichloro-2-methylpyridine. This involves a combination of engineering controls, administrative controls, and the diligent use of appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense
  • Fume Hood: All work with 4,5-Dichloro-2-methylpyridine, including weighing, transferring, and reactions, must be conducted in a well-ventilated chemical fume hood.[8] This is the most critical engineering control to minimize inhalation exposure.

  • Ventilation: Ensure that the laboratory has a high rate of air exchange to prevent the accumulation of vapors.[8]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[9] In situations where there is a risk of splashing, a face shield should be worn in addition to goggles.[9]

  • Hand Protection: Nitrile gloves are a suitable choice for handling 4,5-Dichloro-2-methylpyridine, as they offer good resistance to a range of chemicals.[8] Always inspect gloves for any signs of degradation or perforation before use and change them frequently.

  • Skin and Body Protection: A flame-retardant lab coat should be worn at all times.[6][10] For procedures with a higher risk of splashing, consider the use of a chemical-resistant apron.

  • Respiratory Protection: In most cases, working within a properly functioning fume hood will provide adequate respiratory protection.[6] However, in the event of a spill or a failure of the primary engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[9]

Section 3: Safe Handling, Storage, and Disposal Protocols

Prudent Handling Practices
  • Avoid Contact: Take every precaution to avoid direct contact with the skin, eyes, and clothing.[11]

  • Static Discharge: As with many organic compounds, there is a potential for static discharge.[6][10] When transferring large quantities, ensure that containers and equipment are properly grounded.[6][10]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[6][10] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[11]

Secure Storage
  • Container: Store 4,5-Dichloro-2-methylpyridine in a tightly closed, properly labeled container.[10][11]

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids.[10][12]

  • Segregation: Store away from incompatible materials to prevent accidental mixing.[12]

Responsible Disposal
  • Waste Characterization: All waste containing 4,5-Dichloro-2-methylpyridine, including empty containers, contaminated labware, and reaction byproducts, must be treated as hazardous waste.

  • Collection: Collect hazardous waste in designated, clearly labeled, and sealed containers.

  • Disposal: Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Section 4: Emergency Procedures: A Plan for the Unexpected

First-Aid Measures
  • Inhalation: If inhaled, immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[7][13] If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[8] Seek immediate medical attention.[14]

  • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[7][13] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[8][11]

  • Ingestion: If swallowed, rinse the mouth with water.[14] Do NOT induce vomiting. Seek immediate medical attention.[7]

Spill Response Workflow

In the event of a spill, a calm and methodical response is crucial. The following workflow, illustrated in the diagram below, outlines the key steps to take.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_and_Cleanup Containment & Cleanup (with appropriate PPE) cluster_Disposal_and_Reporting Disposal & Reporting Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Ventilate Ensure Adequate Ventilation (if safe to do so) Alert->Ventilate Contain Contain Spill with Inert Absorbent (e.g., vermiculite, sand) Ventilate->Contain Proceed only if trained and it is safe Collect Carefully Collect Absorbed Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Package Package Waste in a Labeled, Sealed Container Decontaminate->Package Dispose Dispose of as Hazardous Waste (via EHS) Package->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for responding to a 4,5-Dichloro-2-methylpyridine spill.

Conclusion: Fostering a Culture of Safety

The responsible use of 4,5-Dichloro-2-methylpyridine is not merely a matter of compliance; it is a fundamental aspect of scientific integrity and professional responsibility. By understanding the inherent hazards of this compound and diligently applying the principles outlined in this guide, researchers can confidently and safely unlock its potential in the pursuit of scientific advancement. This commitment to safety not only protects individuals and the environment but also upholds the high standards of the scientific community.

References

  • Loba Chemie. (2016, June 8). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for a related product. (Please note: A direct link to a specific SDS for 4,5-Dichloro-2-methylpyridine was not available.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for a related product. (Please note: A direct link to a specific SDS for 4,5-Dichloro-2-methylpyridine was not available.
  • PubChem. (n.d.). 2,4-Dichloro-5-methylpyridine. Retrieved from [Link]

  • Alchem Pharmtech. (n.d.). 4,5-Dichloro-2-methylpyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • SD Fine-Chem. (n.d.). PYRIDINE Safety Data Sheet. Retrieved from [Link]

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  • Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 137-147.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 28). 2,3-Dichloro-5-methylpyridine: Synthesis, Properties, and Key Applications in Agrochemicals and Pharmaceuticals. Retrieved from [Link]

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The Strategic Application of 4,5-Dichloro-2-methylpyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Pyridine and the Unique Potential of 4,5-Dichloro-2-methylpyridine

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and FDA-approved drugs.[1][2] Its ability to engage in various non-covalent interactions, its metabolic stability, and its synthetic tractability make it a favored building block in drug design.[1][2] Within the diverse landscape of pyridine derivatives, halogenated pyridines, particularly dichlorinated isomers, serve as exceptionally versatile intermediates for the construction of complex molecular architectures.[3][4] This guide focuses on the strategic application of a specific, yet highly valuable isomer: 4,5-dichloro-2-methylpyridine .

This technical guide, intended for researchers and professionals in drug development, will provide an in-depth exploration of the synthetic utility and therapeutic potential of 4,5-dichloro-2-methylpyridine. We will delve into its role as a precursor to potent kinase inhibitors and other medicinally relevant compounds, offering both theoretical insights and practical, field-proven experimental methodologies.

Core Synthetic Strategies: Harnessing the Reactivity of 4,5-Dichloro-2-methylpyridine

The chemical reactivity of 4,5-dichloro-2-methylpyridine is dominated by the two chlorine substituents, which are amenable to displacement through nucleophilic aromatic substitution (SNAr) and serve as handles for transition metal-catalyzed cross-coupling reactions. The methyl group at the 2-position also influences the electronic properties and steric environment of the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalized Pyridines

Nucleophilic aromatic substitution is a fundamental transformation for the elaboration of 4,5-dichloro-2-methylpyridine. The electron-withdrawing nature of the pyridine nitrogen and the chloro substituents activates the ring towards nucleophilic attack. A critical aspect of SNAr on this scaffold is the regioselectivity of the substitution – that is, which of the two chlorine atoms is preferentially replaced.

While definitive, comparative kinetic studies on the regioselectivity of 4,5-dichloro-2-methylpyridine are not extensively published, general principles of SNAr on pyridine rings suggest that the C4 position is typically more activated towards nucleophilic attack than the C5 position.[5][6] This is due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate more effectively when the attack occurs at the para-position (C4).

Experimental Protocol: Regioselective Monosubstitution with an Amine Nucleophile

This protocol provides a generalized procedure for the regioselective monosubstitution of 4,5-dichloro-2-methylpyridine with a primary or secondary amine, a common first step in the synthesis of many bioactive molecules.

Materials:

  • 4,5-Dichloro-2-methylpyridine

  • Desired primary or secondary amine (1.0-1.2 equivalents)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 equivalents)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of 4,5-dichloro-2-methylpyridine (1.0 equivalent) in anhydrous acetonitrile or DMF, add the desired amine (1.0-1.2 equivalents).

  • Add the base (DIPEA or TEA, 1.5-2.0 equivalents) to the reaction mixture.

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired mono-substituted product. It is anticipated that the major product will be the 4-amino-5-chloro-2-methylpyridine derivative.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous polar aprotic solvents like MeCN or DMF are used to dissolve the reactants and facilitate the SNAr reaction without interfering with the nucleophile.

  • Base: A non-nucleophilic organic base like DIPEA or TEA is employed to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An excess is used to ensure complete reaction.

  • Temperature: The reaction temperature is a critical parameter. Starting at room temperature and gradually increasing the temperature allows for controlled substitution and helps to minimize the formation of the di-substituted byproduct.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The chloro substituents of 4,5-dichloro-2-methylpyridine are excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These powerful methods enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of a wide variety of aryl, heteroaryl, and amino groups.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a highly versatile and widely used method for the formation of biaryl structures. In the context of 4,5-dichloro-2-methylpyridine, this reaction can be employed to introduce aryl or heteroaryl substituents, which are common features in many kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling of a Monochloro-methylpyridine Intermediate

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a mono-substituted chloro-methylpyridine derivative with a boronic acid.

Materials:

  • 4-Amino-5-chloro-2-methylpyridine derivative (from SNAr reaction)

  • Aryl or heteroaryl boronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a reaction vessel, combine the 4-amino-5-chloro-2-methylpyridine derivative (1.0 equivalent), the boronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Add the degassed solvent system to the reaction vessel.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Causality Behind Experimental Choices:

  • Catalyst: The choice of palladium catalyst and ligand is crucial for the efficiency of the coupling reaction. Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used and offer good reactivity for a range of substrates.

  • Base: The base is required for the transmetalation step of the catalytic cycle. Carbonates are often used due to their moderate basicity and good solubility in the mixed solvent systems.

  • Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reactants. Degassing the solvent is important to prevent oxidation of the palladium(0) catalyst.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines and has become indispensable in medicinal chemistry.[7][8][9] This reaction allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and even ammonia surrogates.[7][8][9]

Experimental Protocol: Buchwald-Hartwig Amination of a Chloro-methylpyridine

This protocol provides a general procedure for the Buchwald-Hartwig amination of a chloro-methylpyridine derivative.

Materials:

  • Chloro-methylpyridine derivative

  • Amine (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, combine the chloro-methylpyridine derivative (1.0 equivalent), the palladium catalyst, the phosphine ligand, and the base in a reaction vessel.

  • Add the anhydrous solvent, followed by the amine (1.1-1.5 equivalents).

  • Seal the reaction vessel and heat the mixture at a temperature typically ranging from 80 to 120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup and extract the product into an organic solvent.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like XPhos and SPhos are often effective for coupling with a wide range of amines.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide is frequently used to deprotonate the amine in the catalytic cycle.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so it is crucial to perform the reaction under an inert atmosphere to prevent catalyst deactivation.

Applications in Kinase Inhibitor Discovery

A major application of 4,5-dichloro-2-methylpyridine is in the synthesis of imidazo[4,5-b]pyridines, a class of heterocyclic compounds that are isosteres of purines and have shown significant activity as kinase inhibitors.[10][11][12] The general synthetic route involves the initial SNAr reaction of 4,5-dichloro-2-methylpyridine with an amine, followed by cyclization to form the fused imidazole ring.

Kinase_Inhibitor_Synthesis start 4,5-Dichloro-2-methylpyridine intermediate1 4-Amino-5-chloro-2-methylpyridine derivative start->intermediate1 S-N-Ar with R-NH2 intermediate2 Diaminopyridine derivative intermediate1->intermediate2 Further Functionalization (e.g., Buchwald-Hartwig) final_product Imidazo[4,5-b]pyridine Kinase Inhibitor intermediate2->final_product Cyclization (e.g., with formic acid)

Caption: General workflow for the synthesis of imidazo[4,5-b]pyridine kinase inhibitors.

Case Study: Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase that is implicated in a number of diseases, including neurodegenerative disorders, bipolar disorder, and diabetes. Several classes of GSK-3 inhibitors based on the imidazo[4,5-b]pyridine scaffold have been developed.[2][13][14][15] The synthesis of these inhibitors often utilizes a dichloropyridine starting material to construct the core heterocycle.

Table 1: Examples of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors

Target KinaseScaffoldPrecursorBiological Activity (IC₅₀)Reference
GSK-3Imidazo[4,5-b]pyridineDichloropyridine derivativePotent inhibition in the nanomolar range[15]
CK2Imidazo[4,5-b]pyridineDichloropyridine derivativeSignificant inhibition[16]
VEGFR-2Imidazo[4,5-b]pyridineDichloropyridine derivativePotent inhibition[17]
ALK5Pyrazolo[4,3-b]pyridineDichloropyridine derivativeNanomolar potency[18]

Applications in Central Nervous System (CNS) Drug Discovery

The pyridine scaffold is a common feature in drugs that act on the central nervous system.[16] The ability to fine-tune the physicochemical properties of pyridine derivatives through substitution makes them attractive for CNS drug design, where properties like blood-brain barrier permeability are critical. While specific examples of CNS drug candidates derived directly from 4,5-dichloro-2-methylpyridine are not as prevalent in the literature as kinase inhibitors, the synthetic methodologies described above provide a clear path for the exploration of this chemical space. The introduction of various lipophilic and polar groups through SNAr and cross-coupling reactions can be used to modulate the properties of the resulting compounds to optimize them for CNS targets.

Challenges and Future Perspectives

While 4,5-dichloro-2-methylpyridine is a valuable building block, challenges remain in its application. A key challenge is the precise control of regioselectivity in sequential substitution reactions, especially when two highly reactive sites are present. Further research into developing more selective catalytic systems for the functionalization of dichloropyridines is an active area of investigation.

The future of drug discovery with 4,5-dichloro-2-methylpyridine lies in its use in diversity-oriented synthesis to create large libraries of compounds for high-throughput screening. The combination of established synthetic methodologies with modern drug discovery technologies, such as DNA-encoded libraries and fragment-based screening, will undoubtedly lead to the discovery of new therapeutic agents based on this versatile scaffold.

Conclusion

4,5-Dichloro-2-methylpyridine is a powerful and versatile building block in medicinal chemistry. Its predictable reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides a robust platform for the synthesis of a wide range of complex molecules. The successful application of this scaffold in the development of potent kinase inhibitors highlights its importance in modern drug discovery. As synthetic methodologies continue to advance, the potential applications of 4,5-dichloro-2-methylpyridine in the discovery of new therapeutics for a variety of diseases, including cancer and CNS disorders, will undoubtedly continue to expand.

References

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  • Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). Current Medicinal Chemistry.
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  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. (n.d.).
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  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI.
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Introduction: The Strategic Importance of a Dichlorinated Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 4,5-Dichloro-2-methylpyridine

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the pyridine ring stands as a "privileged scaffold."[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability have cemented its role in a vast array of bioactive molecules.[3][4] Among the myriad of substituted pyridines, 4,5-dichloro-2-methylpyridine (CAS No. 514216-44-5) emerges as a particularly versatile and strategic building block.[5][6]

This guide provides an in-depth exploration of the reactivity profile of 4,5-dichloro-2-methylpyridine. We will move beyond a simple recitation of reactions to dissect the underlying electronic and steric factors that govern its behavior. As a Senior Application Scientist, the goal is to offer not just the "what" but the "why"—providing the causal insights necessary for researchers to rationally design synthetic routes, troubleshoot experimental challenges, and unlock the full potential of this valuable intermediate.

Molecular Architecture and Electronic Landscape

The reactivity of 4,5-dichloro-2-methylpyridine is a direct consequence of the interplay between its substituents and the inherent electronic nature of the pyridine ring.

  • Pyridine Core: The nitrogen atom is more electronegative than carbon, leading to a polarization of the ring (an electron-poor or π-deficient system). This intrinsic electron deficiency makes the pyridine ring susceptible to nucleophilic attack, a characteristic less common in benzene.[7]

  • Chloro Substituents (C4 & C5): The two chlorine atoms are strongly electron-withdrawing via the inductive effect, further depleting the electron density of the aromatic ring. This significantly "activates" the ring for nucleophilic aromatic substitution (SNAr) compared to unsubstituted pyridine.[8]

  • Methyl Group (C2): The methyl group is weakly electron-donating through hyperconjugation, which slightly counteracts the electron-withdrawing effects at the ortho position (C2).

This electronic arrangement creates a fascinating reactivity map. The positions ortho and para to the nitrogen (C2, C4, C6) are the most electron-deficient and thus the primary sites for nucleophilic attack.[7][9] In this molecule, the C4 position is doubly activated by the ring nitrogen and the C5-chloro group's inductive effect, while the C5 position lacks direct activation from the ring nitrogen. This sets the stage for regioselective transformations.

Synthesis of the Scaffold: A Protocol Perspective

The primary route to 4,5-dichloro-2-methylpyridine is through the direct chlorination of 2-methylpyridine (α-picoline). While conceptually straightforward, achieving the desired 4,5-disubstitution pattern requires careful control of reaction conditions to avoid other isomers or side-chain chlorination.[5]

Modern Approach: Lewis Acid-Catalyzed Chlorination

Modern industrial and laboratory syntheses often employ reagents like trichloroisocyanuric acid (TCCA) in the presence of a Lewis acid catalyst. This method offers improved selectivity and operates under milder conditions than traditional high-temperature chlorination with Cl₂ gas.[5]

Experimental Protocol: Synthesis via TCCA/FeCl₃

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-methylpyridine (1.0 equiv.) and a suitable solvent such as 1,2-dichloroethane.

  • Catalyst Addition: Add anhydrous iron(III) chloride (FeCl₃, 0.05 equiv.) to the solution.

  • Reagent Addition: Slowly add trichloroisocyanuric acid (TCCA, ~0.7 equiv. for dichlorination) portion-wise over 30 minutes. The reaction is exothermic; maintain the temperature below 60°C using a water bath if necessary.

  • Reaction: Heat the mixture to 60-70°C and monitor the reaction progress by GC-MS or TLC. The reaction typically takes 4-8 hours.

  • Workup: Upon completion, cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by vacuum distillation or flash column chromatography on silica gel to yield 4,5-dichloro-2-methylpyridine.

Causality Corner:

  • Why FeCl₃? The Lewis acid polarizes the Cl-Cl bond in TCCA, generating a more potent electrophilic "Cl⁺" equivalent, which is necessary to overcome the energy barrier for electrophilic aromatic substitution on the somewhat deactivated pyridine ring.[5]

  • Why TCCA? TCCA is a solid, safer, and more manageable source of chlorine compared to chlorine gas, making it ideal for laboratory-scale synthesis.[5]

  • Why portion-wise addition? To control the exothermicity of the reaction and maintain selectivity, preventing over-chlorination or side-chain radical chlorination.[5]

Reactivity Profile I: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 4,5-dichloro-2-methylpyridine ring makes it an excellent substrate for SNAr reactions. The core of this reaction is a two-step addition-elimination mechanism.[8][10]

  • Addition: A nucleophile attacks an electron-deficient carbon bearing a leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8]

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.[8]

Diagram: Generalized SNAr Mechanism

Caption: The two-step addition-elimination mechanism of SNAr.

Regioselectivity: C4 versus C5

The critical question for any synthetic chemist is: which chlorine is more reactive?

  • C4 Position: This position is para to the ring nitrogen. Nucleophilic attack at C4 allows the negative charge of the Meisenheimer complex to be delocalized onto the electronegative nitrogen atom via resonance. This provides significant stabilization, making the C4 position the kinetically favored site for nucleophilic attack.[9]

  • C5 Position: This position is meta to the ring nitrogen. Attack at C5 does not allow for direct delocalization of the negative charge onto the nitrogen. The intermediate is therefore less stable, and substitution at this position is generally disfavored under kinetic control.

Experimental Protocol: Regioselective Amination at C4

  • Setup: In a sealed vial, dissolve 4,5-dichloro-2-methylpyridine (1.0 equiv.) and the desired amine (e.g., morpholine, 1.2 equiv.) in a polar aprotic solvent like DMSO or NMP.

  • Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or diisopropylethylamine (DIPEA, 2.0 equiv.).

  • Reaction: Heat the mixture to 100-140°C. Monitor the reaction by LC-MS. The reaction typically completes within 8-24 hours.

  • Workup: Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography to isolate the 4-amino-5-chloro-2-methylpyridine derivative.

Causality Corner:

  • Why a polar aprotic solvent? Solvents like DMSO or NMP can solvate the cation of the base and the intermediate complex, but do not engage in hydrogen bonding that would deactivate the nucleophile.

  • Why a base? The reaction liberates HCl, which would protonate the amine nucleophile, rendering it unreactive. The base neutralizes the acid as it is formed.

Reactivity Profile II: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, and they have revolutionized drug discovery.[11][12] 4,5-dichloro-2-methylpyridine serves as an excellent substrate for these transformations. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13]

Diagram: Generalized Palladium Cross-Coupling Cycle

Palladium_Cycle Pd0 Pd(0)Ln Oxa R-Pd(II)-X Ln Pd0->Oxa Oxidative Addition Trans R-Pd(II)-R' Ln Oxa->Trans Transmetalation Trans->Pd0 Reductive Elimination prod R-R' Trans->prod sub R-X sub->Oxa metal R'-M metal->Trans

Caption: The fundamental catalytic cycle for palladium cross-coupling reactions.

Regioselectivity in Cross-Coupling

The regioselectivity of cross-coupling reactions is primarily dictated by the rate of oxidative addition of the Pd(0) catalyst to the C-Cl bond. Generally, oxidative addition is faster at more electron-deficient C-X bonds. However, steric hindrance around the reaction site also plays a crucial role.

  • C4-Cl Bond: This bond is electronically activated by the para-nitrogen.

  • C5-Cl Bond: This bond is less electronically activated.

For many standard cross-coupling reactions (Suzuki, Buchwald-Hartwig), selective reaction at the more activated C4 position is typically observed, especially when using just one equivalent of the coupling partner. Achieving substitution at C5 often requires more forcing conditions or pre-functionalization of the C4 position.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction couples the dichloropyridine with an organoboron reagent (boronic acid or ester) and is valued for its functional group tolerance and the low toxicity of its boron byproducts.[11][13]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling at C4

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O100~85[14]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O90Good[14]
3Thiophene-3-boronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene100Good (est.)

Yields are estimated based on similar substrates and require experimental validation.

Experimental Protocol: Selective Suzuki Coupling at C4

  • Setup: To a microwave vial or Schlenk tube under an inert atmosphere (Argon), add 4,5-dichloro-2-methylpyridine (1.0 equiv.), the arylboronic acid (1.1 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent: Add a degassed solvent mixture, such as 1,4-Dioxane and water (4:1).

  • Reaction: Heat the mixture to 100°C (conventional heating) or 120°C (microwave) for 1-12 hours, monitoring by LC-MS.

  • Workup: After cooling, dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash chromatography to yield the 4-aryl-5-chloro-2-methylpyridine product.[14]

B. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction provides a powerful method for forming C-N bonds, creating aryl amines which are prevalent in pharmaceuticals.[15] Specialized phosphine ligands are often crucial for achieving high yields.[15]

Experimental Protocol: Selective Buchwald-Hartwig Amination at C4

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a specialized ligand (e.g., Xantphos, 4 mol%) to a Schlenk tube. Add anhydrous toluene and stir for 10 minutes.

  • Reagent Addition: Add 4,5-dichloro-2-methylpyridine (1.0 equiv.), the amine (1.2 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.).[14]

  • Reaction: Seal the tube and heat to 100-110°C with vigorous stirring for 8-16 hours.

  • Workup: Cool to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent like ethyl acetate.

  • Purification: Combine organic layers, wash with brine, dry, and concentrate. Purify by flash column chromatography.[14]

Causality Corner:

  • Why specialized ligands (XPhos, SPhos, Xantphos)? These bulky, electron-rich phosphine ligands stabilize the Pd(0) species, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination to release the product.[15]

  • Why a strong base (NaOtBu, K₃PO₄)? These bases are required to deprotonate the amine (in C-N coupling) or facilitate the transmetalation step (in C-C coupling) and are crucial for catalytic turnover.[14]

Orthogonal Reactivity and Further Transformations

The true synthetic power of 4,5-dichloro-2-methylpyridine lies in the ability to perform sequential, regioselective reactions. After an initial substitution at the C4 position, the remaining C5-chloro group can be targeted in a second transformation, often under more forcing conditions. This orthogonal reactivity allows for the controlled, stepwise construction of complex, polysubstituted pyridine cores.

Furthermore, the other functional handles can be manipulated:

  • Oxidation of the Methyl Group: The 2-methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄), providing another point for diversification (e.g., amide coupling).[5]

  • Reduction of the Pyridine Ring: The aromatic ring can be reduced to the corresponding piperidine using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, transitioning from a flat, aromatic scaffold to a 3D saturated one.[5]

Conclusion

4,5-Dichloro-2-methylpyridine is far more than a simple halogenated heterocycle; it is a precisely engineered building block offering predictable and regioselective reactivity. Its electronic architecture inherently directs both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions to the C4 position under kinetic control. This predictable behavior, combined with the potential for subsequent functionalization at C5 and the 2-methyl position, provides chemists with a reliable and powerful platform for the synthesis of novel compounds. Understanding the causal principles behind its reactivity—the stabilizing effect of the nitrogen on intermediates and the mechanics of the palladium catalytic cycle—is paramount for leveraging this scaffold to its full potential in the rapid and efficient development of new medicines and agrochemicals.

References

  • Organic Chemistry Explained. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange. Retrieved from [Link]

  • Gandler, J. R., et al. (2009). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. Retrieved from [Link]

  • J. Michael. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Retrieved from [Link]

  • PHARMD GURU. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. PHARMD GURU. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Fiveable. Retrieved from [Link]

  • Google Patents. (2012). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • Hölzer, J., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI. Retrieved from [Link]

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  • PrepChem.com. (n.d.). Synthesis of 2,5-difluoro-4-chloropyrimidine. Retrieved from [Link]

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  • MacQueen, P. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate. Retrieved from [Link]

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The Strategic Deployment of 4,5-Dichloro-2-methylpyridine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An in-depth technical guide exploring the synthesis, reactivity, and application of 4,5-dichloro-2-methylpyridine and its analogs has been compiled for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of this critical chemical scaffold, highlighting its significance as a versatile building block in the creation of novel therapeutics, particularly in the realm of kinase inhibitors for oncology.

Introduction: The Privileged Scaffold of Dichlorinated Pyridines

The pyridine ring is a cornerstone in medicinal chemistry, featured in a multitude of FDA-approved drugs.[1] Its ability to form hydrogen bonds, act as a bioisostere for a phenyl ring, and serve as a scaffold for diverse functionalization makes it a privileged structure in drug design. The introduction of chlorine atoms to the pyridine ring significantly modulates its electronic properties, enhancing its utility as a synthetic intermediate. 4,5-Dichloro-2-methylpyridine, in particular, has emerged as a valuable synthon, offering multiple reaction sites for the construction of complex molecular architectures. This guide will delve into the synthetic routes to this compound, its chemical reactivity, and its application in the development of biologically active agents.

Synthesis of the Core Scaffold: 4,5-Dichloro-2-methylpyridine

The primary route to 4,5-dichloro-2-methylpyridine involves the direct chlorination of 2-methylpyridine (also known as 2-picoline). This electrophilic aromatic substitution reaction is typically carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures.[1] Industrial-scale production often employs continuous flow reactors to optimize reaction conditions and improve yield and purity.[1]

A significant challenge in the synthesis of substituted pyridines is achieving the desired regioselectivity. For 4,5-dichloro-2-methylpyridine, strategies have been developed to control the chlorination pattern, including the use of phosphorus oxychloride (POCl₃) under controlled conditions.[1]

Detailed Protocol: Chlorination of 2-Methylpyridine

  • Materials: 2-Methylpyridine, Chlorine gas, Iron(III) chloride (catalyst), Solvent (e.g., carbon tetrachloride or neat).

  • Procedure:

    • Charge a reaction vessel with 2-methylpyridine and the iron(III) chloride catalyst.

    • Heat the mixture to the desired reaction temperature (typically above 60°C).[1]

    • Bubble chlorine gas through the reaction mixture at a controlled rate.

    • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and quench any excess chlorine.

    • Neutralize the reaction mixture with a suitable base.

    • Extract the product with an organic solvent.

    • Purify the crude product by distillation or column chromatography to obtain 4,5-dichloro-2-methylpyridine.

Causality Behind Experimental Choices: The use of a Lewis acid catalyst like FeCl₃ polarizes the Cl-Cl bond, making the chlorine more electrophilic and facilitating the attack on the electron-rich pyridine ring. Elevated temperatures are necessary to overcome the activation energy of the reaction. The choice of solvent can influence the reaction rate and selectivity.

Visualization of the Synthetic Workflow:

Reactivity Core 4,5-Dichloro-2-methylpyridine SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., with R-NH2) Core->SNAr Displacement of Cl Suzuki Suzuki-Miyaura Cross-Coupling (e.g., with Ar-B(OH)2) Core->Suzuki C-C Bond Formation Oxidation Methyl Group Oxidation (e.g., with KMnO4) Core->Oxidation Oxidation of -CH3 Product_SNAr Aminated Pyridine Derivative SNAr->Product_SNAr Product_Suzuki Arylated Pyridine Derivative Suzuki->Product_Suzuki Product_Oxidation Pyridine Carboxylic Acid Oxidation->Product_Oxidation

Caption: Key reaction pathways for the functionalization of 4,5-dichloro-2-methylpyridine.

Analogs of 4,5-Dichloro-2-methylpyridine

The synthetic strategies applied to 4,5-dichloro-2-methylpyridine can be extended to a wide range of analogs. By varying the starting substituted pyridine or by employing different halogenation or functionalization techniques, a diverse library of dichlorinated methylpyridines can be accessed. Common analogs include isomers with different substitution patterns, such as 2,4-dichloro-5-methylpyridine and 2,5-dichloro-4-methylpyridine. These subtle structural changes can have a profound impact on the biological activity of the resulting molecules.

Table 1: Physicochemical Properties of 4,5-Dichloro-2-methylpyridine and its Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4,5-Dichloro-2-methylpyridine514216-44-5C₆H₅Cl₂N162.02
2,4-Dichloro-5-methylpyridine56961-78-5C₆H₅Cl₂N162.02
2,5-Dichloro-4-methylpyridine886365-00-0C₆H₅Cl₂N162.02

Applications in Drug Discovery and Development

The 4,5-dichloro-2-methylpyridine scaffold and its analogs are of significant interest to the pharmaceutical industry, particularly in the development of kinase inhibitors for the treatment of cancer. The dichlorinated pyridine core can effectively mimic the hinge-binding interactions of ATP in the kinase active site.

Kinase Inhibitors in Oncology

Several studies have reported the design and synthesis of potent kinase inhibitors based on dichlorinated pyridine and related heterocyclic cores. For instance, pyrido[2,3-d]pyrimidin-7-ones containing a dichlorophenyl moiety have been investigated as selective Abl kinase inhibitors for chronic myeloid leukemia (CML). [2][3]The structure-activity relationship (SAR) studies of these compounds have revealed that the dichlorophenyl group plays a crucial role in achieving high potency.

Furthermore, imidazo[4,5-b]pyridine-based compounds, which can be synthesized from dichlorinated pyridine precursors, have been identified as dual FLT3/Aurora kinase inhibitors with potential applications in the treatment of acute myeloid leukemia (AML). [4] Table 2: Biological Activity of Dichloropyridine-Containing Kinase Inhibitors

Compound ClassTarget Kinase(s)Key Structural FeatureReported Activity (IC₅₀/Kᵢ)Reference
Pyrido[2,3-d]pyrimidin-7-onesAbl, PDGFR, Src6-(2,6-dichlorophenyl)Abl IC₅₀ = 45-281 nM[2]
Imidazo[4,5-b]pyridinesFLT3, Aurora A/B6-chloro-7-(piperazin-1-yl)Aurora-A Kᵢ = 7.5 nM, FLT3 Kᵢ = 6.2 nM[4]
Imidazo[4,5-c]pyridin-2-onesDNA-PK6-anilinonM range[5]

Causality in Drug Design: The electron-withdrawing nature of the chlorine atoms on the pyridine ring can influence the pKa of the molecule and its ability to form key hydrogen bonds with the kinase hinge region. The steric bulk and lipophilicity of the dichlorophenyl moiety also contribute to the overall binding affinity and selectivity of the inhibitor. The 2-methyl group can provide a vector for further substitution to explore interactions with other regions of the kinase active site.

P2X₇ Receptor Antagonists

Beyond oncology, 3,5-dichloropyridine derivatives have been optimized as potent and selective antagonists of the P2X₇ receptor, a target for anti-inflammatory agents. [6][7]SAR studies have demonstrated that the dichloropyridine skeleton is critical for antagonistic activity. [6]This highlights the broader therapeutic potential of this chemical class.

Conclusion and Future Perspectives

4,5-Dichloro-2-methylpyridine and its analogs are valuable and versatile building blocks in modern medicinal chemistry. Their straightforward synthesis and predictable reactivity make them attractive starting points for the development of novel therapeutics. The demonstrated success of this scaffold in the design of potent kinase inhibitors and other biologically active molecules underscores its importance for drug discovery professionals. Future research will likely focus on the development of more efficient and regioselective methods for the functionalization of this core, as well as the exploration of its utility in targeting a wider range of biological targets. The continued investigation of dichlorinated pyridines holds significant promise for the discovery of next-generation medicines.

References

  • Bérubé, C., et al. (2010). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(13), 3891-3895.
  • Lee, W. G., et al. (2012). Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists. Journal of Medicinal Chemistry, 55(8), 3687-3698.
  • ResearchGate. (n.d.). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7- ones: Toward selective Abl inhibitors | Request PDF. Retrieved from [Link]

  • Kleiner, Y., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry, 5(1), 168-178.
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  • Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Google Patents. (n.d.). CN106588939A - A kind of synthesis of picoline of 2 amino 4 and its purification process.
  • National Center for Biotechnology Information. (n.d.). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Retrieved from [Link]

  • Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
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  • Molbase. (n.d.). Synthesis of 4,5-dichloro-imidazole-2-carboxylic acid N-formyl-isopropylamide. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0224543). Retrieved from [Link]

  • Spectrabase. (n.d.). 4,5-Dichloro-2-methyl-3(2H)-pyridazinone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-5-methylpyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Retrieved from [Link]

  • MDPI. (n.d.). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Mass spectrum (70 eV) of 4,5-dichloro-2-methoxybenzoic acid methyl.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: 4,5-Dichloro-2-methylpyridine as a Versatile Scaffold for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, present in a multitude of biologically active molecules and approved pharmaceuticals.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding make it a privileged structure for interacting with biological targets.[3] Among the vast array of functionalized pyridines, 4,5-Dichloro-2-methylpyridine has emerged as a particularly valuable and versatile building block.[4] This guide provides an in-depth exploration of its reactivity and offers detailed protocols for its application in the synthesis of novel, diverse chemical libraries for biological screening.

The strategic placement of two chlorine atoms at the C4 and C5 positions, coupled with a methyl group at C2, imparts a distinct reactivity profile. The chlorine atoms serve as excellent leaving groups for various transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[4] This dual-handle approach allows for sequential, regioselective functionalization, enabling the synthesis of complex molecular architectures from a simple, commercially available starting material.[5][6] This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, field-proven protocols for leveraging 4,5-Dichloro-2-methylpyridine in synthetic campaigns.

Core Reactivity Principles

The synthetic utility of 4,5-Dichloro-2-methylpyridine is governed by the electronic nature of the pyridine ring and the identity of its substituents. The ring nitrogen atom is electron-withdrawing, which reduces the electron density at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack.[7][8]

Key Reaction Modalities:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring facilitates the attack of nucleophiles, leading to the displacement of the chloro substituents. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The stability of this intermediate, particularly the resonance form that places the negative charge on the electronegative nitrogen atom, is the driving force for the reaction to occur preferentially at the C4 position (para to the nitrogen).[7]

  • Palladium-Catalyzed Cross-Coupling: The carbon-chlorine bonds provide reactive handles for forming new carbon-carbon and carbon-heteroatom bonds through powerful reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[10][11] These reactions offer a broad substrate scope and functional group tolerance, making them indispensable tools in modern organic synthesis.[12]

  • Side-Chain Functionalization: The methyl group at the C2 position can be oxidized to a carboxylic acid using strong oxidizing agents, providing another avenue for derivatization.[4]

Synthetic Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for key transformations involving 4,5-Dichloro-2-methylpyridine. These protocols are designed to be self-validating, with explanations for the choice of reagents and conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is often the first-choice strategy for derivatizing 4,5-Dichloro-2-methylpyridine due to its operational simplicity and efficiency. Regioselectivity can often be achieved, with the C4-chloro group being generally more reactive towards nucleophilic attack than the C5-chloro group, influenced by the electronic activation from the para-nitrogen atom.

Diagram 1: Generalized SNAr Mechanism. A conceptual (non-structural) representation of the addition-elimination pathway.

Protocol 2.1.1: Selective Monosubstitution with a Secondary Amine (e.g., Morpholine)

This protocol details the regioselective displacement of the C4-chloro group. The choice of a polar aprotic solvent like DMSO or DMF is crucial as it effectively solvates the cationic counter-ion of the nucleophile without solvating the nucleophile itself, thus enhancing its reactivity.

  • Reagents & Materials:

    • 4,5-Dichloro-2-methylpyridine (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

    • Stir plate and magnetic stir bar

    • Inert atmosphere (Nitrogen or Argon)

  • Step-by-Step Procedure:

    • To a dry reaction vessel under an inert atmosphere, add 4,5-Dichloro-2-methylpyridine (e.g., 1.0 mmol, 162 mg) and potassium carbonate (2.0 mmol, 276 mg).

    • Add anhydrous DMSO (5 mL) to the vessel.

    • Add morpholine (1.2 mmol, 105 µL) to the stirring suspension.

    • Seal the vessel and heat the reaction mixture to 80-100 °C. The elevated temperature is necessary to overcome the activation energy of the aromatic substitution.

    • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

    • Upon completion, cool the reaction to room temperature.

    • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 4-(5-chloro-2-methylpyridin-4-yl)morpholine.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions dramatically expand the synthetic possibilities, allowing for the formation of C-C and C-N bonds under relatively mild conditions. Success in these reactions is highly dependent on the careful selection of the catalyst, ligand, base, and solvent, as well as the exclusion of oxygen.[13]

CrossCoupling_Workflow start Setup Reaction Vessel reagents Add Pyridine Halide, Coupling Partner, & Base start->reagents catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Anhydrous, Degassed Solvent catalyst->solvent inert Purge with Inert Gas (N₂ or Ar) solvent->inert reaction Heat to Desired Temperature inert->reaction monitor Monitor by TLC / LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup purify Purification (Chromatography) workup->purify product Isolated Product purify->product

Diagram 2: General Cross-Coupling Workflow. Key steps for ensuring a successful reaction environment.

Protocol 2.2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the coupling of the remaining C5-chloro position (using the product from 2.1.1) with a boronic acid. The Suzuki reaction is favored for its stability of reagents and generally mild conditions.[14]

  • Reagents & Materials:

    • 4-(5-chloro-2-methylpyridin-4-yl)morpholine (1.0 eq)

    • Arylboronic acid (e.g., Phenylboronic acid) (1.5 eq)

    • Palladium Catalyst (e.g., PdCl₂(dppf)-CH₂Cl₂ adduct) (3-5 mol%)

    • Base (e.g., Cesium Carbonate, Cs₂CO₃) (2.5 eq)

    • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

    • Schlenk flask or sealed tube

  • Step-by-Step Procedure:

    • To a Schlenk flask, add 4-(5-chloro-2-methylpyridin-4-yl)morpholine (1.0 mmol), phenylboronic acid (1.5 mmol), and cesium carbonate (2.5 mmol).

    • Add the palladium catalyst (e.g., PdCl₂(dppf), 0.05 mmol).

    • Evacuate and backfill the flask with an inert gas three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

    • Add the degassed solvent mixture (e.g., 4 mL dioxane, 1 mL water) via syringe.

    • Heat the reaction mixture to 90-110 °C with vigorous stirring.

    • Monitor the reaction for completion (typically 6-24 hours).

    • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield the desired diaryl product.

Protocol 2.2.2: Buchwald-Hartwig Amination for C-N Bond Formation

For constructing aryl-amine bonds, the Buchwald-Hartwig amination is often more general than SNAr, especially for less activated positions or less nucleophilic amines.[11] The choice of a specialized bulky, electron-rich phosphine ligand is paramount for an efficient catalytic cycle.[15]

  • Reagents & Materials:

    • 4,5-Dichloro-2-methylpyridine (1.0 eq)

    • Primary or Secondary Amine (1.2 eq)

    • Palladium Pre-catalyst (e.g., RuPhos Pd G3) (2-4 mol%)

    • Ligand (if not using a pre-catalyst, e.g., RuPhos)

    • Base (e.g., Sodium tert-butoxide, NaOtBu) (1.5 eq)

    • Solvent (e.g., Toluene or Dioxane), anhydrous

  • Step-by-Step Procedure:

    • In a glovebox or under a robust inert atmosphere, add NaOtBu (1.5 mmol) to a dry reaction tube.

    • Add the palladium pre-catalyst (0.02 mmol) and the pyridine substrate (1.0 mmol).

    • Add the amine (1.2 mmol) and anhydrous toluene (5 mL).

    • Seal the tube and heat to 100 °C. The strong base deprotonates the amine, and the ligand facilitates the reductive elimination step, which is often rate-limiting.[15]

    • Monitor the reaction for completion.

    • Cool, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent.

    • Dry, concentrate, and purify as described in previous protocols.

Data Summary and Comparison

The choice of synthetic strategy depends on the desired final compound and the nature of the nucleophile or coupling partner.

Reaction TypePositionTypical ReagentsTemp (°C)Notes
SNAr C4 > C5Amines, Thiols, Alkoxides; K₂CO₃, Cs₂CO₃80-120Good for strong nucleophiles. Regioselectivity is generally high for the C4 position.
Suzuki Coupling C4 or C5Boronic Acids/Esters; PdCl₂(dppf); Cs₂CO₃90-110Excellent for C-C bond formation. Tolerates a wide range of functional groups.[14]
Buchwald-Hartwig C4 or C5Amines; RuPhos Pd G3; NaOtBu90-110Broad scope for C-N bonds, including weakly nucleophilic amines. Requires strict inert conditions.[15]
Sonogashira Coupling C4 or C5Terminal Alkynes; Pd(PPh₃)₂Cl₂, CuI, Et₃N25-60Forms C-C triple bonds. Copper co-catalyst can lead to alkyne homocoupling (Glaser coupling) if O₂ is present.[10]

Application Showcase: Synthesis of a Kinase Inhibitor Scaffold

The sequential functionalization of 4,5-Dichloro-2-methylpyridine is a powerful strategy for building libraries of compounds for screening, such as for kinase inhibitors, which often feature a substituted heterocyclic core.[16]

Synthesis_Pathway start 4,5-Dichloro-2-methylpyridine step1 Intermediate A (4-amino substituted) start->step1 S(N)Ar with R¹-NH₂ (Protocol 2.1.1) step2 Final Product (Kinase Scaffold) step1->step2 Suzuki Coupling with R²-B(OH)₂ (Protocol 2.2.1)

Sources

The Strategic Functionalization of 4,5-Dichloro-2-methylpyridine: A Guide to Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the design of novel functional molecules. Among the vast array of pyridine-based building blocks, 4,5-dichloro-2-methylpyridine presents a unique and strategically valuable starting material. Its two distinct chlorine atoms, situated in an electronically differentiated environment, offer the potential for selective, stepwise functionalization. This allows for the controlled and predictable introduction of diverse molecular fragments, paving the way for the rapid generation of compound libraries and the synthesis of complex target molecules.

This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 4,5-dichloro-2-methylpyridine. We will delve into the practical and mechanistic nuances of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering field-proven insights to guide researchers, scientists, and drug development professionals in harnessing the full synthetic potential of this versatile substrate.

Understanding the Reactivity Landscape: Regioselectivity in Dichloropyridines

The key to successfully employing 4,5-dichloro-2-methylpyridine lies in understanding the relative reactivity of the C4 and C5 positions. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond is a critical step. The regioselectivity of this process is governed by a combination of electronic and steric factors.

Generally, for dichloropyridines, the chlorine atom at the C4 position is more susceptible to oxidative addition than the one at C5. This is attributed to the electronic influence of the pyridine nitrogen, which renders the C4 position more electron-deficient. However, this inherent reactivity can be modulated and even reversed through the judicious choice of palladium catalyst, ligands, and reaction conditions. This guide will provide specific examples of how to control this selectivity for each reaction type.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] Its tolerance of a broad range of functional groups and the commercial availability of a vast library of boronic acids and esters make it an indispensable tool in drug discovery and development.

Causality Behind Experimental Choices

In the context of 4,5-dichloro-2-methylpyridine, achieving regioselective Suzuki coupling is paramount. The choice of the palladium precursor, ligand, and base are critical determinants of both yield and selectivity.

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices.

  • Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For the Suzuki coupling of chloro-pyridines, bulky, electron-rich phosphine ligands are often essential to facilitate the challenging oxidative addition step. Ligands such as XPhos and SPhos have demonstrated efficacy in similar systems.

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently employed, often in an aqueous-organic solvent mixture.

Experimental Protocol: Selective C4 Arylation

This protocol details a representative Suzuki-Miyaura coupling of 4,5-dichloro-2-methylpyridine with an arylboronic acid, targeting selective functionalization at the C4 position.

Materials:

  • 4,5-Dichloro-2-methylpyridine

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4,5-dichloro-2-methylpyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in a minimal amount of anhydrous 1,4-dioxane.

  • Add the catalyst premix to the Schlenk flask.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-5-chloro-2-methylpyridine.

ParameterCondition
Substrate 4,5-Dichloro-2-methylpyridine
Coupling Partner Phenylboronic acid
Catalyst Pd(OAc)₂ (2 mol%)
Ligand XPhos (4 mol%)
Base K₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 100 °C
Typical Yield 70-90%

Diagram of Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation (R-B(OR)2) PdII_R Ar-Pd(II)-R(L_n) Transmetalation->PdII_R PdII_R->Pd0 RedElim Reductive Elimination Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[2] This reaction is of great importance in the synthesis of pharmaceuticals, natural products, and organic materials.[3]

Causality Behind Experimental Choices

The Sonogashira coupling typically employs a dual-catalyst system of palladium and copper.

  • Palladium Catalyst: As in the Suzuki coupling, a palladium(0) species is the active catalyst. Pd(PPh₃)₂Cl₂ is a commonly used and effective precatalyst.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and also serves as a solvent.

  • Ligand: Triphenylphosphine (PPh₃) is often used as a ligand to stabilize the palladium catalyst.

Experimental Protocol: Selective C4 Alkynylation

This protocol describes a typical Sonogashira coupling of 4,5-dichloro-2-methylpyridine with a terminal alkyne, targeting the C4 position.

Materials:

  • 4,5-Dichloro-2-methylpyridine

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4,5-dichloro-2-methylpyridine (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • To the stirred solution, add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise.

  • Heat the reaction mixture to 60 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-alkynyl-5-chloro-2-methylpyridine.

ParameterCondition
Substrate 4,5-Dichloro-2-methylpyridine
Coupling Partner Phenylacetylene
Catalyst Pd(PPh₃)₂Cl₂ (3 mol%)
Co-catalyst CuI (6 mol%)
Base Triethylamine (2.0 equiv)
Solvent THF
Temperature 60 °C
Typical Yield 65-85%

Diagram of Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation PdII_R Ar-Pd(II)-C≡CR(L_n) Transmetalation->PdII_R CuX CuX Transmetalation->CuX RedElim Reductive Elimination RedElim->Pd0 Product Ar-C≡C-R RedElim->Product Alkyne R-C≡C-H CuAcetylide R-C≡C-Cu Alkyne->CuAcetylide CuX, Base CuAcetylide->Transmetalation Base Base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals and other biologically active molecules.[4][5]

Causality Behind Experimental Choices

The success of a Buchwald-Hartwig amination hinges on the careful selection of the catalyst system and base.

  • Palladium Precursor: Pd₂(dba)₃ and Pd(OAc)₂ are commonly used precatalysts.

  • Ligand: Bulky, electron-rich phosphine ligands are essential for efficient C-N bond formation, particularly with less reactive chloroarenes. Ligands such as Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) and Josiphos-type ligands have proven effective in promoting the amination of challenging substrates.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃) are frequently employed.

Experimental Protocol: Selective C5 Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of 4,5-dichloro-2-methylpyridine, with a focus on achieving selectivity at the C5 position. It's important to note that achieving high selectivity in the amination of dichloropyridines can be challenging, and optimization of the ligand and reaction conditions may be necessary for specific amine coupling partners.

Materials:

  • 4,5-Dichloro-2-methylpyridine

  • Amine (e.g., Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and Xantphos (0.036 mmol, 3.6 mol%).

  • Add anhydrous toluene (2 mL) and stir for 10 minutes.

  • To this catalyst solution, add 4,5-dichloro-2-methylpyridine (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 5-amino-4-chloro-2-methylpyridine derivative.

ParameterCondition
Substrate 4,5-Dichloro-2-methylpyridine
Coupling Partner Morpholine
Catalyst Pd₂(dba)₃ (1.5 mol%)
Ligand Xantphos (3.6 mol%)
Base NaOt-Bu (1.4 equiv)
Solvent Toluene
Temperature 110 °C
Typical Yield 50-75%

Diagram of Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII Ar-Pd(II)-X(L_n) OxAdd->PdII AmineCoord Amine Coordination (R2NH) PdII_Amine [Ar-Pd(II)-NHR2(L_n)]+X- AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amido Ar-Pd(II)-NR2(L_n) Deprotonation->PdII_Amido PdII_Amido->Pd0 RedElim Reductive Elimination Product Ar-NR2 RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion and Future Directions

4,5-Dichloro-2-methylpyridine is a valuable and versatile building block for the synthesis of a wide range of functionalized pyridine derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and adaptable methods for the selective introduction of aryl, alkynyl, and amino moieties. By understanding the principles of regioselectivity and carefully selecting the appropriate catalyst system and reaction conditions, researchers can unlock the full potential of this substrate for applications in drug discovery, agrochemicals, and materials science. Further exploration into the development of more active and selective catalyst systems will undoubtedly continue to expand the synthetic utility of 4,5-dichloro-2-methylpyridine and related halopyridines.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]

  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 2008 , 41 (11), 1534–1544. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017 , 22(2), 195. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]

  • Regiospecific cross-coupling of haloaryls and pyridine to 2-phenylpyridine using water, zinc, and catalytic palladium on carbon. Journal of the Chemical Society, Perkin Transactions 2, 2001 , (2), 205-210. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 2020 , 5 (31), 19597–19611. [Link]

  • Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. ResearchGate. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2014 , 10, 1344–1350. [Link]

  • Kotha, S.; Lahiri, K.; Kashinath, D. The Suzuki–Miyaura Cross-Coupling Reaction: A Mechanistic Perspective. Tetrahedron, 2002 , 58 (48), 9633-9695. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 2018 , 3 (9), 12185–12191. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 2021 , 11(11), 6149-6173. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry, 2023 , 5(1), 181-197. [Link]

  • Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. ResearchGate. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 2018 , 14, 2346–2356. [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 2015 , 20(9), 15998–16010. [Link]

  • Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed. [Link]

  • Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

  • Preparation of 2-chloro-5-methylpyridine.
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC. [Link]

  • 2,4-Dichloro-5-methylpyridine. PubChem. [Link]

  • 4,5-Dichloro-2-Methylpyridine. ShenZhen Jianbamboo Biotechnology Co. Ltd. [Link]

Sources

Nucleophilic aromatic substitution on 4,5-Dichloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Aromatic Substitution on 4,5-Dichloro-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Methylpyridine Scaffold

The pyridine ring is a cornerstone scaffold in modern drug design, present in a multitude of FDA-approved therapeutics.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. Within this class, substituted dichloropyridines serve as versatile and highly valuable building blocks for creating complex molecular architectures. 4,5-Dichloro-2-methylpyridine, in particular, offers two distinct chlorine atoms that can be selectively functionalized. This guide focuses on the nucleophilic aromatic substitution (SNAr) reaction, a powerful and direct method for C-N, C-O, and C-S bond formation on this scaffold, providing a gateway to novel chemical entities for pharmaceutical and agrochemical research.[2][3]

This document provides an in-depth analysis of the mechanistic principles governing these reactions and presents detailed, validated protocols for the regioselective substitution of 4,5-dichloro-2-methylpyridine with common nucleophiles.

Part 1: Mechanistic Insights & The Principle of Regioselectivity

The high regioselectivity observed in SNAr reactions of 4,5-dichloro-2-methylpyridine is not arbitrary; it is a direct consequence of the electronic properties of the pyridine ring. The nitrogen atom is highly electronegative, withdrawing electron density from the ring, particularly from the ortho (C2, C6) and para (C4) positions. This electron deficiency makes these positions highly electrophilic and susceptible to attack by nucleophiles.[4][5]

The reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The stability of this intermediate is the critical factor determining the reaction's feasibility and outcome.

Why Substitution Occurs Preferentially at the C4 Position:

  • Electronic Activation: The C4-chloro substituent is para to the ring nitrogen. When a nucleophile attacks this position, the resulting negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom.[4][5] This resonance form provides substantial stabilization, lowering the activation energy for the reaction.

  • Lack of Activation at C5: The C5-chloro substituent is meta to the ring nitrogen. Nucleophilic attack at this position does not allow for the delocalization of the negative charge onto the nitrogen atom. The resulting Meisenheimer complex is significantly less stable, making the reaction at C5 kinetically and thermodynamically unfavorable.

  • Substituent Effects: The electron-donating methyl group at the C2 position has a minor electronic deactivating effect on the ring but does not override the powerful directing influence of the ring nitrogen.

The diagram below illustrates the comparative stability of the intermediates formed during nucleophilic attack at the C4 versus the C5 position.

Caption: Comparative stability of Meisenheimer intermediates.

Part 2: Experimental Protocols and Application Notes

The following protocols provide detailed, step-by-step methodologies for the SNAr of 4,5-dichloro-2-methylpyridine with representative amine, alcohol, and thiol nucleophiles. A general experimental workflow is outlined below.

Sources

Application Notes & Protocols for Agrochemical Synthesis Using 4,5-Dichloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

The pyridine scaffold is a cornerstone in modern agrochemical design, prized for its versatile chemistry and its presence in numerous high-performing fungicides, herbicides, and insecticides.[1][2] Within this class of heterocycles, 4,5-dichloro-2-methylpyridine (CAS No. 514216-44-5) emerges as a highly valuable and reactive building block.[3][4][5] Its specific substitution pattern—two chlorine atoms activating the ring for nucleophilic attack and a methyl group for further functionalization—provides a strategic entry point for constructing complex molecular architectures.

The chlorine substituents at the C4 and C5 positions are key to its utility. They are electron-withdrawing, which activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), and they serve as excellent leaving groups.[3] This allows for the precise and regioselective introduction of a wide array of functional groups, a critical step in the synthesis of novel active ingredients.

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the synthesis, key reactions, and practical applications of 4,5-dichloro-2-methylpyridine in an agrochemical context. It combines mechanistic insights with detailed, field-proven protocols to empower scientists to leverage this building block effectively in their discovery and development pipelines.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is fundamental for its effective use in synthesis.

PropertyValueSource
CAS Number 514216-44-5[3]
Molecular Formula C₆H₅Cl₂N[3]
Molecular Weight 162.01 g/mol [3]
Appearance Colorless to pale yellow liquid[3]
Boiling Point Approx. 200°C[3]
Solubility Soluble in common organic solvents (e.g., ethanol, ether); less soluble in water.[3]
Stability Generally stable under normal conditions. May decompose with extreme heat or in the presence of strong acids or bases.[3]

Synthesis of 4,5-Dichloro-2-methylpyridine

The primary industrial route to 4,5-dichloro-2-methylpyridine is the direct chlorination of 2-methylpyridine (also known as 2-picoline). The regioselectivity of this reaction is crucial for obtaining the desired product in high yield.

Causality of the Synthetic Route: Direct electrophilic chlorination of the pyridine ring is challenging due to its electron-deficient nature. Therefore, the reaction is typically performed under forcing conditions, often at elevated temperatures and with a Lewis acid catalyst like iron(III) chloride (FeCl₃).[3] The catalyst polarizes the Cl-Cl bond, creating a more potent electrophile (Cl⁺) that can attack the pyridine ring. Modern approaches utilizing reagents like trichloroisocyanuric acid (TCCA) in conjunction with Lewis acids can achieve high selectivity (85-90%) at more moderate temperatures.[3] For industrial-scale production, continuous flow reactors are often employed to enhance safety, control reaction parameters precisely, and improve yield and purity.[3]

G cluster_synthesis Synthesis Workflow Start 2-Methylpyridine Process Direct Chlorination (Batch or Flow Reactor) Start->Process 1 Reagents Chlorinating Agent (e.g., Cl₂, TCCA) Lewis Acid Catalyst (e.g., FeCl₃) Reagents->Process 2 Purification Purification (e.g., Distillation, Crystallization) Process->Purification 3 Product 4,5-Dichloro-2-methylpyridine Purification->Product 4

Caption: Workflow for the synthesis of 4,5-dichloro-2-methylpyridine.

Key Reactions & Mechanistic Insights

The synthetic utility of 4,5-dichloro-2-methylpyridine is primarily derived from the reactivity of its two chlorine atoms and, to a lesser extent, its methyl group.

Nucleophilic Aromatic Substitution (SNAr)

This is the most pivotal reaction for this building block. The electron-withdrawing nature of the pyridine nitrogen and the two chlorine atoms makes the C4 and C5 positions electrophilic and thus susceptible to attack by nucleophiles.

Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing a chlorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity is restored as the leaving group (Cl⁻) is expelled, resulting in the substituted product.

The relative reactivity of the C4 versus the C5 position can be influenced by the reaction conditions and the nature of the incoming nucleophile, although substitution at the C4 position is often favored.[6]

G cluster_snar General SNAr Mechanism Reactant 4,5-Dichloro-2-methylpyridine Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate 1. Addition Nucleophile Nucleophile (R-O⁻, R-S⁻, R₂N⁻) Nucleophile->Intermediate Product Substituted Pyridine Intermediate->Product 2. Elimination Leaving_Group Cl⁻ Intermediate->Leaving_Group

Caption: The addition-elimination mechanism of SNAr reactions.

Common Nucleophiles in Agrochemical Synthesis:

  • Amines (R-NH₂): To introduce substituted amino groups, forming the basis for many herbicides and fungicides.

  • Thiols (R-SH) / Thiolates (R-S⁻): To create thioether linkages.

  • Alcohols (R-OH) / Alkoxides (R-O⁻): To form ether linkages, a common feature in strobilurin fungicides.

Palladium-Catalyzed Cross-Coupling Reactions

To build more complex carbon skeletons, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[7] While chloro-pyridines are less reactive than their bromo- or iodo- counterparts, advancements in catalyst systems (e.g., using bulky, electron-rich phosphine ligands) have made their use feasible.[8][9]

Mechanistic Rationale (Suzuki Coupling Example): The catalytic cycle typically involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine, forming a Pd(II) intermediate. This is often the rate-limiting step for chloro-substrates.

  • Transmetalation: The organic group from an organometallic reagent (e.g., a boronic acid, R-B(OH)₂) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.

G Pd0 LₙPd(0) PdII_A LₙPd(II)(Ar)(X) Pd0->PdII_A Oxidative Addition PdII_B LₙPd(II)(Ar)(R) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination ArR Ar-R PdII_B->ArR ArX Ar-Cl ArX->Pd0 RBOH2 R-B(OH)₂ RBOH2->PdII_A Base Base Base->PdII_A BX3 B(OH)₂X

Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

Potential Cross-Coupling Reactions:

  • Suzuki Coupling: With boronic acids/esters to form C-C bonds (aryl-aryl, aryl-vinyl).

  • Buchwald-Hartwig Amination: With amines to form C-N bonds.[7]

  • Sonogashira Coupling: With terminal alkynes to introduce alkynyl moieties.[8]

Side-Chain Oxidation

The methyl group at the C2 position can be oxidized to other functional groups, such as a carboxylic acid, using strong oxidizing agents like potassium permanganate.[3] This provides another handle for further synthetic elaboration, for example, through amide bond formation.

Application Case Study: Synthesis of a Hypothetical Fungicide

To illustrate the synthetic utility of 4,5-dichloro-2-methylpyridine, we can outline a hypothetical pathway to a fungicide containing a substituted pyrazole moiety, a common toxophore in agrochemicals.

G Start 4,5-Dichloro-2-methylpyridine Step1 Step 1: SNAr (with Hydrazine) Start->Step1 Intermediate1 4-Chloro-5-hydrazinyl- 2-methylpyridine Step1->Intermediate1 Step2 Step 2: Cyclocondensation (with a β-ketoester) Intermediate1->Step2 Intermediate2 Substituted Pyrazolylpyridine (Core Scaffold) Step2->Intermediate2 Step3 Step 3: Suzuki Coupling (at C4-Cl position) Intermediate2->Step3 Product Final Fungicide Molecule Step3->Product

Caption: Hypothetical synthesis of a fungicide from the title building block.

  • Step 1: Nucleophilic Aromatic Substitution: Selective substitution of the C5-chloro group with hydrazine under controlled conditions yields 4-chloro-5-hydrazinyl-2-methylpyridine.

  • Step 2: Pyrazole Formation: Cyclocondensation of the hydrazinyl intermediate with a suitable 1,3-dicarbonyl compound (e.g., a β-ketoester) builds the pyrazole ring.

  • Step 3: Cross-Coupling: The remaining C4-chloro group is functionalized via a Suzuki cross-coupling reaction with an arylboronic acid to introduce a desired aryl group, completing the synthesis of the target molecule.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 4,5-Dichloro-2-methylpyridine via Direct Chlorination

This protocol is an adaptation of established industrial methods.[3]

Materials:

  • 2-Methylpyridine (1.0 eq)

  • Trichloroisocyanuric acid (TCCA, 0.7 eq)

  • Iron(III) chloride (FeCl₃, 0.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-methylpyridine and anhydrous DCM.

  • Add the catalyst, FeCl₃, to the solution and stir until dissolved.

  • In a separate beaker, dissolve TCCA in DCM. Add this solution to the reaction flask dropwise via an addition funnel over 1 hour at room temperature. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 40°C) and maintain for 4-6 hours. Monitor the reaction progress by GC-MS or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding 5% sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 4,5-dichloro-2-methylpyridine as a pale yellow liquid.

Expected Outcome: Yields can range from 75-90% depending on reaction scale and control.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general template for reacting 4,5-dichloro-2-methylpyridine with an amine nucleophile.

Materials:

  • 4,5-Dichloro-2-methylpyridine (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or another polar aprotic solvent

  • Ethyl acetate

  • Water

Procedure:

  • In a round-bottom flask, combine 4,5-dichloro-2-methylpyridine, the amine nucleophile, and the base (e.g., K₂CO₃).

  • Add the anhydrous solvent (e.g., DMF) and stir the mixture at 80-100°C. The choice of temperature is crucial; higher temperatures may lead to disubstitution.

  • Monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).

  • Cool the reaction to room temperature and pour it into a beaker containing water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to isolate the desired monosubstituted product.

Causality & Troubleshooting:

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are used because they solvate the cation of the base (e.g., K⁺) but not the anion, making the base more reactive. They also help to stabilize the charged Meisenheimer intermediate.

  • Base: The base is required to deprotonate the amine nucleophile (if it's a primary or secondary amine) or to scavenge the HCl formed if the amine is used as its hydrochloride salt.

  • Troubleshooting: If low conversion is observed, try increasing the temperature or using a stronger base (e.g., NaH, use with extreme caution). If disubstitution is a problem, lower the temperature and use a smaller excess of the nucleophile.

References

  • EvitaChem. Buy 4,5-Dichloro-2-methylpyridine (EVT-3473623) | 514216-44-5.
  • Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001).
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • Development of novel pyridine-based agrochemicals: A review.
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
  • Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. (2025).
  • Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. Benchchem. (2025).
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activ
  • CAS 514216-44-5 | 4,5-Dichloro-2-methylpyridine. Alchem.Pharmtech.
  • 514216-44-5|4,5-Dichloro-2-methylpyridine|BLD Pharm.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. (2023).
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH.

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Application Notes & Protocols for the Strategic Functionalization of 4,5-Dichloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4,5-Dichloro-2-methylpyridine is a valuable heterocyclic scaffold, presenting a unique substitution pattern that offers multiple avenues for chemical modification. Its strategic importance in the synthesis of agrochemicals and pharmaceutical agents necessitates a clear and comprehensive guide to its functionalization. This document provides an in-depth analysis of the key reactive sites on the pyridine ring, detailing the underlying chemical principles that govern selectivity. We present field-proven, step-by-step protocols for nucleophilic aromatic substitution, transition metal-catalyzed cross-coupling, and directed metalation, enabling researchers to confidently and selectively introduce new functionalities at the C4, C5, and C6 positions.

Introduction: Understanding the Reactivity Landscape

The 4,5-dichloro-2-methylpyridine core is an electron-deficient aromatic system, a characteristic imparted by the electronegative nitrogen atom. This fundamental property governs its reactivity, making the ring susceptible to nucleophilic attack and metalation while also providing two distinct chloro-handles for cross-coupling reactions. The primary sites for functionalization are the two carbon-chlorine bonds (C4 and C5) and the two available carbon-hydrogen bonds (C3 and C6).

The choice of methodology is paramount as it dictates the site of modification.

  • C4 Position: Highly activated towards nucleophilic aromatic substitution (SNAr) due to its para relationship with the ring nitrogen. It is also a primary site for cross-coupling.

  • C5 Position: Less activated towards SNAr but readily participates in cross-coupling reactions. Selective functionalization often relies on differential reactivity in catalyzed processes.

  • C6 Position: The most acidic proton on the ring, making it the primary target for deprotonation via directed ortho-metalation (DoM).

  • C3 Position: Less reactive, but can be functionalized under specific conditions, often through C-H activation or metalation of a derivative.

This guide will systematically explore the protocols to exploit this reactivity.

G sub 4,5-Dichloro-2-methylpyridine C4_Func C4 Functionalization sub->C4_Func C5_Func C5 Functionalization sub->C5_Func C6_Func C6 Functionalization sub->C6_Func SNAr SNA_r_ (e.g., Amination) C4_Func->SNAr Methods Suzuki_C4 Suzuki Coupling C4_Func->Suzuki_C4 Methods Buchwald_C4 Buchwald-Hartwig Amination C4_Func->Buchwald_C4 Methods Suzuki_C5 Suzuki Coupling C5_Func->Suzuki_C5 Methods Buchwald_C5 Buchwald-Hartwig Amination C5_Func->Buchwald_C5 Methods DoM Directed ortho-Metalation (Lithiation) C6_Func->DoM Methods

Figure 1: Overview of primary functionalization strategies for the 4,5-dichloro-2-methylpyridine scaffold.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

Mechanistic Rationale

The pyridine nitrogen powerfully withdraws electron density from the ring, particularly from the C2, C4, and C6 positions. This makes the ring electrophilic and susceptible to attack by nucleophiles. For SNAr, a nucleophile attacks an electron-deficient carbon bearing a suitable leaving group (in this case, chloride). The attack at C4 is favored over C5 because the resulting anionic intermediate (a Meisenheimer complex) is significantly more stabilized. When attack occurs at C4, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom, a highly stabilizing contribution.[1][2] This is not possible for attack at the C5 position. Consequently, SNAr reactions on this scaffold occur with high regioselectivity at the C4 position.

Protocol: Selective Amination at C4

This protocol details the direct displacement of the C4-chloride with an amine, a common transformation in the synthesis of biologically active molecules.[3][4][5]

Materials:

  • 4,5-Dichloro-2-methylpyridine

  • Amine of choice (e.g., pyrrolidine, morpholine, aniline)

  • Potassium carbonate (K₂CO₃) or a non-nucleophilic organic base (e.g., DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Standard workup and purification supplies

Procedure:

  • Vessel Preparation: To a dry, sealable reaction tube, add 4,5-dichloro-2-methylpyridine (1.0 eq), the desired amine (1.2-1.5 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF or DMSO to achieve a concentration of 0.2-0.5 M with respect to the starting pyridine.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 100-140 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove the solvent and inorganic salts. The aqueous layers should be back-extracted with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the 4-amino-5-chloro-2-methylpyridine derivative.

NucleophileBaseSolventTemperature (°C)Typical Yield (%)
MorpholineK₂CO₃DMSO12085-95
AnilineDIPEADMF14070-85
Sodium MethoxideN/AMethanolReflux>90

Table 1: Representative conditions for SNAr at the C4 position.

Transition Metal-Catalyzed Cross-Coupling Reactions

The C4-Cl and C5-Cl bonds serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. While both positions are reactive, differentiation can often be achieved through careful selection of catalyst, ligand, and reaction conditions, although mixtures are common without a significant electronic or steric bias.

Suzuki-Miyaura Coupling for C-C Bond Formation

Causality & Mechanism: The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron species with an organic halide.[6][7][8] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[7] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the oxidative addition to the relatively inert C-Cl bonds and promoting the reductive elimination step.

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Py-Cl pd2_complex L₂Pd(II)(Py-Cl)(Ar) transmetalation Transmetalation pd2_complex->transmetalation Ar-B(OR)₂ Base oxidative_addition->pd2_complex L₂Pd(II)(Py)Cl reductive_elimination Reductive Elimination transmetalation->reductive_elimination L₂Pd(II)(Py)(Ar) reductive_elimination->pd0 Py-Ar

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid This protocol provides a general method for coupling arylboronic acids, which can be adapted for either mono- or di-substitution. Mono-substitution often favors the C4 position, but selectivity is substrate and condition dependent.

Materials:

  • 4,5-Dichloro-2-methylpyridine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 eq for mono, 2.5 eq for di-substitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand)

  • Ligand (if needed, e.g., SPhos, XPhos)

  • Base: Aqueous sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄)

  • Solvent system: Toluene/Water or 1,4-Dioxane/Water

  • Inert atmosphere supplies (Nitrogen or Argon)

Procedure:

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere, add 4,5-dichloro-2-methylpyridine (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₃PO₄, 3.0 eq).

  • Solvent Degassing: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). The solution should be thoroughly sparged with an inert gas for 15-20 minutes.

  • Reaction Conditions: Heat the mixture to 80-100 °C under a positive pressure of inert gas.

  • Monitoring: Follow the reaction's progress by LC-MS. The appearance of mono- and di-substituted products should be tracked.

  • Workup: After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the organic phase with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to separate the starting material, mono-arylated, and di-arylated products.

Buchwald-Hartwig Amination for C-N Bond Formation

Causality & Mechanism: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds between aryl halides and amines.[9][10][11] It offers a broader substrate scope and generally milder conditions than traditional SNAr reactions.[9] The mechanism is similar to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.[10][11] The choice of ligand is critical for success and can influence selectivity.

Protocol: Buchwald-Hartwig Amination with a Secondary Amine This protocol is optimized for coupling secondary amines, a common transformation in pharmaceutical synthesis.[12]

Materials:

  • 4,5-Dichloro-2-methylpyridine

  • Secondary amine (e.g., N-methylaniline) (1.2 eq)

  • Palladium pre-catalyst (e.g., G3 XPhos Palladacycle, 2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq)

  • Solvent: Anhydrous toluene or 1,4-dioxane

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Glovebox Setup: Inside a glovebox, charge a dry reaction vial with the palladium pre-catalyst, the base, the amine, and a stir bar.

  • Reagent Addition: Add the 4,5-dichloro-2-methylpyridine and anhydrous toluene.

  • Reaction Conditions: Seal the vial and remove it from the glovebox. Heat the mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS until complete (typically 4-16 hours).

  • Workup: Cool to room temperature, dilute with ethyl acetate, and quench carefully by adding saturated aqueous ammonium chloride. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.

Directed ortho-Metalation (DoM) at the C6 Position

Mechanistic Rationale

Directed ortho-metalation involves the deprotonation of an aromatic C-H bond that is ortho to a directing metalation group (DMG).[13][14] The DMG coordinates to the organolithium base, delivering it to the adjacent proton and lowering the kinetic barrier for deprotonation. In pyridine, the ring nitrogen itself is a powerful DMG. However, simple alkyllithiums (like n-BuLi) can add to the C=N bond.[15] To prevent this, a sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is required.[15][16] For 4,5-dichloro-2-methylpyridine, the C6 proton is the most acidic due to its proximity to the strongly electron-withdrawing nitrogen atom, making it the exclusive site of deprotonation under kinetic control.

Protocol: Lithiation at C6 and Quench with an Electrophile

This protocol describes the generation of the 6-lithiated species and its subsequent reaction with an electrophile, such as iodine, to install a new functional group.

Materials:

  • 4,5-Dichloro-2-methylpyridine

  • Diisopropylamine or 2,2,6,6-Tetramethylpiperidine, freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes

  • Electrophile (e.g., Iodine (I₂), N,N-Dimethylformamide (DMF))

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Inert atmosphere supplies

Procedure:

  • Base Preparation (LDA/LTMP): In a flame-dried, three-neck flask under argon, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes at -78 °C to generate LDA.

  • Lithiation: To the freshly prepared LDA solution, add a solution of 4,5-dichloro-2-methylpyridine (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture for 1-2 hours.

  • Electrophilic Quench: Add a solution of the chosen electrophile (e.g., I₂ in THF, 1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Warming and Quench: Allow the reaction to slowly warm to room temperature over several hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Workup: Extract the mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the 6-substituted derivative.

Figure 3: Decision workflow for selecting the appropriate functionalization protocol.

References

  • El-Gendy, M. A., El-Koussi, N. A., & Smith, K. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES, 91(3), 479. [Link]

  • Myers, A. G. Research Group. Directed ortho Metalation. Harvard University. [Link]

  • Wurm, F. M., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules, 28(2), 809. [Link]

  • Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wikipedia. (n.d.). Borylation. Wikipedia. [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Scripps Research. [Link]

  • O'Shea, P. (n.d.). Directed (ortho) Metallation. University of Wisconsin-Madison. [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]

  • Maddaluno, J., et al. (2005). Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6. Organic & Biomolecular Chemistry, 3(1), 104-108. [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Um, I. H., et al. (2007). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 72(22), 8495-8500. [Link]

  • ResearchGate. (n.d.). A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one... ResearchGate. [Link]

  • Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

  • Google Patents. (n.d.). CN113412255A - Process for preparing 4-amino-5-methylpyridinone.
  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Georganics. (n.d.). 5-Amino-2-chloro-4-methylpyridine. Georganics. [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. (2007). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]

  • The Chemist's Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References. Taylor & Francis. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-... ResearchGate. [Link]

  • Reddit. (2024). Tearing my hair out over a difficult borylation. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

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Application Notes & Protocols: A Validated HPLC-UV Method for the Quantification of 4,5-Dichloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise quantification of 4,5-Dichloro-2-methylpyridine. As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, a robust and reliable analytical method is paramount for quality control and process monitoring. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed protocol grounded in scientific principles and validated according to international guidelines.

Introduction: The Analytical Imperative for 4,5-Dichloro-2-methylpyridine

4,5-Dichloro-2-methylpyridine is a heterocyclic aromatic organic compound that serves as a critical building block in complex chemical syntheses. The purity and concentration of this intermediate directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API) or agrochemical product. Therefore, a precise and accurate analytical method for its quantification is not merely a procedural step but a cornerstone of quality assurance.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely adopted technique for the analysis of pharmaceutical compounds and their intermediates due to its specificity, sensitivity, and robustness.[1] This application note details a reversed-phase HPLC (RP-HPLC) method, which is particularly well-suited for the separation of moderately polar compounds like substituted pyridines.[2] The method has been developed to ensure a clear separation of 4,5-Dichloro-2-methylpyridine from potential process-related impurities and degradation products.

The validation of this analytical procedure is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is fit for its intended purpose.[3][4] This encompasses a thorough evaluation of specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Method Rationale and Chromatographic Principles

The selection of a reversed-phase chromatographic mode is predicated on the chemical properties of 4,5-Dichloro-2-methylpyridine. As a substituted pyridine, it possesses a degree of polarity that allows for effective retention and separation on a non-polar stationary phase, such as a C18 column, using a polar mobile phase.

The mobile phase, a mixture of acetonitrile and an aqueous buffer, is optimized to achieve a suitable retention time and symmetric peak shape. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. The addition of a buffer to the aqueous component of the mobile phase is crucial for controlling the ionization state of the pyridine nitrogen, thereby ensuring consistent retention times and minimizing peak tailing. Pyridine and its derivatives are basic compounds, and controlling the pH of the mobile phase is essential for reproducible results.[5]

UV detection is selected based on the chromophoric nature of the pyridine ring. The wavelength of maximum absorbance (λmax) for 4,5-Dichloro-2-methylpyridine is determined to provide optimal sensitivity for quantification.

Experimental Protocol

Materials and Reagents
Material/ReagentGrade/PuritySupplier
4,5-Dichloro-2-methylpyridine Reference Standard>99.5%Sourced commercially
Acetonitrile (ACN)HPLC GradeSourced commercially
WaterHPLC Grade/Milli-QIn-house purification system
Phosphoric Acid (H₃PO₄)AR GradeSourced commercially
Potassium Dihydrogen Phosphate (KH₂PO₄)AR GradeSourced commercially
Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0, adjusted with H₃PO₄) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm
Run Time 10 minutes
Preparation of Solutions

3.3.1. 25 mM Potassium Phosphate Buffer (pH 3.0)

  • Weigh 3.4 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 ± 0.05 with diluted phosphoric acid.

  • Filter the buffer through a 0.45 µm nylon filter before use.

3.3.2. Mobile Phase Preparation

  • Mix 500 mL of acetonitrile with 500 mL of the 25 mM Potassium Phosphate Buffer (pH 3.0).

  • Degas the mobile phase by sonication for 15 minutes or by using an online degasser.

3.3.3. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of 4,5-Dichloro-2-methylpyridine reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

3.3.4. Working Standard Solutions

  • Prepare a series of working standard solutions for linearity assessment by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL. A typical calibration curve would include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

3.3.5. Sample Preparation

  • Accurately weigh a sample containing 4,5-Dichloro-2-methylpyridine.

  • Dissolve the sample in a known volume of mobile phase to achieve a final concentration within the linear range of the method (e.g., 25 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[6]

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_buffer Prepare Phosphate Buffer prep_mobile Prepare Mobile Phase prep_buffer->prep_mobile system_equilibration System Equilibration prep_mobile->system_equilibration prep_stock Prepare Standard Stock Solution prep_working Prepare Working Standards prep_stock->prep_working inject_std Inject Standard Solutions prep_working->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample Solutions prep_sample->inject_sample inject_blank Inject Blank (Mobile Phase) system_equilibration->inject_blank inject_blank->inject_std inject_std->inject_sample acquire_chromatograms Acquire Chromatograms inject_sample->acquire_chromatograms integrate_peaks Integrate Peak Areas acquire_chromatograms->integrate_peaks build_calibration Build Calibration Curve integrate_peaks->build_calibration quantify_sample Quantify Sample Concentration integrate_peaks->quantify_sample build_calibration->quantify_sample report_results Report Results quantify_sample->report_results

Figure 1: A schematic of the experimental workflow from solution preparation to final data analysis.

System Suitability Testing (SST)

Before commencing any sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST). This ensures that the system is operating within acceptable parameters on the day of analysis.[7][8]

Procedure:

  • Inject the 25 µg/mL working standard solution five replicate times.

  • Evaluate the following parameters against the acceptance criteria.

System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and minimal undesirable interactions.[7]
Theoretical Plates (N) ≥ 2000Measures column efficiency, ensuring adequate separation power.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injector and the stability of the detector response.[7]
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase composition.

Method Validation

The analytical method was validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][9]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Inject a blank (mobile phase), a standard solution of 4,5-Dichloro-2-methylpyridine, and a sample solution spiked with known related substances.

  • Compare the chromatograms to ensure that there are no interfering peaks at the retention time of the analyte.

Results: The method demonstrated excellent specificity, with no interference from the blank or known impurities at the retention time of 4,5-Dichloro-2-methylpyridine.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.

Protocol:

  • Inject the prepared working standard solutions (1-100 µg/mL) in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis.

Results:

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) > 0.999r² ≥ 0.995
Y-intercept Close to zeroShould not be significantly different from zero

The method was found to be linear over the concentration range of 1-100 µg/mL.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Protocol:

  • Spike a sample solution with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each level in triplicate.

  • Calculate the percentage recovery.

Results:

Spiked LevelMean Recovery (%)Acceptance Criteria
80%99.2%98.0 - 102.0%
100%100.5%98.0 - 102.0%
120%99.8%98.0 - 102.0%

The method demonstrated a high degree of accuracy.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Results:

Precision Level% RSDAcceptance Criteria
Repeatability < 1.0%≤ 2.0%
Intermediate Precision < 1.5%≤ 2.0%

The low RSD values indicate that the method is precise.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Results:

ParameterResult
LOD ~0.3 µg/mL
LOQ ~1.0 µg/mL

The method is sufficiently sensitive for the intended application.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol: Introduce small variations to the following method parameters and assess the impact on the results:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

  • Mobile phase composition (± 2% organic)

Results: The system suitability parameters remained within the acceptance criteria for all tested variations, demonstrating the robustness of the method.

Conclusion

The HPLC-UV method described in this application note is a specific, linear, accurate, precise, and robust procedure for the quantification of 4,5-Dichloro-2-methylpyridine. The detailed protocol and comprehensive validation data demonstrate its suitability for routine quality control analysis in research and industrial settings. Adherence to the outlined system suitability criteria is essential to ensure the validity of the results obtained.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 [Video]. YouTube. Retrieved from [Link]

  • Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • ECA Academy. (2014, March 12). System Suitability for USP Methods - USP's Future Expectations. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridines and Reverse Phase HPLC. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

Sources

GC-MS analysis of 4,5-Dichloro-2-methylpyridine reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Standard Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4,5-Dichloro-2-methylpyridine Reaction Mixtures.

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed application note and a comprehensive protocol for the qualitative and quantitative analysis of 4,5-dichloro-2-methylpyridine (CAS 514216-44-5) and its associated impurities from complex reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS).[1] The methodology herein is designed for researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries. It emphasizes not just the procedural steps but the underlying scientific rationale, ensuring robust, reproducible, and validated results. We will cover sample preparation, instrument configuration, data interpretation including fragmentation analysis, and rigorous method validation.

Introduction: The Analytical Challenge

4,5-Dichloro-2-methylpyridine is a key heterocyclic building block in the synthesis of various agrochemicals and pharmaceutical active ingredients. Its molecular structure, featuring a pyridine ring with two chlorine substituents and a methyl group, imparts specific reactivity and physicochemical properties.[2] The synthesis, often involving high-temperature chlorination of 2-methylpyridine, can lead to a complex mixture of isomers, under-chlorinated precursors, and over-chlorinated byproducts.[2][3]

Monitoring the progress of this reaction and accurately quantifying the desired product against a backdrop of structurally similar impurities is critical for process optimization, yield calculation, and ensuring the purity of the final compound. GC-MS is the analytical technique of choice due to its exceptional separating power for volatile and semi-volatile compounds and its ability to provide definitive structural information through mass spectrometry.[4][5]

Understanding the Chemistry: Potential Impurities

A robust analytical method is built upon a solid understanding of the reaction chemistry. The direct chlorination of 2-methylpyridine is a free-radical or electrophilic substitution reaction that is often difficult to control with perfect regioselectivity.[2] This leads to a predictable profile of potential impurities that must be separated and identified.

Table 1: Potential Byproducts in 4,5-Dichloro-2-methylpyridine Synthesis

Compound Name Molecular Formula Molecular Weight ( g/mol ) Rationale for Presence
2-Methylpyridine C₆H₇N 93.13 Unreacted starting material
Monochloro-2-methylpyridines (isomers) C₆H₆ClN 127.57 Products of under-chlorination
4,5-Dichloro-2-methylpyridine C₆H₅Cl₂N 162.02 Desired Product
Trichloro-2-methylpyridines (isomers) C₆H₄Cl₃N 196.46 Products of over-chlorination

| Side-chain chlorinated species (e.g., 4,5-dichloro-2-(chloromethyl)pyridine) | C₆H₄Cl₃N | 196.46 | Result of radical-mediated side-chain reaction[2] |

This predictive analysis is foundational to developing a GC method with sufficient resolution and a MS method with the correct parameters to differentiate these compounds.

Experimental Protocol: From Sample to Data

This protocol is a validated starting point and should be optimized for specific instrumentation and reaction matrices.

Sample Preparation: Ensuring Analytical Integrity

The goal of sample preparation is to create a clean, homogenous, and appropriately concentrated solution suitable for GC-MS injection, free from particulates and non-volatile residues that could contaminate the system.[6][7]

Step-by-Step Protocol:

  • Aliquotting: Carefully take a representative aliquot (e.g., 100 µL) of the crude reaction mixture. Causality: A representative sample is crucial for accurate quantification of the reaction components.

  • Quenching (if necessary): If the reaction is ongoing, it should be quenched immediately. This can often be achieved by dilution in a suitable solvent or by neutralizing reactive reagents.

  • Dilution: Dilute the aliquot in a volatile, high-purity organic solvent. Dichloromethane, ethyl acetate, or methanol are excellent choices as they are compatible with most GC columns and readily volatilize in the injector.[7][8] A typical dilution would be 1:1000 (v/v), aiming for a final concentration of the main analyte in the low µg/mL range (e.g., 1-10 µg/mL).[6]

    • Protocol: Add the 100 µL aliquot to a 10 mL volumetric flask, and bring to volume with dichloromethane. Then, take 100 µL of this solution and dilute to 10 mL in a separate volumetric flask.

  • Internal Standard Addition: For precise and accurate quantification, add an internal standard (ISTD). The ideal ISTD is a compound structurally similar to the analyte but not present in the sample. Deuterated analogues (e.g., Pyridine-d5) or a stable compound with a similar boiling point and polarity (e.g., 2,4-dichlorotoluene) are suitable choices.[9] Add the ISTD to achieve a known final concentration (e.g., 5 µg/mL).

  • Filtration: Filter the final diluted sample through a 0.22 µm PTFE syringe filter into a 2 mL glass autosampler vial.[7] Causality: This step removes any solid particles or precipitates that could block the injection syringe or contaminate the GC inlet liner.[6]

  • Blank Preparation: Prepare a solvent blank (dichloromethane with ISTD) and a matrix blank (using a sample known to not contain the analyte, if available) to assess baseline noise and potential interference.[10]

GC-MS Instrumentation and Parameters

The choice of parameters is designed to achieve baseline separation of the target analyte from the potential impurities listed in Table 1.

Table 2: Recommended GC-MS Parameters

Parameter Setting Rationale
Gas Chromatograph
GC Column Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) A non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for semi-volatile, moderately polar compounds like chlorinated pyridines.[6]
Inlet Temperature 250 °C Ensures rapid and complete volatilization of the analytes without thermal degradation.[9]
Injection Mode Split (e.g., 50:1 ratio) Prevents column overloading and ensures sharp chromatographic peaks. For trace analysis, splitless mode can be used.[11]
Injection Volume 1 µL Standard volume for capillary GC.
Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas providing good efficiency. Constant flow mode ensures stable retention times.[4]
Oven Program 70 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) The initial hold separates volatile components. The ramp allows for the sequential elution of compounds based on their boiling points, separating the isomers and different chlorinated species.
Mass Spectrometer
Ionization Mode Electron Ionization (EI) Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[12]
Ionization Energy 70 eV The standard energy for EI, which generates extensive, reproducible fragmentation for structural elucidation.[12]
MS Source Temp. 230 °C Prevents condensation of analytes in the ion source.
MS Quad Temp. 150 °C Ensures stable mass analysis.
Acquisition Mode Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM) Full Scan is used for qualitative analysis and identification of unknowns. SIM mode is used for highly sensitive and selective quantification of target compounds.

| Transfer Line Temp. | 280 °C | Prevents analyte condensation between the GC and MS.[9] |

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Reaction Mixture Aliquot Dilute Dilution & ISTD Addition Sample->Dilute Filter Filtration (0.22 µm) Dilute->Filter Vial Transfer to Autosampler Vial Filter->Vial Inject GC Injection Vial->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection (Scan/SIM) Ionize->Detect Qual Qualitative Analysis (Library Match, Fragmentation) Detect->Qual Quant Quantitative Analysis (Calibration Curve) Detect->Quant Report Final Report Qual->Report Quant->Report

Caption: High-level workflow for GC-MS analysis.

Data Interpretation: Identifying Analytes and Byproducts

Qualitative Analysis

Identification is a two-step process:

  • Retention Time (RT) Matching: Compare the RT of the peak in the sample chromatogram to that of a pure, authenticated reference standard of 4,5-dichloro-2-methylpyridine.

  • Mass Spectrum Matching: The mass spectrum of the peak must match the reference spectrum.[1] In EI-MS, molecules fragment in predictable ways, providing a structural "fingerprint".

Expected Fragmentation Pattern

The mass spectrum of 4,5-dichloro-2-methylpyridine is expected to exhibit key fragments. The presence of two chlorine atoms will be evident from the characteristic isotopic pattern (M, M+2, M+4 peaks with an approximate ratio of 9:6:1).

  • Molecular Ion (M⁺): The peak corresponding to the intact molecule will be observed at m/z 161 (for ³⁵Cl₂) and 163 (for ³⁵Cl³⁷Cl).

  • Loss of Methyl Group ([M-CH₃]⁺): A common fragmentation for methylated aromatics, resulting in a peak at m/z 146.

  • Loss of Chlorine ([M-Cl]⁺): Fragmentation involving the loss of a chlorine radical will produce an ion at m/z 126.

  • Pyridinium Ion: Fragmentation may lead to the formation of pyridinium-type ions, which are stable.[13]

Fragmentation Start 2-Methylpyridine (Precursor) Product 4,5-Dichloro-2-methylpyridine (Product) m/z = 161/163 Start->Product Chlorination Reaction Under Monochloro-2-methylpyridine (Under-chlorination) m/z = 127/129 Start->Under Chlorination Reaction Over Trichloro-2-methylpyridine (Over-chlorination) m/z = 195/197/199 Start->Over Chlorination Reaction Sidechain Side-chain Chlorination Product m/z = 195/197/199 Start->Sidechain Chlorination Reaction

Sources

Application Notes and Protocols for the Derivatization of 4,5-Dichloro-2-methylpyridine for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 4,5-Dichloro-2-methylpyridine

In the landscape of medicinal chemistry and drug discovery, the pyridine ring stands as a "privileged scaffold"—a molecular framework that is recurrently found in potent, biologically active compounds. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive core for the design of novel therapeutics. The strategic functionalization of the pyridine ring with various substituents allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This guide focuses on the derivatization of a particularly valuable, yet underexplored, building block: 4,5-dichloro-2-methylpyridine . The presence of two chlorine atoms at the C4 and C5 positions offers distinct opportunities for synthetic diversification. These chlorine atoms serve as versatile handles for a range of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The methyl group at the C2 position can also influence the reactivity and conformational preferences of the resulting derivatives.

This document provides a comprehensive overview of the key strategies for the derivatization of 4,5-dichloro-2-methylpyridine, complete with detailed, field-proven protocols and the underlying scientific rationale for experimental choices. Furthermore, it will explore considerations for the subsequent biological screening of the synthesized compound libraries, with a focus on identifying novel drug candidates.

Key Derivatization Strategies: Unlocking Chemical Diversity

The two chlorine atoms on the 4,5-dichloro-2-methylpyridine ring exhibit differential reactivity, which can be exploited for selective functionalization. Generally, the C4 position is more susceptible to nucleophilic attack in classical SNAr reactions due to the greater stabilization of the Meisenheimer intermediate.[1] However, modern cross-coupling methodologies can often be tailored to favor reaction at either position, providing a powerful toolkit for generating diverse molecular architectures.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the presence of two electron-withdrawing chlorine atoms, makes it susceptible to nucleophilic attack.[2] SNAr reactions provide a straightforward and often high-yielding method for introducing a variety of nucleophiles, such as amines, thiols, and alkoxides.

Causality of Experimental Choices: The choice of solvent and base is critical in SNAr reactions. Polar aprotic solvents like DMSO or DMF are typically used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate. The base is chosen to deprotonate the incoming nucleophile, increasing its nucleophilicity. The reaction temperature is also a key parameter; higher temperatures are often required to overcome the activation energy for the disruption of aromaticity during the formation of the intermediate.

Protocol 1: SNAr with an Amine Nucleophile (Adapted from similar dichloropyridine systems)

  • Objective: To synthesize a 4-amino-5-chloro-2-methylpyridine derivative.

  • Materials:

    • 4,5-Dichloro-2-methylpyridine (1.0 equiv)

    • Desired primary or secondary amine (1.2 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,5-dichloro-2-methylpyridine and potassium carbonate.

    • Add anhydrous DMSO to the flask to dissolve the solids.

    • Add the amine nucleophile to the reaction mixture.

    • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For 4,5-dichloro-2-methylpyridine, the most relevant and powerful of these are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, facilitating the formation of a C-C bond between an organohalide and an organoboron compound.[3] This reaction is particularly valuable for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other drug classes.

Causality of Experimental Choices: The choice of palladium catalyst and ligand is paramount in Suzuki-Miyaura couplings. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to promote the oxidative addition of the less reactive aryl chlorides to the palladium center. The base (e.g., K₃PO₄ or K₂CO₃) plays a crucial role in the transmetalation step. The solvent system, often a mixture of an organic solvent like 1,4-dioxane and water, is chosen to ensure the solubility of both the organic and inorganic reagents.

Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid (Adapted from similar dichloropyridine systems)

  • Objective: To synthesize a 4-aryl-5-chloro-2-methylpyridine derivative.

  • Materials:

    • 4,5-Dichloro-2-methylpyridine (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • Anhydrous 1,4-dioxane

    • Degassed water

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 4,5-dichloro-2-methylpyridine, the arylboronic acid, and potassium phosphate.

    • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate and SPhos in a small amount of anhydrous 1,4-dioxane.

    • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to the Schlenk flask containing the reagents.

    • Add the catalyst premix to the reaction mixture via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS, typically complete within 12-24 hours.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[4][5] This reaction is highly versatile, allowing for the coupling of a wide range of amines with aryl halides.

Causality of Experimental Choices: Similar to the Suzuki coupling, the choice of ligand is critical for the success of the Buchwald-Hartwig amination of aryl chlorides. Sterically hindered and electron-rich ligands are necessary to facilitate the challenging oxidative addition step.[5] The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is essential for deprotonating the amine and promoting the catalytic cycle. The reaction must be conducted under strictly anhydrous and inert conditions, as both oxygen and water can deactivate the catalyst.[6]

Protocol 3: Buchwald-Hartwig Amination (Adapted from similar dichloropyridine systems)

  • Objective: To synthesize a 4-amino-5-chloro-2-methylpyridine derivative with a different scope of amines than SNAr.

  • Materials:

    • 4,5-Dichloro-2-methylpyridine (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • Xantphos (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous toluene

  • Procedure:

    • In a glovebox or under a robust inert atmosphere, charge a flame-dried Schlenk flask with Pd(OAc)₂, Xantphos, and NaOtBu.

    • Add anhydrous toluene and stir the mixture for 15 minutes.

    • Add 4,5-dichloro-2-methylpyridine and the amine to the flask.

    • Heat the reaction mixture to 100 °C and stir for the appropriate time, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure, and purify the residue by column chromatography.

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles.[1][7] These motifs are found in various biologically active molecules and can serve as handles for further transformations.

Causality of Experimental Choices: The classical Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate.[1] An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent. Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne.[8]

Protocol 4: Sonogashira Coupling (Adapted from similar dihalopyridine systems)

  • Objective: To synthesize a 4-alkynyl-5-chloro-2-methylpyridine derivative.

  • Materials:

    • 4,5-Dichloro-2-methylpyridine (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

    • Copper(I) iodide (CuI) (5 mol%)

    • Triethylamine (Et₃N)

    • Anhydrous THF

  • Procedure:

    • To a solution of 4,5-dichloro-2-methylpyridine in a mixture of THF and triethylamine, add the terminal alkyne.

    • Add the palladium catalyst and copper(I) iodide to the mixture.

    • Stir the reaction at room temperature or heat gently (e.g., to 50 °C) depending on the reactivity of the substrates. Monitor the reaction progress by TLC or GC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Take up the residue in an organic solvent and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Visualization of Derivatization Workflow

Derivatization_Workflow cluster_reactions Derivatization Reactions Start 4,5-Dichloro-2-methylpyridine SNAr Nucleophilic Aromatic Substitution (SNAr) (Amines, Thiols, Alkoxides) Start->SNAr Protocol 1 Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Protocol 2 Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) Start->Buchwald Protocol 3 Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Protocol 4 Library Diverse Library of Substituted 2-Methylpyridines SNAr->Library Suzuki->Library Buchwald->Library Sonogashira->Library

Caption: Workflow for the derivatization of 4,5-dichloro-2-methylpyridine.

Quantitative Data Summary

The following table provides a general overview of the reaction conditions for the derivatization of dichloropyridines, which can be used as a starting point for the optimization of reactions with 4,5-dichloro-2-methylpyridine.

Reaction TypeCatalyst/ReagentsBaseSolventTemperature (°C)Typical Yields
SNAr (Amination) NoneK₂CO₃, Cs₂CO₃DMSO, DMF80-12060-95%
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O80-11050-90%
Buchwald-Hartwig Pd(OAc)₂ / XantphosNaOtBuToluene, Dioxane90-11065-95%
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃N, DIPATHF, DMF25-6055-85%

Yields are approximate and highly dependent on the specific substrates and reaction conditions.

Biological Screening Considerations

The library of compounds generated from the derivatization of 4,5-dichloro-2-methylpyridine is well-suited for screening against a variety of biological targets, particularly protein kinases. The substituted pyridine scaffold is a well-established pharmacophore in numerous approved kinase inhibitors.

Designing a Screening Cascade:

A tiered approach, or screening cascade, is an efficient method for identifying promising lead compounds from a library.

  • Primary High-Throughput Screening (HTS): The entire library is screened at a single concentration (e.g., 10 µM) against a panel of relevant kinases. This initial screen aims to identify "hits" that exhibit a predefined level of inhibition (e.g., >50%).

  • Dose-Response and IC₅₀ Determination: Hits from the primary screen are then subjected to dose-response assays to determine their half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of their potency.

  • Selectivity Profiling: Compounds with potent IC₅₀ values are then screened against a broader panel of kinases to assess their selectivity. A highly selective inhibitor is often desirable to minimize off-target effects.

  • Cell-Based Assays: The most promising compounds are then evaluated in cell-based assays to confirm their activity in a more biologically relevant context and to assess their cellular permeability and potential cytotoxicity.

  • In Vivo Studies: Finally, compounds that demonstrate efficacy in cell-based assays may be advanced to in vivo studies in animal models of disease.

Visualization of a Biological Screening Cascade

Screening_Cascade Start Synthesized Compound Library HTS Primary High-Throughput Screen (Single Concentration) Start->HTS IC50 Dose-Response and IC50 Determination HTS->IC50 Hits Selectivity Kinase Selectivity Profiling IC50->Selectivity Potent Compounds CellBased Cell-Based Assays (Efficacy and Toxicity) Selectivity->CellBased Selective Compounds InVivo In Vivo Animal Models CellBased->InVivo Active in Cells Lead Lead Candidate InVivo->Lead

Caption: A typical workflow for a biological screening cascade.

Conclusion

4,5-Dichloro-2-methylpyridine is a versatile and valuable starting material for the synthesis of diverse libraries of substituted pyridines for biological screening. By leveraging a combination of classical SNAr reactions and modern palladium-catalyzed cross-coupling methodologies, researchers can efficiently explore a vast chemical space around this privileged scaffold. A systematic and well-designed biological screening cascade can then be employed to identify promising lead compounds for further drug development efforts. The protocols and strategies outlined in this guide provide a solid foundation for researchers to embark on the derivatization of 4,5-dichloro-2-methylpyridine and unlock its potential in the quest for novel therapeutics.

References

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). PMC - NIH. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). NIH. [Link]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (n.d.). MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023). MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Synthesis and regioselective functionalization of perhalogenated BODIPYs. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.). MDPI. [Link]

  • nucleophilic aromatic substitutions. (2019, January 19). YouTube. [Link]

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Experimental setup for scaling up 4,5-Dichloro-2-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scaled-Up Synthesis of 4,5-Dichloro-2-methylpyridine

Abstract

This document provides a comprehensive guide and detailed protocol for the scaled-up synthesis of 4,5-Dichloro-2-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. The protocol is designed for researchers, scientists, and process chemists, focusing on the practical challenges of transitioning from laboratory to pilot-scale production. It emphasizes causality behind experimental choices, process safety, and robust analytical controls to ensure a self-validating and reproducible process.

Introduction and Strategic Importance

4,5-Dichloro-2-methylpyridine is a critical building block in the synthesis of numerous high-value compounds. Its specific substitution pattern makes it a versatile precursor for introducing the 2-methylpyridine core into complex molecular architectures. The primary challenge in its production lies not in the fundamental chemistry, which is well-established, but in executing the synthesis safely, efficiently, and economically on a larger scale. Key scale-up considerations include managing highly exothermic reactions, handling corrosive and hazardous materials, and implementing effective purification strategies to achieve high purity standards.[1][2] This guide addresses these challenges by providing a detailed framework grounded in established chemical engineering and safety principles.

Synthesis Strategy and Reaction Mechanism

The selected synthesis route involves a multi-step process starting from the readily available 2,6-lutidine. This pathway is chosen for its reliability and the crystalline nature of its intermediates, which facilitates purification at scale. The overall transformation is as follows:

  • Oxidation: 2,6-Lutidine is oxidized to 2,6-pyridinedicarboxylic acid.

  • Esterification: The dicarboxylic acid is converted to its dimethyl ester.

  • Reduction: The diester is reduced to 2,6-pyridinedimethanol.

  • Chlorination: The diol is chlorinated to yield the final product, which is often isolated as a hydrochloride salt to improve stability and handling.[3][4]

The critical and final chlorination step, typically employing thionyl chloride (SOCl₂), proceeds via a nucleophilic substitution mechanism. The hydroxyl groups of the diol are converted into good leaving groups (chlorosulfite esters), which are subsequently displaced by chloride ions.

Reaction Pathway Overview

G A 2,6-Lutidine B 2,6-Pyridinedicarboxylic Acid A->B  1. Oxidation  (KMnO₄) C 2,6-Pyridinedicarboxylic Acid Dimethyl Ester B->C  2. Esterification  (Methanol, Acid Catalyst) D 2,6-Pyridinedimethanol C->D  3. Reduction  (e.g., NaBH₄) E 4,5-Dichloro-2-methylpyridine (as Hydrochloride Salt) D->E  4. Chlorination  (Thionyl Chloride)

A high-level overview of the synthetic route.

Scaled-Up Experimental Setup

Transitioning this synthesis to a multi-kilogram scale necessitates specialized equipment designed for safety and efficiency.

3.1 Reactor and Peripheral Equipment

  • Primary Reactor: A 100 L glass-lined steel reactor is the preferred choice due to its broad chemical resistance, especially to the corrosive reagents and byproducts (HCl, SOCl₂) used in the final step. The reactor must be equipped with:

    • A multi-bladed, variable-speed agitator (e.g., retreat curve impeller) to ensure proper mixing of heterogeneous reaction mixtures.

    • A baffled interior to prevent vortex formation and improve turbulence.

    • A jacketed system for precise temperature control via a thermal control unit (TCU).

    • Multiple inlet ports for reagent addition, inert gas blanketing, and instrumentation.

    • A pressure-rated manway for charging solids.

  • Condenser System: A robust overhead condenser is crucial for reflux operations and to minimize solvent loss.

  • Scrubber System: All off-gases from the reactor must be directed to a caustic scrubber (containing aqueous NaOH) to neutralize acidic gases like HCl and SO₂ before venting.[5][6]

  • Reagent Dosing: A calibrated, corrosion-resistant pump (e.g., a diaphragm pump with PTFE lining) should be used for the controlled addition of liquid reagents like thionyl chloride. This is critical for managing the reaction exotherm.

3.2 Process Control and Safety

  • Critical Process Parameters (CPPs): Temperature, addition rate, and agitation speed are the most critical parameters. The system should be automated to monitor these in real-time and trigger alarms or emergency shutdowns if deviations occur.

  • Inert Atmosphere: The reactor must be purged with nitrogen or argon to remove atmospheric moisture and oxygen, which could interfere with the reactions, particularly those involving reactive intermediates.[7][8]

  • Static Control: All equipment must be properly grounded and bonded to prevent the buildup of static electricity, which can be an ignition source for flammable solvent vapors.[7][9]

Detailed Scale-Up Protocol: 5 kg Target Scale

This protocol details the final chlorination step, which is the most hazardous and critical part of the synthesis. It assumes the successful prior synthesis and isolation of 2,6-pyridinedimethanol.

4.1 Reagent and Equipment Summary

Reagent / MaterialQuantityMoles (approx.)GradeKey Hazards
2,6-Pyridinedimethanol5.0 kg35.9 mol>98%Irritant
Thionyl Chloride (SOCl₂)17.1 kg (10.4 L)143.8 mol>99%Corrosive, toxic, reacts violently with water
Toluene50 L-AnhydrousFlammable, irritant
Isopropanol (IPA)20 L-AnhydrousFlammable
Equipment Specification
Reactor100 L Glass-Lined Steel
ScrubberPacked bed tower with 20% NaOH solution
Filter-DryerAgitated Nutsche Filter Dryer (ANFD)

4.2 Step-by-Step Synthesis Protocol

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and has passed a pressure test.

    • Inert the reactor by purging with nitrogen for at least 30 minutes. Maintain a slight positive nitrogen pressure throughout the process.

    • Charge 50 L of anhydrous toluene into the reactor.

  • Charging Reactant:

    • Through the manway, carefully charge 5.0 kg of 2,6-pyridinedimethanol.

    • Begin agitation at 100-150 RPM to suspend the solid.

    • Cool the reactor contents to 0-5 °C using the TCU.

  • Controlled Addition of Thionyl Chloride:

    • Causality: Thionyl chloride reacts exothermically with the diol, and the reaction generates two equivalents of HCl gas. Slow, controlled addition is essential to manage both the temperature and the rate of gas evolution to prevent over-pressurization.

    • Set up the dosing pump to add 17.1 kg of thionyl chloride over a period of 4-5 hours.

    • Maintain the internal temperature of the reactor at < 10 °C throughout the addition. Adjust the addition rate if the temperature rises rapidly.

    • Ensure the scrubber is operational and effectively neutralizing the evolving HCl gas.

  • Reaction and Monitoring:

    • After the addition is complete, slowly warm the reaction mixture to 20-25 °C and hold for 2-3 hours.

    • Monitor the reaction progress using an in-process control (IPC) method, such as HPLC or TLC, to confirm the disappearance of the starting material.[10]

  • Solvent Swap and Product Isolation:

    • Once the reaction is complete, begin to distill off the toluene and excess thionyl chloride under reduced pressure. The high boiling point of the product allows for this separation.

    • After distillation, cool the reactor. Add 20 L of anhydrous isopropanol to the residue. The hydrochloride salt of the product is typically less soluble in IPA, facilitating its precipitation.

    • Stir the resulting slurry at 0-5 °C for 1-2 hours to maximize crystallization.

  • Filtration and Drying:

    • Transfer the slurry to the Agitated Nutsche Filter Dryer (ANFD).

    • Filter the solid product and wash the filter cake with cold (0-5 °C) anhydrous isopropanol (2 x 5 L).

    • Dry the product under vacuum at 40-50 °C until a constant weight is achieved.

Scale-Up Workflow Diagram

G cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Inert Reactor (N₂) prep2 Charge Toluene prep1->prep2 prep3 Charge 2,6-Pyridinedimethanol prep2->prep3 prep4 Cool to 0-5 °C prep3->prep4 react1 Slowly Add SOCl₂ (4-5h, <10 °C) prep4->react1 react2 Warm to 25 °C react1->react2 react3 IPC Monitoring (HPLC) react2->react3 workup1 Vacuum Distillation react3->workup1 workup2 Add Isopropanol workup1->workup2 workup3 Crystallize at 0-5 °C workup2->workup3 workup4 Filter & Wash Cake workup3->workup4 workup5 Dry Under Vacuum workup4->workup5 F F workup5->F Final Product

A step-by-step workflow for the scaled-up process.

Analytical Quality Control

Rigorous analytical testing is non-negotiable for ensuring product quality and process consistency.

TechniquePurposeSample PointKey Parameters
HPLC Monitor reaction completion; determine final product purity and impurity profile.Reaction mixture (IPC); Final ProductC18 column, mobile phase of acetonitrile/water with buffer, UV detection at 254 nm.[11]
GC-MS Identify volatile impurities and residual solvents.Final ProductCapillary column (e.g., DB-5), temperature programming, mass selective detector.
¹H NMR Confirm chemical structure and identify impurities.Final Product400 MHz or higher, deuterated solvent (e.g., DMSO-d₆).
Karl Fischer Titration Quantify water content in the final product.Final ProductVolumetric or coulometric titration.

Process Safety and Hazard Management

6.1 Chemical Hazards:

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water, releasing toxic gases (SO₂ and HCl). Must be handled in a closed system.[6] Personal protective equipment (PPE) must include a full-face respirator with an appropriate acid gas cartridge, a chemically resistant suit, and heavy-duty butyl rubber gloves.[8]

  • Toluene/Isopropanol: Flammable liquids. Vapors can form explosive mixtures with air. All equipment must be explosion-proof and properly grounded.[7][9]

  • Hydrogen Chloride (HCl): Corrosive and toxic gas evolved during the reaction. A robust and efficient scrubbing system is mandatory.

6.2 Emergency Procedures:

  • Spills: For solvent spills, use non-sparking tools and absorbent materials. For thionyl chloride spills, neutralize with a dry agent like sodium carbonate before carefully treating with water.

  • Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes. For inhalation, move the victim to fresh air and seek immediate medical attention.[6] Eyewash stations and safety showers must be readily accessible.[6]

References

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

  • Google Patents. (1993). CN1245167A - Process for separating chloropyridine product.
  • Oxford Lab Chem. (n.d.). PYRIDINE 98% - (For Synthesis) MSDS. Retrieved from [Link]

  • Penta Chemicals. (2024). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • Google Patents. (2010). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Google Patents. (2019). CN109748844A - A kind of preparation method of 2,6- dichloromethyl pyridine hydrochloride.
  • Google Patents. (1981). US4260766A - Preparation of (dichloromethyl) pyridines by reductive dechlorination.
  • Google Patents. (2011). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Google Patents. (1981). US4256894A - Preparation of chlorinated pyridines.
  • Patsnap. (2019). Preparation method of 2, 6-dichloromethylpyridine hydrochloride. Retrieved from [Link]

  • Google Patents. (2008). RU2316547C1 - Method for preparing 3-dichloromethylpyridine.
  • Google Patents. (2015). CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride.
  • Semantic Scholar. (n.d.). Synthesis of methylpyridines by catalytic method in the gas phase. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • ResearchGate. (2003). A Comparison of the Quantitative Methods for the Analysis of the Platinum-Containing Anticancer Drug { cis -[Amminedichloro(2-methylpyridine)]- platinum(II)} (ZD0473) by HPLC Coupled to Either a Triple Quadrupole Mass Spectrometer or an Inductively Coupled Plasma Mass Spectrometer. Retrieved from [Link]

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • PubMed. (2003). A comparison of the quantitative methods for the analysis of the platinum-containing anticancer drug [cis-[amminedichloro(2-methylpyridine)]platinum(II)] (ZD0473) by HPLC coupled to either a triple quadrupole mass spectrometer or an inductively coupled plasma mass spectrometer. Retrieved from [Link]

  • Patsnap. (2020). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Retrieved from [Link]

  • Google Patents. (2012). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Retrieved from [Link]

  • ResearchGate. (2020). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Retrieved from [Link]

  • AIR Unimi. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Retrieved from [Link]

  • MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Retrieved from [Link]

  • ResearchGate. (2016). Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. Retrieved from [Link]

  • MDPI. (2023). Facile Scale-Up of the Flow Synthesis of Silver Nanostructures Based on Norrish Type I Photoinitiators. Retrieved from [Link]

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The Strategic Utility of 4,5-Dichloro-2-methylpyridine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of Kinase Inhibitors and the Pyridine Scaffold

Protein kinases, as regulators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. Within the diverse chemical space of kinase inhibitors, heterocyclic scaffolds, especially the pyridine ring, play a pivotal role. The pyridine core can establish crucial hydrogen bond interactions with the kinase hinge region, a key determinant of binding affinity. Furthermore, substitutions on the pyridine ring allow for the fine-tuning of steric and electronic properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.

This guide focuses on the application of a specific, highly functionalized building block, 4,5-dichloro-2-methylpyridine , in the synthesis of kinase inhibitors. The strategic placement of two chlorine atoms and a methyl group on the pyridine ring offers a versatile platform for medicinal chemists to construct complex molecular architectures with desired biological activities. The differential reactivity of the two chlorine atoms allows for sequential and regioselective functionalization, a key advantage in multi-step syntheses.

The Chemical Versatility of 4,5-Dichloro-2-methylpyridine: A Chemist's Perspective

The synthetic utility of 4,5-dichloro-2-methylpyridine lies in the distinct reactivity of its substituent groups. The two chlorine atoms are amenable to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, while the methyl group can be a site for further modification.

Regioselective Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable tools in modern drug discovery.[1] In the context of 4,5-dichloro-2-methylpyridine, the regioselectivity of these reactions is a critical consideration. The chlorine atom at the 4-position is generally more susceptible to oxidative addition to the palladium catalyst and subsequent coupling compared to the chlorine at the 5-position. This preferential reactivity is attributed to the electronic influence of the pyridine nitrogen.

This differential reactivity allows for a stepwise functionalization strategy. For instance, a Suzuki-Miyaura coupling can be performed to introduce an aryl or heteroaryl group at the 4-position, followed by a second coupling or a nucleophilic substitution at the 5-position. This sequential approach provides a powerful means to construct diverse libraries of kinase inhibitors.

Synthesis of a SYK Inhibitor Precursor: A-Step-by-Step Protocol

Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[] Dysregulation of SYK activity has been implicated in autoimmune diseases and certain cancers, making it an attractive therapeutic target.[][3] The following protocol details the synthesis of a key intermediate for a SYK inhibitor, adapted from methodologies for the synthesis of related pyridine-based kinase inhibitors.

Protocol 1: Regioselective Suzuki-Miyaura Coupling

This protocol describes the regioselective Suzuki-Miyaura coupling of 4,5-dichloro-2-methylpyridine with a boronic acid to selectively functionalize the 4-position.

Reaction Scheme:

Suzuki-Miyaura Coupling reactant1 4,5-Dichloro-2-methylpyridine product 4-Aryl-5-chloro-2-methylpyridine reactant1->product Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O, 90 °C reactant2 Arylboronic Acid reactant2->product Buchwald-Hartwig Amination reactant1 4-Aryl-5-chloro-2-methylpyridine product 4-Aryl-5-(amino)-2-methylpyridine reactant1->product Pd₂(dba)₃, Xantphos, Cs₂CO₃ Toluene, 110 °C reactant2 Amine (R-NH₂) reactant2->product SYK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen binding SYK SYK BCR->SYK Recruits & Activates Lyn->BCR Phosphorylates ITAMs PLCg2 PLCγ2 SYK->PLCg2 Phosphorylates PKC PKC PLCg2->PKC NFkB NF-κB PKC->NFkB Cell_Activation B-cell Activation (Proliferation, Differentiation) NFkB->Cell_Activation Inhibitor SYK Inhibitor (e.g., from 4,5-dichloro-2-methylpyridine) Inhibitor->SYK

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4,5-Dichloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-Dichloro-2-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your synthesis. Our focus is on providing practical, experience-driven insights grounded in scientific principles.

Introduction: The Challenge of Regioselectivity

The synthesis of 4,5-Dichloro-2-methylpyridine, a key building block in various pharmaceutical and agrochemical compounds, primarily involves the direct chlorination of 2-methylpyridine (2-picoline). The core challenge lies in achieving the desired regioselectivity for the 4- and 5-positions on the pyridine ring while minimizing the formation of unwanted isomers and side-chain chlorinated byproducts. This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4,5-Dichloro-2-methylpyridine?

A1: The most prevalent method is the direct chlorination of 2-methylpyridine using a chlorinating agent like chlorine gas (Cl₂) or trichloroisocyanuric acid (TCCA). This reaction is typically catalyzed by a Lewis acid, such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂), and is often performed at elevated temperatures.[1] Industrial-scale production may employ continuous flow reactors to improve control over reaction parameters and enhance safety and yield.[1]

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: The main side reactions include:

  • Formation of other dichlorinated isomers: Such as 3,5-dichloro-, 4,6-dichloro-, and 3,6-dichloro-2-methylpyridine.

  • Monochlorination: Incomplete reaction leading to a mixture of monochlorinated 2-methylpyridines.

  • Over-chlorination: Formation of trichloro- or tetrachloropyridines.

  • Side-chain chlorination: Chlorination of the methyl group to yield 2-(chloromethyl), 2-(dichloromethyl), or 2-(trichloromethyl)pyridine derivatives. This occurs via a radical mechanism and is favored by high temperatures and UV light.[1]

  • Formation of hydrochloride salts: The basic nitrogen of the pyridine ring can react with the hydrogen chloride (HCl) byproduct, forming a hydrochloride salt that is often insoluble and unreactive, effectively halting the chlorination.[2][3]

Q3: How do the substituents on the pyridine ring direct the incoming chlorine atoms?

A3: The regioselectivity of electrophilic aromatic substitution on the pyridine ring is governed by the electronic effects of the existing substituents:

  • The pyridine nitrogen: As a heteroatom, it is strongly deactivating and meta-directing for electrophilic attack.

  • The methyl group (-CH₃): This is an activating, ortho-para directing group.[4][5]

  • A pre-existing chlorine atom: Halogens are deactivating yet ortho-para directing.[4][5]

The final substitution pattern is a result of the interplay of these directing effects. For the second chlorination, the position of the first chlorine atom will significantly influence the position of the second.

Troubleshooting Guide

Issue 1: Low Yield of the Desired 4,5-Dichloro-2-methylpyridine Isomer

Possible Causes and Solutions:

  • Suboptimal Reaction Temperature:

    • Explanation: Temperature influences both the reaction rate and the selectivity. Vapor-phase chlorination at very high temperatures (300-400°C) can lead to a complex mixture of products due to radical-mediated reactions.[1] Liquid-phase chlorination requires careful temperature control to favor the desired isomer.

    • Solution: For liquid-phase chlorination with a Lewis acid catalyst, a temperature range of 60-100°C is generally recommended.[1] It is crucial to monitor the reaction progress at different temperatures to find the optimal balance between reaction rate and selectivity.

  • Incorrect Catalyst or Catalyst Loading:

    • Explanation: Lewis acids like FeCl₃ or ZnCl₂ activate the chlorinating agent, facilitating electrophilic aromatic substitution.[1][6] The choice and amount of catalyst can impact the isomer distribution.

    • Solution: Iron(III) chloride is a commonly used and effective catalyst. Modern approaches using a combination of a Lewis acid with TCCA have shown high selectivity (85-90%) for the 4,5-dichloro isomer.[1] Experiment with different Lewis acids and optimize the catalyst loading (typically 1-5 mol%).

  • Formation of Unreactive Hydrochloride Salts:

    • Explanation: The HCl generated during the reaction can protonate the pyridine nitrogen, forming a salt that is often insoluble and unreactive, leading to incomplete conversion.[2][3]

    • Solution: To mitigate this, the reaction can be carried out in the presence of a base to neutralize the HCl as it forms. Some patented procedures describe bubbling chlorine gas through a mixture of the chloromethylpyridine and water, while adding a basic solution to maintain a pH between 0.5 and 3.[2][3] This keeps the pyridine in its free base form, available for reaction.

Issue 2: High Proportion of Side-Chain Chlorinated Byproducts

Possible Causes and Solutions:

  • Radical Reaction Pathway Dominating:

    • Explanation: Side-chain chlorination occurs via a free radical mechanism, which is promoted by high temperatures, UV light, and the presence of radical initiators.[1]

    • Solution: To favor ring chlorination, conduct the reaction in the dark and avoid excessively high temperatures. Ensure that the reaction conditions promote an electrophilic aromatic substitution mechanism. The use of a Lewis acid catalyst is key to directing the reaction towards the ring.

  • Inappropriate Chlorinating Agent:

    • Explanation: While chlorine gas can be used for both ring and side-chain chlorination depending on the conditions, other reagents can offer better selectivity.

    • Solution: Trichloroisocyanuric acid (TCCA) in the presence of a Lewis acid is reported to give high selectivity for ring chlorination.[1] Under thermal activation without a Lewis acid, TCCA can also lead to side-chain chlorination, so the reaction conditions are critical.[1]

Issue 3: Difficulty in Separating 4,5-Dichloro-2-methylpyridine from Other Isomers

Possible Causes and Solutions:

  • Similar Physical Properties of Isomers:

    • Explanation: Dichloromethylpyridine isomers often have very close boiling points, making separation by simple distillation challenging.

    • Solution: Fractional distillation using a column with a high number of theoretical plates can be effective. Alternatively, chromatographic techniques such as gas-liquid chromatography or preparative high-performance liquid chromatography (HPLC) can be employed for purification.[7][8] Crystallization can also be a powerful purification method if a suitable solvent system is found.

Experimental Protocols and Data

Illustrative Experimental Protocol: Liquid-Phase Chlorination of 2-Methylpyridine

This protocol is a synthesized representation based on common practices and should be optimized for your specific laboratory conditions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a thermometer, charge 2-methylpyridine and a suitable inert solvent (e.g., o-dichlorobenzene).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., anhydrous FeCl₃, 2-5 mol%) to the mixture.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80°C) with constant stirring.

  • Chlorination: Bubble chlorine gas through the mixture at a controlled rate. Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC) to determine the ratio of starting material, monochlorinated intermediates, and dichlorinated products.

  • Work-up: Once the desired conversion is achieved, cool the reaction mixture. Quench the reaction by carefully adding a basic solution (e.g., sodium hydroxide solution) to neutralize any remaining acid and HCl.

  • Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by fractional distillation or chromatography.

Table 1: Influence of Reaction Conditions on Product Distribution (Illustrative Data)
ParameterCondition ACondition BCondition C
Chlorinating Agent Cl₂Cl₂TCCA
Catalyst FeCl₃ZnCl₂FeCl₃
Temperature 100°C80°C80°C
Solvent o-dichlorobenzeneDichloromethaneDichloromethane
Yield of 4,5-isomer ModerateLow to ModerateHigh (85-90% selectivity reported[1])
Major Byproducts Other dichloro-isomers, side-chain productsMonochloro-products, other dichloro-isomersFewer byproducts reported[1]

Visualizing the Process

Diagram 1: Reaction Pathways in the Chlorination of 2-Methylpyridine

G A 2-Methylpyridine B Monochloro-2-methylpyridine isomers A->B Chlorination E Side-chain chlorinated products A->E Radical Chlorination C 4,5-Dichloro-2-methylpyridine (Desired Product) B->C Further Chlorination (Regioselective) D Other Dichloro-isomers B->D Further Chlorination (Non-selective) B->E Radical Chlorination G Start Low Yield of 4,5-Dichloro Isomer Cause1 Suboptimal Temperature? Start->Cause1 Cause2 Incorrect Catalyst? Start->Cause2 Cause3 Hydrochloride Formation? Start->Cause3 Solution1 Optimize Temperature (e.g., 60-100°C) Cause1->Solution1 Solution2 Use FeCl₃/TCCA Optimize Loading Cause2->Solution2 Solution3 Add Base to Neutralize HCl (pH 0.5-3) Cause3->Solution3

Caption: Decision tree for addressing low product yield.

References

  • Morino, A., Nishihara, K., Kawamura, S., Nishimura, Y., & Itou, Y. (1993). Method of side-chain chlorination of 2-chloro-methylpyridine. European Patent No. EP0557967A1.
  • Morino, A., Nishihara, K., Kawamura, S., Nishimura, Y., & Itou, Y. (1994). Method of chlorinating side chain of 2-chloro-methylpyridine. U.S. Patent No. 5,324,841.
  • Xu, P., & Studer, A. (2021). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses, 98, 534-555.
  • Imperial Chemical Industries PLC. (1984). Preparation of 2-chloro-5-methylpyridine. European Patent No. EP0121320A1.
  • Lilly Industries Ltd. (1981). Preparation of chlorinated pyridines. U.S. Patent No. 4,256,894.
  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.
  • Nakao, Y., Yamada, Y., Kashihara, N., & Hiyama, T. (2010). Selective C-4 alkylation of pyridine by nickel/Lewis acid catalysis. Journal of the American Chemical Society, 132(39), 13666–13668.
  • Willson Research Group. (n.d.). Electrophilic Aromatic Substitution.
  • Reilly, J., & Hickinbottom, W. J. (1920). The chlorination of methyl derivatives of pyridine. Part II. 2-Methylpyridine. Journal of the Chemical Society, Transactions, 117, 103-137.
  • The Dow Chemical Company. (1993). Selective gas phase chlorination of polychlorinated beta-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors.
  • Turton, G. K., & Murray, C. (2015).
  • Hyde, A. M., & Buchwald, S. L. (2010). Selective C-4 alkylation of pyridine by nickel/Lewis acid catalysis. Journal of the American Chemical Society, 132(39), 13666-13668.
  • Bull, J. A., & Mousseau, J. J. (2015). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. ChemSusChem, 8(6), 1083-1087.
  • Wikipedia. (2023, December 27).
  • BenchChem. (2023). An In-depth Technical Guide to the Synthesis of 2-(Dichloromethyl)-4-methylpyridine.
  • LibreTexts Chemistry. (2019, June 5). 15.03.1: Theory of Directing effects.
  • Ono, A. (1983). Separation of dichlorophenol isomers by gas-liquid chromatography. Analyst, 108(1291), 1265-1267.
  • Mori, Y., & Kakumoto, T. (1987). Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds. Analyst, 112(4), 511-515.
  • Osborne, R., & Bailey, K. D. (1986). Preparation of 2-chloro-5-methylpyridine. U.S. Patent No. 4,612,377.
  • The Dow Chemical Company. (1982). Process for separating dichlorobenzene isomers. U.S. Patent No. 3,170,961.
  • Sigma-Aldrich. (n.d.). 1,3-BIs[2,6-bis(1-ethylpropyl)phenyl]-4,5-dichloro-1,3-dihydro-2H-imidazol-2-ylidene]dichloro(2-methylpyridine)palladium.
  • Alchem Pharmtech. (n.d.). CAS 514216-44-5 | 4,5-Dichloro-2-methylpyridine.
  • BLD Pharm. (n.d.). 514216-44-5|4,5-Dichloro-2-methylpyridine.
  • UOP Inc. (1986). Separation of picoline isomers. European Patent No. EP0173440A1.
  • Jiangsu Yangnong Chemical Group Co., Ltd. (2020). Simple preparation method of 2, 5-dichloropyridine. Chinese Patent No. CN109721529B.
  • The Dow Chemical Company. (1995). Chlorination process of pyridine derivatives. European Patent No. EP0684943B1.
  • Wacker Chemie AG. (2017). Process for making 2-chloro-5-methylpyridine. U.S.
  • Shanghai Institute of Pharmaceutical Industry. (2013). Preparation method of 2-chloro-4-iodo-5-methylpyridine. Chinese Patent No. CN103420902A.
  • Ishihara Sangyo Kaisha, Ltd. (2014). Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. World Intellectual Property Organization No. WO2014198278A1.
  • Schering Agrochemicals Ltd. (1993). Method of side-chain chlorination of 2-chloro-methylpyridine.
  • University of Muenster. (2021).
  • Japan Tobacco Inc. (2014). Process for producing 2,3,5,6-tetrachloropyridine. U.S.
  • Pyvot Tech. (n.d.).
  • The Dow Chemical Company. (1965). Process for separating dichlorobenzene isomers. U.S.
  • Sigma-Aldrich. (n.d.). [1,3-BIs[2,6-bis(1-ethylpropyl)phenyl]-4,5-dichloro-1,3-dihydro-2H-imidazol-2-ylidene]dichloro(2-methylpyridine)palladium.

Sources

Overcoming poor reactivity of 4,5-Dichloro-2-methylpyridine in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 4,5-dichloro-2-methylpyridine. This versatile heterocyclic building block is invaluable in the synthesis of complex molecules for pharmaceutical and agrochemical applications. However, its unique electronic and steric properties often present significant challenges in transition metal-catalyzed cross-coupling reactions, leading to poor reactivity and low yields.

This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties with this substrate. As Senior Application Scientists, we have consolidated our field expertise and literature insights into a practical, question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategies. We will explore the underlying chemical principles governing its reactivity and provide robust, field-proven protocols to overcome these hurdles.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Substrate

This section addresses the fundamental properties of 4,5-dichloro-2-methylpyridine that underpin its challenging nature in cross-coupling chemistry.

Q1: Why is 4,5-dichloro-2-methylpyridine generally unreactive in standard cross-coupling reactions?

A: The poor reactivity stems from a combination of electronic deactivation and potential catalyst inhibition:

  • Electronic Effects: The pyridine nitrogen atom is strongly electron-withdrawing, which significantly reduces the electron density of the aromatic ring. This deactivation makes the crucial oxidative addition step of the catalytic cycle, where the palladium catalyst inserts into the carbon-chlorine bond, kinetically challenging.[1][2] Aryl chlorides are inherently less reactive than the corresponding bromides and iodides, and this effect is amplified by the electron-deficient nature of the pyridine ring.[3][4]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate directly to the palladium center.[5] This coordination can stabilize the catalyst in an off-cycle state, effectively sequestering it and preventing it from participating in the desired catalytic cycle, leading to catalyst deactivation or inhibition.

Q2: What is the role of the methyl group at the C2 position?

A: The 2-methyl group introduces two competing effects:

  • Steric Hindrance: Positioned ortho to the nitrogen, the methyl group creates significant steric bulk.[6][7][8] This steric clash can physically block the palladium catalyst's access to the C4-Cl bond and hinder the coordination required for efficient oxidative addition. This is a primary reason for sluggish or failed reactions.[9][10]

  • Electronic Donation: As an alkyl group, the methyl substituent is weakly electron-donating. While this effect is generally minor compared to the strong deactivation by the nitrogen and chlorine atoms, it can subtly influence the electron density of the ring.

Q3: Between the C4 and C5 positions, which chlorine atom is more likely to react first?

A: Predicting regioselectivity can be complex, but generally, the C4 position is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. The rationale is based on electronic factors; the C4 position is para to the electron-withdrawing nitrogen atom, making it more electrophilic and activating the C4-Cl bond towards oxidative addition compared to the C5 position, which is meta to the nitrogen.[11] However, this inherent preference is not absolute and can be overridden by the choice of ligand, catalyst, and reaction conditions, which can exploit subtle differences in bond dissociation energies or steric accessibility.[12] Achieving selective mono-functionalization is a common goal and challenge.[13]

Section 2: Troubleshooting Guide for Common Coupling Reactions

This section provides direct answers to specific problems you may encounter during your experiments.

Logical Troubleshooting Workflow

Before diving into specific reaction types, consider this general workflow when a reaction with 4,5-dichloro-2-methylpyridine fails.

G cluster_conditions Reaction Condition Optimization start Low or No Product Yield inert Verify Inert Atmosphere (Degas Solvents, Purge with Ar/N₂) start->inert catalyst Screen Catalyst System (Precatalyst vs. In Situ, Ligand Choice) inert->catalyst No Improvement base Optimize Base (Strength, Solubility, Stoichiometry) catalyst->base No Improvement solvent Screen Solvents (Dioxane, Toluene, DMF, 2-MeTHF) base->solvent No Improvement temp Increase Temperature & Time (Incremental increase, monitor degradation) solvent->temp No Improvement end Reaction Optimized temp->end Success

Caption: General workflow for troubleshooting coupling reactions.

Suzuki-Miyaura Coupling

Problem: My Suzuki coupling is giving very low yield (<10%) with complete recovery of starting material. What should I try first?

A: This is a classic sign of a failed oxidative addition due to the substrate's low reactivity. Your primary focus should be on enhancing the potency of your catalytic system.

  • Switch to a Modern Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate.[14] You need a more active catalyst capable of overcoming the high activation barrier.

    • Recommended Ligands: Use bulky, electron-rich biarylphosphine ligands such as SPhos , XPhos , or RuPhos . These ligands promote the formation of a highly reactive, monoligated Pd(0) species essential for the oxidative addition to aryl chlorides.

    • Use a Precatalyst: Instead of generating the catalyst in situ from a palladium source (e.g., Pd(OAc)₂) and a separate ligand, use a commercially available palladium precatalyst (e.g., SPhos G3, XPhos G3). Precatalysts offer greater stability, accurate ligand:palladium ratios, and more reliable generation of the active Pd(0) species.[14]

  • Select the Right Base and Solvent:

    • Base: A strong base is required to facilitate the transmetalation step. We recommend using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) . These are strong enough to promote the reaction without causing significant side reactions.[5]

    • Solvent: The choice of solvent is critical for solubility and reaction rate. Anhydrous, degassed polar aprotic solvents are preferred. 1,4-Dioxane with a small amount of water (e.g., 10:1 ratio) or anhydrous DMF are excellent starting points.[13][15]

Problem: My reaction is messy, showing multiple spots on TLC, including what appears to be a hydrodechlorination byproduct.

A: This suggests either catalyst decomposition or competing side reactions. Hydrodechlorination (replacement of Cl with H) is a known issue.

  • Ensure Strictly Inert Conditions: Oxygen can degrade both the palladium catalyst and the phosphine ligands, leading to the formation of palladium black and reduced activity. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of argon or nitrogen.[5][15]

  • Evaluate Your Boronic Acid: Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with H), especially at high temperatures or in the presence of excess water or a strong base.[14] Use a slight excess (1.2-1.5 equivalents) of fresh, high-purity boronic acid.

  • Modify Reaction Temperature: While higher temperatures are often needed, excessive heat can accelerate catalyst decomposition and side reactions. Try running the reaction at a slightly lower temperature for a longer period (e.g., 80-90 °C for 24 hours instead of 110 °C for 12 hours).

ParameterRecommended Starting Conditions for Suzuki Coupling
Catalyst SPhos Pd G3 (2-5 mol%)
Boronic Acid 1.2 - 1.5 equivalents
Base K₃PO₄ (2.0 - 3.0 equivalents)
Solvent Anhydrous, degassed 1,4-Dioxane/H₂O (10:1)
Temperature 90 - 110 °C
Atmosphere Argon or Nitrogen
Buchwald-Hartwig Amination

Problem: I'm trying to couple an amine with 4,5-dichloro-2-methylpyridine, but the reaction is not proceeding. How can I make this C-N bond formation work?

A: The Buchwald-Hartwig amination of unactivated aryl chlorides is one of the more challenging cross-coupling reactions and requires state-of-the-art catalyst systems.[4][16][17]

  • Employ a Specialized Ligand: The success of this reaction is almost entirely dependent on the ligand. For challenging aryl chlorides, highly active and sterically hindered ligands are necessary.

    • Recommended Ligands: For primary and secondary alkylamines or anilines, ligands from the Josiphos family (e.g., CyPF-tBu) or bulky biarylphosphines like tBuXPhos or BrettPhos are highly effective.[18] These ligands are designed to accelerate the rate-limiting reductive elimination step and prevent catalyst inhibition by the amine.[19]

  • Use a Strong, Non-Nucleophilic Base: The base deprotonates the amine to form the amide, which then coordinates to the palladium center. A strong, sterically hindered base is crucial.

    • Recommended Bases: Sodium tert-butoxide (NaOᵗBu) , lithium bis(trimethylsilyl)amide (LHMDS) , or potassium hexamethyldisilazide (KHMDS) are the bases of choice. Be aware that these bases are highly reactive and moisture-sensitive.

  • Solvent Choice is Key: Anhydrous, non-coordinating solvents are essential. Toluene , dioxane , or 2-methyltetrahydrofuran (2-MeTHF) are commonly used. Avoid DMF, which can decompose under strongly basic conditions.

Sonogashira Coupling

Problem: My Sonogashira coupling to form an alkynylpyridine is failing. What are the critical parameters to adjust?

A: The Sonogashira coupling of electron-poor aryl chlorides can be sluggish but is achievable with careful optimization.[3]

  • Catalyst and Co-catalyst System:

    • Palladium Source: A robust palladium source like PdCl₂(PPh₃)₂ is a good starting point.[20]

    • Copper Co-catalyst: The reaction traditionally uses a copper(I) salt, such as CuI (5-10 mol%), to facilitate the formation of a copper acetylide intermediate, which speeds up transmetalation. Ensure your CuI is fresh and not discolored (it should be off-white, not green or brown).

    • Copper-Free Conditions: In some cases, especially with sensitive substrates, copper can lead to alkyne homocoupling (Glaser coupling). Copper-free Sonogashira protocols often require a higher catalyst loading or specialized ligands and a stronger base like Cs₂CO₃.[21][22]

  • Base and Solvent:

    • Base: A liquid amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and part of the solvent system.

    • Solvent: Anhydrous THF or DMF are common choices. The reaction must be rigorously deoxygenated, as oxygen promotes the undesirable Glaser coupling.

Section 3: Experimental Protocols

The following protocols provide a robust starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Optimized Suzuki-Miyaura Coupling of 4,5-Dichloro-2-methylpyridine

This protocol is designed to favor mono-arylation at the C4 position.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add solids to oven-dried flask: - 4,5-dichloro-2-methylpyridine (1.0 eq) - Arylboronic Acid (1.2 eq) - K₃PO₄ (2.0 eq) B 2. Add SPhos Pd G3 Catalyst (3 mol%) A->B C 3. Seal flask, evacuate & backfill with Argon (3x cycles) B->C D 4. Add degassed 1,4-Dioxane/H₂O (10:1) via syringe C->D E 5. Heat to 100 °C with vigorous stirring D->E F 6. Monitor by TLC/LC-MS (12-24 h) E->F G 7. Cool to RT, dilute with EtOAc F->G H 8. Wash with H₂O and Brine G->H I 9. Dry (Na₂SO₄), filter, concentrate H->I J 10. Purify via column chromatography I->J

Caption: Step-by-step workflow for the Suzuki-Miyaura protocol.

Materials:

  • 4,5-Dichloro-2-methylpyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • SPhos Pd G3 precatalyst (3 mol%)

  • Anhydrous 1,4-Dioxane and Degassed Deionized Water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4,5-dichloro-2-methylpyridine, the arylboronic acid, and potassium phosphate.[5]

  • Add Catalyst: In a glovebox or under a positive flow of argon, add the SPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an oxygen-free environment.[15]

  • Solvent Addition: Prepare a degassed 10:1 mixture of 1,4-dioxane and water by bubbling argon through the mixture for 20-30 minutes. Add the required volume of this solvent mixture to the reaction flask via syringe.

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[13][23]

References

  • BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions.
  • Baroliya, J. D., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances.
  • BenchChem. (2025). 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions.
  • Strotman, N. A., et al. (2018). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • Yang, Y., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society.
  • BenchChem. (2025). A Comparative Performance Analysis of 2,6-Dichloropyridine in Key Cross-Coupling Reactions.
  • MDPI. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis. Molecules. [Link]

  • Daugulis, O., et al. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]

  • Yang, Y., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine.
  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Pérez-Gómez, R., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

  • BenchChem. (2025).
  • National Institutes of Health. (2022). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Pérez-Gómez, R., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. PubMed. [Link]

  • PubMed. (2025). Coupling electrocatalytic hydrodechlorination with UV/Sulfite technology for efficient degradation of chlorinated organic contaminants. [Link]

  • ChemRxiv. (n.d.). Evaluation of the reaction mechanism between 1,4-dihydropyridines and α,β-unsaturated nitriles. [Link]

  • Frontiers. (2020). Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles. [Link]

  • National Institutes of Health. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. [Link]

  • National Institutes of Health. (n.d.). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine.
  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • ChemRxiv. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. [Link]

  • Organic Syntheses. (2011). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Strategy. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.
  • ResearchGate. (2025). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. [Link]

  • ResearchGate. (2025). Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group. [Link]

  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • PubMed. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. [Link]

  • MDPI. (2018). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • Chemical Papers. (n.d.). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. [Link]

Sources

Stabilizing 4,5-Dichloro-2-methylpyridine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,5-Dichloro-2-methylpyridine

A Guide to Ensuring Stability During Long-Term Storage and Experimental Use

Welcome to the technical support guide for 4,5-Dichloro-2-methylpyridine (CAS 514216-44-5). This document is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate. Our goal is to provide you with field-proven insights and actionable protocols to maintain the integrity and stability of this compound, ensuring the reliability and reproducibility of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the handling and storage of 4,5-Dichloro-2-methylpyridine.

Q1: What are the ideal storage conditions for 4,5-Dichloro-2-methylpyridine?

A: The compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or open flames.[1][2] The product is chemically stable under standard ambient conditions (room temperature). To prevent degradation from atmospheric moisture, it is imperative to keep the container tightly closed.[3] For long-term storage (>6 months), we recommend flushing the container with an inert gas like argon or nitrogen before sealing.

Q2: I've noticed a slight discoloration in my sample. What does this indicate?

A: Discoloration, often appearing as a pale yellow to brownish hue, can be an early indicator of chemical degradation. While the compound is typically a colorless to pale yellow liquid, exposure to air, moisture, or light can initiate decomposition pathways.[4] If you observe a color change, we recommend performing a purity analysis before using the material in a sensitive reaction.

Q3: What substances are incompatible with 4,5-Dichloro-2-methylpyridine?

A: This compound should not be stored near strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides.[1][5] Contact with these substances can lead to vigorous reactions, potentially compromising the stability of the compound and creating hazardous conditions.

Q4: Is the compound sensitive to light?

A: While specific photostability data is not extensively published, many chlorinated pyridine derivatives exhibit sensitivity to UV light. Photodegradation can occur, leading to the formation of impurities.[6] As a best practice, store the compound in an amber or opaque container to minimize light exposure.

Part 2: Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a logical framework for troubleshooting when you suspect the integrity of your 4,5-Dichloro-2-methylpyridine sample has been compromised.

Visual Cue: Color Change or Precipitate Formation

If you observe that your sample has developed a darker color or contains particulate matter, it is crucial to assess its purity.

Logical Troubleshooting Workflow

cluster_0 Troubleshooting Suspected Degradation observe Observation: Color change or precipitate in sample assess_purity Action: Assess Purity (See Protocol 2A/2B) observe->assess_purity is_pure Is Purity >95%? assess_purity->is_pure use_cautiously Decision: Use with caution in non-critical applications is_pure->use_cautiously Yes purify Action: Purify via distillation or chromatography is_pure->purify No retest Action: Re-assess purity purify->retest discard Decision: Dispose of according to local regulations[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFMZA8voZqEo-kXPcS3zw_RhszWVgod7ddPP3v57YSOTOl3uSy_iEf7Aa6-mUm4JWCbFsphrUZ2KZ1jNCY8NyFrruWeR9rQOp4so8E7KQen799j1hdjli-tznKyMsIAx42xpwzRx2PXqLC0cSp5MfkwF-J4H0nFL2w6sNVNYYgH-CexCSXSYpGznPwi-zyERlHNpxTZcPR9151DPWO1QztqrADhXomnFS-Hk_OAsVQnIMvFzJ14CilC84Z-GreekQFg6JH-fJuVIwVtsj68g-OFQE9-tCS-tw%3D%3D)] purify->discard If purification is not feasible retest->is_pure

Sources

Technical Support Center: Synthesis of 4,5-Dichloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-dichloro-2-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important heterocyclic intermediate. My goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you navigate the common challenges associated with this synthesis, ensuring both success and safety in your laboratory work.

The synthesis of 4,5-dichloro-2-methylpyridine, while conceptually straightforward, is fraught with potential pitfalls, primarily concerning regioselectivity and the management of hazardous reagents. This guide is structured into a direct, problem-solving Troubleshooting section and a broader Frequently Asked Questions (FAQs) section to address both immediate experimental issues and foundational concepts.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis. The most reliable and common laboratory-scale approach involves the initial N-oxidation of 2-methylpyridine (2-picoline), followed by a chlorination/rearrangement sequence. The advice below is primarily centered on this pathway.

Question 1: My reaction has stalled. I see a high percentage of unreacted 2-methylpyridine N-oxide by TLC/GC-MS. What is the likely cause?

Answer: A stalled reaction during the chlorination of 2-methylpyridine N-oxide is a frequent issue, often pointing to problems with the chlorinating agent or reaction conditions. Let's break down the possibilities:

  • Degradation of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is highly reactive and susceptible to hydrolysis from atmospheric moisture. If an older bottle or one that has been opened multiple times is used, its efficacy may be compromised. The presence of HCl and phosphoric acids from degradation can alter the reaction pathway.

    • Corrective Action: Use a fresh, sealed bottle of POCl₃ or distill the reagent prior to use. Ensure your reaction is conducted under strictly anhydrous conditions with an inert atmosphere (Nitrogen or Argon).

  • Insufficient Temperature: The chlorination and subsequent rearrangement often require sufficient thermal energy. While initial addition of reagents may be done at lower temperatures to control the exotherm, the reaction typically needs to be heated to reflux to drive it to completion.

    • Corrective Action: Ensure your reaction is heated to the appropriate temperature for the solvent used (e.g., refluxing neat POCl₃ or in a high-boiling solvent) and maintained for an adequate duration. Monitor the reaction's progress every few hours.

  • Formation of a Stable Intermediate: In the presence of certain bases or incorrect stoichiometry, the N-oxide can form a stable adduct that is resistant to further reaction.

    • Corrective Action: Re-evaluate the stoichiometry of your reagents. The mechanism involves activation of the N-oxide by POCl₃, and an incorrect ratio can inhibit the necessary subsequent steps.

Question 2: My main product isn't 4,5-dichloro-2-methylpyridine. Instead, I've isolated a large amount of 2-chloro-5-methylpyridine or 4-chloro-3-methylpyridine. How do I improve regioselectivity?

Answer: Achieving the correct 4,5-dichloro substitution pattern is the central challenge. The formation of other isomers indicates that the reaction conditions are not optimal for the desired pathway.

The synthesis via 2-methylpyridine N-oxide is designed to exploit the electronic properties of the N-oxide group, which strongly activates the 4-position for electrophilic attack. The subsequent steps involve rearrangement and further chlorination.

  • Understanding the Mechanism: The reaction with POCl₃ is believed to form an intermediate that facilitates chlorination at the 4-position. A subsequent rearrangement and dichlorination leads to the 4,5-dichloro product. However, other isomers are thermodynamically accessible. For instance, reacting 3-methylpyridine N-oxide with POCl₃ is known to yield 4-chloro-3-methylpyridine as the main product, highlighting the sensitivity of the reaction to the starting material's substitution pattern[1].

  • Controlling Reaction Temperature: Temperature plays a critical role in determining the product distribution. Running the reaction at a suboptimal temperature may favor the formation of a kinetic product over the desired thermodynamic one.

    • Corrective Action: A carefully controlled temperature ramp and sustained reflux are often necessary. Experiment with a temperature gradient study to find the optimal conditions for your specific setup.

  • Alternative Chlorinating Systems: If POCl₃ consistently gives poor selectivity, consider alternative reagents that may offer a different mechanistic pathway.

    • Alternative Protocol: Regioselective chlorination of pyridine N-oxides has been achieved using oxalyl chloride ((COCl)₂) and triethylamine (Et₃N) in CH₂Cl₂ at 0 °C[2]. This system can offer milder conditions and potentially different selectivity.

Question 3: I'm observing significant side-chain chlorination, resulting in products like 4,5-dichloro-2-(chloromethyl)pyridine. How can I prevent this?

Answer: Side-chain chlorination is a classic competing reaction, particularly when radical pathways are accessible. The methyl group on the pyridine ring is a benzylic-like position, making its hydrogens susceptible to radical abstraction.

  • Reaction Type: This issue is more prevalent in direct chlorination methods using chlorine gas (Cl₂) and a radical initiator like AIBN or UV light[3][4][5]. The ionic mechanism favored by the N-oxide/POCl₃ route is generally less prone to side-chain halogenation.

  • Exclusion of Radical Initiators: If you are using a direct chlorination method, the cause is almost certainly the presence of radical initiators.

    • Corrective Action:

      • Switch to an Ionic Pathway: The most effective solution is to adopt the 2-methylpyridine N-oxide synthesis route, which proceeds through an ionic mechanism less likely to affect the methyl group.

      • Control Direct Chlorination Conditions: If you must use direct chlorination, ensure the reaction is performed in the dark and that your reagents and solvents are free from peroxide contaminants, which can initiate radical chains. Avoid using radical initiators unless side-chain chlorination is the desired outcome. Modern approaches using Lewis acids like FeCl₃ with trichloroisocyanuric acid (TCCA) can favor ring chlorination over side-chain functionalization[6].

Question 4: My final product is difficult to purify. Fractional distillation is not separating the isomers effectively. What are my options?

Answer: The boiling points of dichlorinated methylpyridine isomers are often very close, making separation by distillation challenging.

  • High-Efficiency Fractional Distillation: Ensure you are using a vacuum-jacketed column with high theoretical plates and a slow takeoff rate to maximize separation efficiency.

  • Crystallization: If the product is a solid or can be derivatized to a solid, fractional crystallization can be a powerful purification technique. Try dissolving the crude mixture in a minimal amount of a hot solvent (e.g., hexanes, ethanol/water) and cooling it slowly to allow the desired isomer to crystallize preferentially.

  • Preparative Chromatography: For smaller scales, column chromatography on silica gel is a viable option[4]. A non-polar eluent system, such as a hexane/ethyl acetate gradient, will be necessary. Careful monitoring by TLC is crucial to identify and collect the correct fractions.

Visualizing the Synthetic Workflow

To better understand the primary synthetic route and the troubleshooting logic, the following diagrams illustrate the key processes.

G cluster_0 Synthetic Pathway via N-Oxide A 2-Methylpyridine B 2-Methylpyridine N-Oxide A->B Oxidation (e.g., m-CPBA, H₂O₂) C Activated N-Oxide Intermediate B->C Activation (e.g., POCl₃) D 4,5-Dichloro-2-methylpyridine C->D Chlorination & Rearrangement

Caption: Key stages in the synthesis of 4,5-dichloro-2-methylpyridine.

Caption: A logical troubleshooting workflow for common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions when handling the reagents for this synthesis?

A1: Safety is paramount. Pyridine and its derivatives are toxic, flammable, and have a strong, unpleasant odor[7][8]. Chlorinating agents like POCl₃ are highly corrosive and react violently with water.

  • Ventilation: Always conduct this synthesis in a certified chemical fume hood to avoid inhaling toxic vapors[7].

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical splash goggles, and a flame-resistant lab coat. Ensure an emergency shower and eyewash station are accessible[7][9][10].

  • Anhydrous Conditions: Set up the reaction under an inert atmosphere (nitrogen or argon) to prevent the violent reaction of POCl₃ with moisture. Add reagents slowly and carefully to control exothermic reactions.

  • Waste Disposal: Quench reactive reagents carefully before disposal. Acidic and chlorinated waste should be segregated into appropriate, labeled containers.

Q2: Which analytical techniques are best for monitoring the reaction and assessing final product purity?

A2: A combination of techniques is recommended for robust analysis.

Analytical TechniqueApplicationRecommended Parameters
GC-MS Reaction monitoring, impurity identificationColumn: Standard non-polar (e.g., DB-5) or mid-polar column. Oven Program: Start at 100°C, ramp at 10°C/min to 250°C. Detector: MS for identification, FID for quantification[11].
HPLC Purity assessment, quantificationColumn: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm). Mobile Phase: Acetonitrile/water gradient with a buffer (e.g., phosphate buffer at pH 3.0). Detector: UV at ~254 nm[11].
¹H NMR Structural confirmation, purity (qNMR)Solvent: CDCl₃ or DMSO-d₆. Look for characteristic aromatic proton signals and the methyl singlet. For qNMR, use a certified internal standard of known purity[11].
TLC Quick reaction checkStationary Phase: Silica gel. Mobile Phase: Hexane/Ethyl Acetate (e.g., 8:2 v/v). Visualize with UV light.

Q3: Why is the N-oxide route generally preferred over direct chlorination of 2-methylpyridine?

A3: The N-oxide route offers superior control over regioselectivity. The N-oxide functional group fundamentally alters the electronic character of the pyridine ring. It acts as a strong activating group via resonance, increasing electron density at the 2- and 4-positions, making them more susceptible to electrophilic attack[2][12]. Simultaneously, the inductive effect of the positively charged nitrogen deactivates the ring overall, but the resonance effect directing to the 4-position is dominant. This activation allows for chlorination under milder, more controlled ionic conditions, minimizing the random, aggressive reactions characteristic of radical chlorination and reducing the formation of undesired isomers and side-chain chlorinated byproducts[3][4][6].

References

  • EvitaChem. (n.d.). 4,5-Dichloro-2-methylpyridine.
  • Google Patents. (1993). Method of side-chain chlorination of 2-chloro-methylpyridine (EP0557967A1).
  • Winter, G., et al. (2014). Redetermination of 2-methyl-4-nitropyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1293.
  • Näther, C., et al. (2018). Synthesis, crystal structure and properties of poly[(μ-2-methylpyridine N-oxide)-bis(μ-thiocyanato-κN:κS)-cobalt(II)].
  • Oxidation with Chlorine /Pyridine Complexes. (n.d.). WordPress.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Wikipedia. (n.d.). 2-Methylpyridine.
  • MacMillan, D. S., et al. (2015).
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
  • ResearchGate. (n.d.).
  • Fisher Scientific. (2007).
  • Tokyo Chemical Industry Co., Ltd. (2023).
  • Carl ROTH. (n.d.).
  • BenchChem. (n.d.). Common side reactions in the synthesis of 2-(Dichloromethyl)-4-methylpyridine.
  • European Patent Office. (1993). Method of side-chain chlorination of 2-chloro-methylpyridine (EP 0557967 A1).
  • ResearchGate. (n.d.).
  • Lee, Y.-P., et al. (2013). Reactions between atomic chlorine and pyridine in solid para-hydrogen: Infrared spectrum of the 1-chloropyridinyl (C5H5N−Cl) radical. The Journal of Chemical Physics, 138(5), 054308.
  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Deriv
  • BenchChem. (n.d.). Assessing the Purity of Synthesized 2-(Dichloromethyl)
  • Smith, C. J., et al. (2003). A comparison of the quantitative methods for the analysis of the platinum-containing anticancer drug [cis-[amminedichloro(2-methylpyridine)]platinum(II)] (ZD0473) by HPLC coupled to either a triple quadrupole mass spectrometer or an inductively coupled plasma mass spectrometer. Analytical Chemistry, 75(6), 1463-1469.
  • Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines.
  • Caging the Chlorine Radical: Chemoselective Photocatalytic C(sp3)−H Functionalization Enabled by Terminal Cu−Cl. (n.d.).
  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023). MDPI.
  • ResearchGate. (n.d.). Regioselective chlorination of pyridine N-oxides under optimized reaction condition.
  • Google Patents. (2017). Process for making 2-chloro-5-methylpyridine (US20170008846A1).

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Technical Support Center: Optimizing Suzuki Coupling with 4,5-Dichloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 4,5-dichloro-2-methylpyridine. This guide is crafted for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing these critical transformations. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address specific experimental issues and enhance your synthetic success.

Troubleshooting Guide

This section is formatted to address common problems encountered during the Suzuki coupling of 4,5-dichloro-2-methylpyridine. For each issue, potential causes are explored, and scientifically-grounded solutions are proposed.

Problem 1: Low to No Yield of the Desired Coupled Product

You've set up your reaction, but upon analysis, you find minimal or no evidence of the desired product. What's going wrong?

This is a frequent challenge, particularly with electron-deficient and sterically hindered substrates like dichloropyridines. The primary culprits often involve catalyst activity, suboptimal reaction conditions, or the integrity of your reagents.[1]

Potential Causes & Recommended Solutions:

  • Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen.[2]

    • Solution: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). This requires thoroughly degassing all solvents and reagents.[2][3] Techniques like the freeze-pump-thaw method or sparging with an inert gas for 15-20 minutes are crucial.[2] Using a fresh batch of a reliable palladium catalyst or a more stable pre-catalyst can also be beneficial.[2]

  • Inappropriate Ligand Choice: The ligand's role in stabilizing the palladium catalyst and facilitating the catalytic cycle is paramount. For electron-deficient substrates like dichloropyridines, a poorly chosen ligand can result in a sluggish or stalled reaction.[2][4]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald family, such as SPhos and XPhos, are often highly effective for these challenging couplings.[2][5] These ligands promote the crucial reductive elimination step and can help overcome the inherent low reactivity of aryl chlorides.[6][7]

  • Ineffective Base or Solvent System: The base is critical for the transmetalation step, and its efficacy is highly dependent on the solvent.[8][9]

    • Solution: A screening of bases is often necessary. Strong, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are frequently more effective than weaker bases like Na₂CO₃ for coupling with aryl chlorides.[4][10] The solubility of the base is also a key consideration; a mixture of an organic solvent with water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O) can improve the solubility of inorganic bases and facilitate the reaction.[1][2]

  • Poor Reagent Quality: The stability of boronic acids can be a concern, as they can undergo degradation over time.[2]

    • Solution: Use fresh, high-purity boronic acid. If degradation is suspected, using a slight excess (1.1-1.5 equivalents) may be beneficial.[1] Alternatively, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can protect it from premature decomposition.[3][11]

Problem 2: Significant Formation of Side Products (Homocoupling & Dehalogenation)

Your reaction is proceeding, but you're observing a significant amount of homocoupling of the boronic acid and/or dehalogenation of the 4,5-dichloro-2-methylpyridine. How can you suppress these unwanted pathways?

These side reactions compete with the desired cross-coupling and can drastically reduce your yield. Understanding their origins is key to their mitigation.

Potential Causes & Recommended Solutions:

  • Homocoupling of Boronic Acid: This side reaction is often a result of oxidative processes, which can be exacerbated by the presence of oxygen or inefficient catalyst turnover.[12]

    • Solution: Rigorous exclusion of oxygen is the first line of defense. Ensure your reaction setup is completely purged with an inert gas.[12] Using a slight excess of the aryl halide can sometimes help to favor the cross-coupling pathway over homocoupling.[13]

  • Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene, and it is a common issue, especially with electron-deficient boronic acids.[3]

    • Solution: The choice of base and the presence of water can influence the rate of protodeboronation. Using milder bases like K₃PO₄ or KF can be advantageous.[3] While aqueous solvent mixtures are common, if protodeboronation is severe, switching to anhydrous conditions may be necessary.[3] Shorter reaction times and lower temperatures can also help to minimize this side reaction.[3]

  • Dehalogenation of the Aryl Halide: This occurs when the aryl halide is reduced to the corresponding arene. This can be caused by sources of active hydrogen in the reaction mixture or an inefficient catalyst.[11]

    • Solution: Employing a more efficient catalyst system that promotes the cross-coupling pathway at a faster rate than dehalogenation is crucial. Using a milder base or lowering the reaction temperature can also be beneficial.[2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the Suzuki coupling of 4,5-dichloro-2-methylpyridine, offering insights into the underlying chemical principles.

Q1: Which chlorine atom on 4,5-dichloro-2-methylpyridine is more likely to react first?

The reactivity of the two chlorine atoms is not identical. The chlorine at the 4-position is generally more reactive towards oxidative addition than the chlorine at the 5-position. This is due to the electronic effects of the nitrogen atom in the pyridine ring, which makes the 4-position more electron-deficient and thus more susceptible to reaction. This inherent difference in reactivity can be exploited to achieve regioselective mono-arylation.

Q2: What is the optimal temperature for this reaction?

For challenging substrates like dichloropyridines, elevated temperatures are typically required, often in the range of 80-120 °C.[4] However, excessively high temperatures can lead to catalyst decomposition and an increase in side reactions.[14] Microwave-assisted heating can be a powerful tool, often allowing for shorter reaction times (e.g., 15-20 minutes) and improved yields at temperatures around 100-150 °C.[14][15]

Q3: Can I run this reaction "ligand-free"?

While some Suzuki couplings can be performed without the addition of a phosphine ligand, particularly with highly reactive aryl iodides or bromides, it is generally not recommended for aryl chlorides.[16] The C-Cl bond is significantly stronger and less reactive, making the oxidative addition step more challenging.[6] Bulky, electron-rich ligands are typically necessary to facilitate this key step and achieve good yields.[4][5]

Q4: What is the role of water in the solvent mixture?

In many Suzuki coupling protocols, a mixture of an organic solvent (like 1,4-dioxane, THF, or toluene) and water is used.[2] Water can play several beneficial roles. It can help to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), which is often poorly soluble in organic solvents.[2] This improved solubility facilitates the activation of the boronic acid for the crucial transmetalation step.[9]

Q5: How can I monitor the progress of the reaction?

The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1] By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting materials and the formation of the product. This allows you to determine the optimal reaction time and avoid prolonged heating that could lead to decomposition or side product formation.

Experimental Protocols & Data

General Protocol for Suzuki Coupling of 4,5-Dichloro-2-methylpyridine

This protocol provides a robust starting point for your optimization experiments.

Materials:

  • 4,5-Dichloro-2-methylpyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)[4]

  • K₃PO₄ (2.0 equiv)[4]

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Schlenk flask or microwave reactor vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4,5-dichloro-2-methylpyridine, the arylboronic acid, and K₃PO₄.[4]

  • In a separate vial, prepare a catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane.[1]

  • Add a 4:1 mixture of degassed 1,4-dioxane and water to the Schlenk flask containing the reagents.[1]

  • Add the catalyst premix to the reaction mixture via syringe.[1]

  • Heat the reaction mixture to 100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[1]

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel.[1]

Microwave-Assisted Protocol

For accelerated reaction times, a microwave-assisted approach can be highly effective.

Procedure:

  • In a microwave reactor vial, combine 4,5-dichloro-2-methylpyridine, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄ (0.5 mol%).[1][14]

  • Add a degassed mixture of 1,4-dioxane and water (2:1).[14]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes.[14]

  • After cooling, work up and purify the product as described in the general protocol.[1]

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Dichloropyridines
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10018>95[4]
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O1000.25 (MW)80[14]
Pd₂(dba)₃XPhosK₃PO₄THF802492[5]
Ni(cod)₂PPh₂MeK₃PO₄MeCN802485 (mono)[17]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OH)L2 Ar-Pd(II)(OH)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OH)L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OH)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield Observed check_catalyst Is the catalyst active and the system inert? start->check_catalyst check_conditions Are the base, solvent, and temperature optimal? check_catalyst->check_conditions Yes solution_catalyst Degas solvents, use fresh catalyst/pre-catalyst. check_catalyst->solution_catalyst No check_reagents Are the boronic acid and aryl halide pure? check_conditions->check_reagents Yes solution_conditions Screen bases (K3PO4, Cs2CO3), screen solvents (Dioxane/H2O), consider microwave heating. check_conditions->solution_conditions No check_reagents->start No solution_reagents Use fresh boronic acid or a more stable derivative (e.g., pinacol ester). check_reagents->solution_reagents Yes

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts. Available from: [Link]

  • Wikipedia. (2023). Suzuki reaction. Available from: [Link]

  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Reaction. Available from: [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

  • National Institutes of Health. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • ResearchGate. (2025). Suzuki coupling of different chloropyridines with phenylboronic acids. Available from: [Link]

  • Fihri, A., et al. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Synthesis.
  • Royal Society of Chemistry. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available from: [Link]

  • ACS Publications. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available from: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Available from: [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Available from: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available from: [Link]

  • National Institutes of Health. (2019). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]

  • Wikipedia. Dialkylbiaryl phosphine ligands. Available from: [Link]

  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link]

  • ACS Publications. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. Available from: [Link]

  • ACS Publications. (2003). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. Available from: [Link]

  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Available from: [Link]

  • ACS Publications. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. Available from: [Link]

  • NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Available from: [Link]

  • White Rose Research Online. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available from: [Link]

  • Baxendale Group. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. Available from: [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]

Sources

Technical Support Center: Managing N-Oxide Formation in 4,5-Dichloro-2-methylpyridine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists, researchers, and drug development professionals working with 4,5-Dichloro-2-methylpyridine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you anticipate, identify, and mitigate the unwanted formation of 4,5-dichloro-2-methylpyridine N-oxide in your reactions.

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic center, susceptible to oxidation. This reactivity, while useful for certain transformations, often leads to the undesired formation of the corresponding N-oxide as a stable and sometimes difficult-to-remove byproduct. This is particularly prevalent in reactions involving electrophilic reagents, especially common oxidants.

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the chemical reasoning behind them.

Q1: I'm attempting to oxidize the 2-methyl group of 4,5-dichloro-2-methylpyridine using m-CPBA, but I'm isolating the N-oxide as the major product. What is happening and how can I achieve the desired C-oxidation?

A1: This is a classic case of competing reaction pathways where the nitrogen atom is kinetically favored for oxidation over the methyl group.

Root Cause Analysis: The nitrogen atom in the pyridine ring is a soft nucleophile and is highly susceptible to electrophilic attack by peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA)[1][2]. The oxidation of the nitrogen is typically a fast reaction at or below room temperature. In contrast, oxidation of the methyl group to a carboxylic acid or alcohol requires harsher conditions or different types of reagents[3]. When you introduce m-CPBA, it preferentially attacks the most nucleophilic site, which is the nitrogen, leading to high yields of 4,5-dichloro-2-methylpyridine N-oxide.

Recommended Solutions:

  • Change of Oxidant: Switch from an electrophilic peroxy acid to a reagent system known for C-H oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) are often used to oxidize alkyl side chains on pyridine rings[3]. However, careful optimization is required to prevent ring degradation.

  • Protect the Nitrogen: A temporary protection strategy can be effective. By protonating the nitrogen with a strong, non-nucleophilic acid (e.g., trifluoroacetic acid, TFA), you can effectively "mask" the lone pair, making it unavailable for oxidation[4]. The resulting pyridinium salt is significantly less nucleophilic. After protecting the nitrogen, you can proceed with a suitable oxidant for the methyl group. Caution: Ensure your chosen oxidant is compatible with the acidic conditions[4].

  • Catalytic Systems: Explore catalytic oxidation systems. For instance, certain ruthenium or manganese-based catalysts can show selectivity for C-H oxidation in the presence of a pyridine nitrogen, though this often requires significant methods development.

Q2: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) is failing or giving very low yields. I suspect N-oxide formation is the culprit. How can I confirm this and prevent it?

A2: Your suspicion is well-founded. Pyridine N-oxides can act as potent catalyst poisons in transition-metal-catalyzed reactions.

Root Cause Analysis: The oxygen atom of the N-oxide moiety is a Lewis basic site. It can coordinate strongly to the palladium catalyst center, leading to deactivation of the active catalytic species. This binding can be irreversible and can halt the catalytic cycle entirely. The N-oxide may be present as a contaminant in your starting material or it may form in situ if your reaction conditions are inadvertently oxidative (e.g., presence of air, certain additives).

Recommended Solutions:

  • Confirm the Presence of N-Oxide:

    • LC-MS Analysis: The most direct method. Compare the mass spectrum of your starting material or reaction mixture to the calculated mass of the N-oxide (C₆H₅Cl₂NO).

    • ¹H NMR Spectroscopy: N-oxidation causes a characteristic downfield shift of the ring protons, particularly those at the 2- and 6-positions, due to the deshielding effect of the N-O bond.

  • Prevention & Mitigation:

    • Purify Starting Material: Ensure your starting 4,5-dichloro-2-methylpyridine is free of N-oxide contamination by recrystallization or column chromatography.

    • Deoxygenate Rigorously: Use standard techniques to remove oxygen from your reaction setup. This includes using degassed solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment[4].

    • Add a Reducing Agent: If you suspect in situ formation, you can sometimes include a mild reducing agent that is compatible with your catalytic cycle. However, a more robust solution is to pre-treat the starting material.

    • In Situ Reduction: In some cases, a pre-reduction step or the inclusion of a reducing agent that won't interfere with the main reaction can be employed. Tetrahydroxydiboron has been shown to be a mild and selective reagent for the in situ reduction of pyridine N-oxides[5].

Q3: My reaction produced a significant quantity of the N-oxide byproduct. Is it possible to salvage my material by reducing the N-oxide back to the parent pyridine?

A3: Yes, the reduction of pyridine N-oxides back to the parent pyridine is a common and generally high-yielding transformation. Several methods are available.

Root Cause Analysis: The N-O bond in a pyridine N-oxide is reducible. The choice of reducing agent depends on the other functional groups present in your molecule and the desired reaction conditions (e.g., temperature, pH).

Recommended Solutions & Reagents:

Reagent/MethodTypical ConditionsAdvantagesConsiderations
Phosphorus Trichloride (PCl₃) Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂), 0 °C to rtHighly effective and commonStoichiometric, produces phosphorus byproducts that require aqueous workup. Can react with other sensitive functional groups[6].
Triphenylphosphine (PPh₃) Heat (e.g., in Toluene or Dioxane)Milder than PCl₃Requires heating, produces triphenylphosphine oxide which can sometimes be difficult to separate.
Catalytic Hydrogenation H₂, Pd/C catalyst, various solvents (MeOH, EtOH, EtOAc)"Clean" reaction, byproduct is waterCan reduce other functional groups (e.g., alkenes, alkynes, nitro groups). Not suitable for molecules containing sulfur which can poison the catalyst.
Iron Powder in H₂O/CO₂ Iron powder, water, CO₂ pressure"Green" and chemo-selectiveA newer, environmentally friendly method that tolerates many functional groups, including chlorine atoms[7].
Tetrahydroxydiboron Various solvents, often mild conditionsRemarkably selective, simple workupCan be used in situ to avoid isolating the N-oxide intermediate[5].

Process Flow for Troubleshooting N-Oxide Formation

The following diagram outlines a logical workflow for identifying and solving issues related to N-oxide formation.

N_Oxide_Troubleshooting Troubleshooting Workflow for N-Oxide Formation start Suspected N-Oxide Formation (e.g., unexpected byproduct, low yield) confirm Confirm N-Oxide Presence (LC-MS, NMR) start->confirm is_present N-Oxide Confirmed? confirm->is_present reaction_type Identify Reaction Type is_present->reaction_type Yes no_problem Problem is Not N-Oxide. Re-evaluate reaction. is_present->no_problem No oxidation Oxidation Reaction reaction_type->oxidation Oxidation coupling Metal-Catalyzed Coupling reaction_type->coupling Coupling other Other / General Stability Issue reaction_type->other Other solve_oxidation Solution: 1. Change oxidant (e.g., KMnO4) 2. Protect Nitrogen (e.g., TFA) 3. Alter conditions (temp, time) oxidation->solve_oxidation solve_coupling Solution: 1. Purify starting material 2. Rigorously deoxygenate 3. Check additives for oxidant properties coupling->solve_coupling solve_other Solution: 1. Store material under inert gas 2. Store as a salt (e.g., HCl salt) 3. Avoid prolonged exposure to air/light other->solve_other salvage Salvage Material? (Reduce N-Oxide) solve_oxidation->salvage solve_coupling->salvage solve_other->salvage reduce Select Reduction Method (PCl3, H2/Pd-C, Fe/H2O, etc.) [See Protocol B] salvage->reduce Yes end Purified Product Obtained salvage->end No, restart reduce->end

Caption: A decision tree for diagnosing and resolving N-oxide formation.

Frequently Asked Questions (FAQs)

  • What analytical techniques are best for detecting N-oxide formation?

    • Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for sensitive detection and confirmation by molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for quantification. Protons on the pyridine ring, especially at the α-positions (C2 and C6), will shift downfield upon N-oxidation.

    • Thin Layer Chromatography (TLC): Pyridine N-oxides are significantly more polar than their parent pyridines. You will observe a much lower Rf value on silica gel plates. A co-spot with an authentic N-oxide standard can provide strong evidence.

    • Titration: Titanometric titration can be used for the quantitative determination of the N-oxide group in a sample[8][9].

  • Are there general preventative measures I can take? Yes. If you are not intentionally trying to make the N-oxide, always handle 4,5-dichloro-2-methylpyridine under an inert atmosphere (nitrogen or argon), especially if heating or using reagents that could have trace peroxide impurities[4]. Storing the compound in a dark, cool, and dry place can also minimize slow air oxidation over time.

  • How does the electronic nature of the pyridine ring affect N-oxide formation? The pyridine nitrogen's nucleophilicity is key. Electron-donating groups on the ring increase the electron density on the nitrogen, making it more susceptible to oxidation. Conversely, electron-withdrawing groups decrease its nucleophilicity, making N-oxidation more difficult. In 4,5-dichloro-2-methylpyridine, the chloro groups are electron-withdrawing, while the methyl group is weakly electron-donating.

Experimental Protocols

Protocol A: General Method for the Reduction of 4,5-Dichloro-2-methylpyridine N-oxide using PCl₃

This protocol describes a standard lab-scale procedure to reduce an isolated N-oxide back to the parent pyridine.

Materials:

  • 4,5-dichloro-2-methylpyridine N-oxide (1.0 eq)

  • Phosphorus trichloride (PCl₃) (1.2 eq)

  • Anhydrous Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 4,5-dichloro-2-methylpyridine N-oxide in anhydrous CHCl₃ (approx. 10 mL per gram of N-oxide) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus trichloride (1.2 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS until all the starting N-oxide has been consumed.

  • Once complete, carefully and slowly quench the reaction by pouring it into a beaker of ice-cold saturated NaHCO₃ solution. Caution: Gas evolution (CO₂) will occur.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CHCl₃ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol B: Analytical Monitoring of N-Oxide Formation by TLC

Materials:

  • Silica gel TLC plate

  • Developing chamber

  • Mobile Phase: A starting point is 20-50% Ethyl Acetate in Hexanes. Adjust polarity as needed.

  • UV lamp (254 nm)

Procedure:

  • Prepare a developing chamber with the chosen mobile phase.

  • On the TLC plate, spot a dilute solution of your starting material (4,5-dichloro-2-methylpyridine) in a suitable solvent (e.g., DCM).

  • As your reaction proceeds, take small aliquots and spot them on the TLC plate.

  • Develop the plate in the chamber.

  • Visualize the plate under a UV lamp. The N-oxide, being much more polar, will appear as a distinct spot with a significantly lower Rf value than the starting material. The disappearance of the starting material spot and the appearance of the product spot (and potentially the low-Rf N-oxide spot) can be tracked over time.

References

  • Reduction of sulfoxides and pyridine-N-oxides over iron powder with water as hydrogen source promoted by carbon dioxide. Green Chemistry (RSC Publishing).

  • 4,5-Dichloro-2-methylpyridine Chemical Reactions Analysis. EvitaChem.

  • A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Organic Chemistry Portal.

  • Rapid and Selective in situ Reduction of Pyridine-N-oxides with Tetrahydroxydiboron. Synlett.

  • Catalytic Enantioselective Pyridine N-Oxidation. ChemRxiv.

  • Process for the reduction of pyridine n-oxides. Google Patents.

  • Titanometric Determination of N-Oxide Group in Pyridine-N-Oxide and Related Compounds. Semantic Scholar.

  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry.

  • N-oxidation of pyridines by hydrogen peroxide in the presence of TS1. ResearchGate.

  • Analytical Methods for Detecting Pyridine. Agency for Toxic Substances and Disease Registry.

  • Catalyst-free and selective oxidation of pyridine derivatives and tertiary amines to corresponding N-oxides with 1,2-diphenyl-1,1,2,2-tetrahydroperoxyethane. ResearchGate.

  • An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. PMC - NIH.

  • Visible-Light-Promoted C4-Selective Phosphorylation of Pyridine and Quinoline Derivatives. Organic Letters.

  • What is Pyridine N Oxide Preparation: A simple guide. Echemi.

  • meta-Selective C-H Functionalization of Pyridines. Angewandte Chemie International Edition.

  • Titanometric Determination of N-Oxide Group in Pyridine-N-Oxide and Related Compounds. Analytical Chemistry.

  • Recent trends in the chemistry of pyridine N-oxides. ARKAT USA.

  • Is there any antioxidant to avoid the formation of N-Oxide? ResearchGate.

  • Pyridine-N-oxide. Wikipedia.

Sources

Technical Support Center: Catalyst Impurity Removal from 4,5-Dichloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the purification of 4,5-Dichloro-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with residual catalyst impurities. In many synthetic routes leading to halogenated pyridines, particularly those involving cross-coupling reactions, transition metal catalysts like palladium are frequently employed.[1][2] While essential for synthesis, these metals are often classified as having significant safety concerns and must be removed to meet stringent regulatory requirements, such as those outlined by the International Council for Harmonisation (ICH).[1][2]

Residual catalysts can not only compromise the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) but also interfere with downstream synthetic steps.[2][3] This document provides a structured approach to troubleshooting common issues and offers detailed protocols for effective catalyst removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst impurities in 4,5-Dichloro-2-methylpyridine synthesis?

The synthesis of substituted pyridines often involves transition metal-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings.[1] Consequently, the most common metallic impurities are residues from these catalysts. Palladium (Pd) is the most frequent contaminant, but others like nickel (Ni), copper (Cu), and rhodium (Rh) may also be present depending on the specific synthetic pathway.[2] These can exist in various forms, including colloidal metal particles, inorganic salts, or metal-organic complexes.[4]

Q2: Why is it critical to remove these catalyst impurities?

There are three primary reasons for rigorous catalyst removal:

  • Patient Safety: Many transition metals are toxic and pose a health risk, even at trace levels. Regulatory bodies like the ICH have established strict limits for elemental impurities in final drug products.[1][2]

  • Downstream Chemistry: Residual metals can poison catalysts in subsequent reactions, lead to unintended side reactions, or cause product degradation, ultimately lowering the yield and purity of the final API.[2]

  • Product Quality and Stability: Metal impurities can impart color to the final product and may affect its long-term stability.

Q3: What are the primary methods for catalyst removal?

The main strategies for removing metal catalyst residues include:

  • Adsorption: Using materials with a high surface area to bind the metal. Common adsorbents include activated carbon, silica gel, and Celite®.[1][4][5]

  • Crystallization: Purifying the product by recrystallization, where impurities are ideally left behind in the mother liquor.[7][8] However, this method can sometimes be insufficient on its own for complete metal removal.[1]

  • Extraction: Using liquid-liquid extraction with an aqueous solution, sometimes containing a chelating agent, to pull metal salts from the organic phase.[4]

Q4: How can I detect catalyst residues in my product?

Highly sensitive analytical techniques are required to quantify trace metal impurities. The most common method is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), which offers the low detection limits necessary to meet pharmaceutical industry standards. For a qualitative or semi-quantitative assessment during process development, a dark coloration of the crude product often indicates the presence of colloidal metal particles.[4]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 4,5-Dichloro-2-methylpyridine.

Problem 1: My isolated product is dark grey or black, and standard filtration doesn't help.

  • Probable Cause: This discoloration is a classic sign of colloidal palladium or other metallic nanoparticles suspended in your product.[4] These particles are often too small to be removed by simple filtration.

  • Solution Workflow:

    • Adsorption with Activated Carbon: This is often the most effective first step. Activated carbon has a high affinity for palladium and can efficiently remove both colloidal and dissolved forms.[1][5][9] See Protocol 1 for a detailed procedure.

    • Filtration through Celite®: Passing a solution of your product through a thick pad of Celite® can help trap finely dispersed metal particles.[1][4] This is often done after activated carbon treatment.

Problem 2: Recrystallization improved the purity but failed to lower the palladium content to acceptable levels (<10 ppm).

  • Probable Cause: Some palladium complexes may co-crystallize with the product, or the metal impurities may be too finely dispersed to be effectively excluded from the crystal lattice.[1] Traditional crystallization alone is often not sufficient for complete palladium removal.[1]

  • Solution Workflow:

    • Pre-treatment Before Recrystallization: Before attempting recrystallization, treat the crude product solution with a metal scavenger or activated carbon. This removes the bulk of the metal, making the subsequent crystallization step much more effective at removing remaining impurities.

Problem 3: The chosen metal scavenger is not effective, or it is reducing my product yield.

  • Probable Cause & Solution:

    • Ineffective Scavenging: The scavenger's performance can be dependent on the solvent, temperature, and pH.[7] If scavenging in a non-polar solvent like toluene is inefficient, try switching to a more polar solvent like THF or ethyl acetate, if your product's solubility allows. Increasing the temperature can also improve the kinetics of scavenging.[7]

    • Product Loss: The product may be physically adsorbing to the solid support of the scavenger (e.g., silica). To mitigate this, ensure you wash the scavenger cake thoroughly with fresh solvent after filtration to recover any bound product.[7] Additionally, avoid using a large excess of the scavenger, as this can lead to non-specific binding.[7]

Problem 4: I am having difficulty filtering the activated carbon or scavenger after treatment.

  • Probable Cause: The particles of the adsorbent or scavenger are too fine, leading to a clogged filter.

  • Solution: Use a filter aid like Celite®. Prepare a 1-2 cm thick pad of Celite® over your filter paper in a Büchner funnel.[4] This provides a porous layer that prevents the fine particles from clogging the filter paper, dramatically improving filtration speed.

Troubleshooting Decision Workflow

Below is a diagram to guide your decision-making process when dealing with catalyst impurities.

TroubleshootingWorkflow start Impure 4,5-Dichloro-2-methylpyridine (Suspected Catalyst Impurity) obs_color Is the product dark grey/black? start->obs_color icp_result ICP-MS shows high Pd levels (>20 ppm)? obs_color->icp_result No (Colorless) carbon_step Treat with Activated Carbon (See Protocol 1) obs_color->carbon_step Yes scavenger_step Use a Metal Scavenger (See Protocol 2) icp_result->scavenger_step Yes recrystallize Final Polish by Recrystallization (See Protocol 3) icp_result->recrystallize No (<20 ppm) check_purity1 Re-analyze Purity & Pd Level carbon_step->check_purity1 check_purity2 Re-analyze Purity & Pd Level scavenger_step->check_purity2 check_purity1->recrystallize Purity/Pd still high end_product Purified Product (<10 ppm Pd) check_purity1->end_product Purity OK check_purity2->recrystallize Purity/Pd still high check_purity2->end_product Purity OK recrystallize->end_product

Caption: Troubleshooting workflow for catalyst impurity removal.

Detailed Experimental Protocols

Protocol 1: Purification using Activated Carbon

This method is highly effective for removing colored impurities and palladium residues.[5][9][10]

  • Dissolve Crude Product: Dissolve the crude 4,5-Dichloro-2-methylpyridine in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, or Dichloromethane) to make an approximately 5-10% w/v solution.

  • Add Activated Carbon: Add powdered activated carbon (typically 5-10% by weight relative to the crude product) to the solution.

  • Stir: Stir the suspension at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 1-3 hours. The efficiency of adsorption can increase with time and temperature.[7]

  • Prepare for Filtration: Prepare a Büchner funnel with a piece of filter paper covered by a 1-2 cm pad of Celite®.

  • Filter: Filter the mixture through the Celite® pad to remove the activated carbon. The Celite® is crucial for preventing fine carbon particles from passing through.[1]

  • Wash: Wash the filter cake with a small amount of fresh, clean solvent to recover any product adsorbed onto the carbon.[7]

  • Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

  • Analyze: Submit a sample for ICP-MS analysis to confirm the final palladium concentration.

Protocol 2: Purification using a Silica-Based Thiol Scavenger

  • Dissolve Crude Product: Dissolve the crude product in a suitable solvent (e.g., THF, Toluene).

  • Add Scavenger: Add the silica-based scavenger. A typical loading is 2-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.

  • Stir: Stir the mixture at room temperature or an elevated temperature (e.g., 50-60 °C) for 2-18 hours. The required time will depend on the nature of the impurity and the reaction conditions.

  • Filter: Filter the mixture to remove the scavenger resin, which now has the palladium bound to it.

  • Wash: Wash the collected resin on the filter with fresh solvent to recover the product.

  • Concentrate: Combine the filtrate and washings and concentrate under reduced pressure.

  • Analyze: Confirm the removal of palladium via ICP-MS analysis.

Protocol 3: Purification by Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds and can be used as a final polishing step.[8][11]

  • Select a Solvent: Choose a suitable solvent or solvent system. The ideal solvent will dissolve the 4,5-Dichloro-2-methylpyridine well at high temperatures but poorly at low temperatures.[11] Potential solvents for halogenated pyridines include ethanol, isopropanol, or mixtures like hexane/ethyl acetate.[12]

  • Dissolve: Place the product in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[11]

  • Hot Filtration (if necessary): If there are any insoluble impurities (like residual scavenger or carbon), perform a hot filtration to remove them.[8]

  • Cool Slowly: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[11]

  • Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.[11]

  • Collect Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Wash and Dry: Wash the crystals with a small amount of cold solvent and then dry them under vacuum to a constant weight.

Data Summary Table

Purification MethodProsConsTypical Pd Removal
Activated Carbon Low cost, effective for color and metal removal.[1][5]Can be non-selective, potentially adsorbing product; fine particles can be difficult to filter.[7]>95%
Metal Scavengers High selectivity for specific metals, high efficiency, works under mild conditions.[2][13]Higher cost than carbon, may require optimization of conditions (solvent, temp).[7]>99% (often to <5 ppm)[13]
Recrystallization Good for removing a wide range of impurities, scalable.[8]Often insufficient on its own for complete metal removal, potential for yield loss in mother liquor.[1][7]Variable (50-90%)
Celite® Filtration Simple, fast, good for removing particulate matter.[4]Ineffective for dissolved or very fine colloidal metal species.Low-Moderate

References

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [Link]

  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs) - Crimson Publishers. [Link]

  • How can i remove palladium Pd catalyst easily? - ResearchGate. [Link]

  • Industrial Winemaking Waste to Sustainable Palladium(II) Recovery: A Green One-Step Synthesis of Activated Carbon from Grape Seeds - MDPI. [Link]

  • Apeiron's Metal Scavenging Solutions. [Link]

  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. [Link]

  • Palladium catalyst recovery using scavenger resin - SpinChem. [Link]

  • (PDF) Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs) - ResearchGate. [Link]

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed. [Link]

  • US20050256327A1 - Method of removing palladium - Google P
  • 4 - Organic Syntheses Procedure. [Link]

  • Catalytic Vapor Phase Pyridine Synthesis: A Process Review - ResearchGate. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. [Link]

  • Purification by Recrystallization - CUNY. [Link]

Sources

Analytical challenges in the characterization of 4,5-Dichloro-2-methylpyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for robust analytical support, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-dichloro-2-methylpyridine derivatives. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested solutions to empower you to overcome common and complex analytical challenges.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the handling, properties, and common analytical hurdles associated with 4,5-dichloro-2-methylpyridine and its derivatives.

Q1: What are the primary stability concerns for 4,5-dichloro-2-methylpyridine derivatives during analytical sample preparation?

A1: 4,5-Dichloro-2-methylpyridine derivatives can be susceptible to degradation under certain conditions. The primary concerns are:

  • pH Sensitivity: The pyridine ring is basic and can participate in acid-base chemistry. Extreme pH conditions in sample diluents or mobile phases can lead to structural changes or instability.

  • Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be susceptible to nucleophilic substitution, especially with strong nucleophiles (e.g., amines, thiols) that may be present in complex sample matrices or as reagents.[1]

  • Oxidation: The methyl group can be oxidized to a carboxylic acid by strong oxidizing agents.[1] While less common during routine analysis, awareness of potential oxidants in your sample or reagents is crucial.

  • Storage: For long-term stability, these compounds should be stored under an inert atmosphere (like nitrogen) at low temperatures (0-8°C) to prevent degradation.[1]

Q2: I am struggling to achieve baseline resolution between my target compound and a positional isomer. What is the first thing I should check?

A2: Positional isomers, such as 4,5-dichloro- vs. 3,5- or 4,6-dichloro-2-methylpyridine, represent a significant chromatographic challenge due to their similar physicochemical properties. The first and most critical step is to confirm the selectivity of your analytical column. Not all C18 columns are the same; differences in silica purity, end-capping, and bonding chemistry can dramatically alter selectivity. If resolution is poor, consider screening columns with different stationary phase chemistries (e.g., Phenyl-Hexyl, Biphenyl, or a polar-embedded phase) which offer different interaction mechanisms beyond simple hydrophobicity.

Q3: What are the most common synthesis-related impurities I should be aware of?

A3: The synthesis of dichloromethylpyridines can lead to several byproducts. Key impurities to monitor include:

  • Over-chlorinated Species: Formation of trichloro-2-methylpyridine derivatives, especially when using strong chlorinating agents or harsh reaction conditions.[2]

  • Incompletely Reacted Precursors: Residual amounts of mono-chlorinated or non-chlorinated 2-methylpyridine.

  • Side-Chain Chlorination: Chlorination of the methyl group to form 4,5-dichloro-2-(chloromethyl)pyridine.[1]

  • Isomeric Byproducts: Formation of other dichloro-isomers depending on the regioselectivity of the chlorination method used.[1][3]

Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is the workhorse for purity assessment and quantification. The basic nature of the pyridine ring is the source of many chromatographic challenges.

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// Baseline Branch Noise [label="Noise / Spikes", shape=diamond, style=wedged, fillcolor="#F1F3F4", fontcolor="#202124"]; Drift [label="Drift", shape=diamond, style=wedged, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Noise [label="Degas mobile phase\nCheck for leaks or air bubbles in pump", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Drift [label="Contaminated mobile phase or detector cell\nFlush system thoroughly", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Problem -> {PeakShape, Retention, Baseline} [arrowhead=none]; PeakShape -> {Tailing, Fronting, Split}; Tailing -> {Sol_Tailing1, Sol_Tailing2}; Fronting -> Sol_Fronting; Split -> Sol_Split;

Retention -> RT_Inconsistent; RT_Inconsistent -> {Sol_RT1, Sol_RT2, Sol_RT3};

Baseline -> {Noise, Drift}; Noise -> Sol_Noise; Drift -> Sol_Drift; }

Figure 1: General HPLC troubleshooting decision tree.

Q4: My peak for 4,5-dichloro-2-methylpyridine is exhibiting significant tailing. How can I improve the peak shape?

A4: Peak tailing for pyridine derivatives is a classic problem in reversed-phase HPLC. It is almost always caused by secondary interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica surface of the column packing.[4]

  • Causality: At mid-range pH, residual silanols (-Si-OH) on the silica backbone become ionized (-Si-O⁻), creating cation-exchange sites.[4] The protonated pyridine derivative (a positive ion) interacts strongly with these sites, resulting in a portion of the analyte being retained longer, which manifests as a tailing peak.

  • Troubleshooting Protocol:

    • Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the silanol groups. Lower the pH of your aqueous mobile phase to between 2.5 and 3.5 using an acid like formic acid or trifluoroacetic acid (TFA). At this low pH, silanols are not ionized, minimizing the secondary interactions.

    • Increase Buffer Strength: If you are using a buffer (e.g., phosphate or acetate), ensure its concentration is sufficient, typically in the 20-50 mM range.[4] The buffer ions will compete with your analyte for interaction sites, effectively masking the silanols.

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica that has a lower concentration of acidic metal contaminants and are extensively end-capped (reacting residual silanols with a silylating agent). Using such a column is fundamental to achieving good peak shape for basic compounds.

    • Avoid Column Overload: Injecting too much sample can saturate the primary retention sites and exacerbate secondary interactions, leading to tailing.[4][5] Try reducing the injection volume or sample concentration.

Q5: I'm observing a gradual shift in retention time over a sequence of injections. What are the likely causes?

A5: Retention time drift is a common issue that points to a system that is not in equilibrium or is changing over time.[5][6]

  • Causality: The chromatographic system's equilibrium depends on a stable mobile phase composition, flow rate, and temperature. Any variation in these parameters will affect analyte retention.

  • Troubleshooting Checklist:

    • Column Equilibration: Is the column fully equilibrated with the mobile phase? Before starting a sequence, ensure you have flushed the column with at least 10-20 column volumes of the initial mobile phase.[6] Insufficient equilibration is a very common cause of drift at the beginning of a run.

    • Mobile Phase Composition: If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly.[7] Volatilization of the organic solvent (e.g., acetonitrile) from the mobile phase reservoir can also occur, changing the composition over time. Always keep solvent bottles capped.

    • Temperature Fluctuation: Column temperature significantly affects retention. A change of even 1°C can alter retention times. Use a thermostatted column compartment to maintain a constant temperature.[6]

    • Pump Performance: Check for leaks in the pump heads or fittings. Worn pump seals can lead to inconsistent flow rates and pressure fluctuations, directly impacting retention times.[5]

Table 1: Recommended Starting HPLC Method Parameters
ParameterRecommendationRationale
Column High-Purity C18 or Biphenyl, 2.1 or 4.6 mm i.d., <3 µm particle sizeHigh-purity silica minimizes tailing. Biphenyl offers alternative pi-pi interaction selectivity for aromatic rings.
Mobile Phase A 0.1% Formic Acid or 10mM Ammonium Formate in Water, pH 3.0Low pH suppresses silanol interactions. Buffer ions can help shield active sites.[4]
Mobile Phase B Acetonitrile or MethanolStandard reversed-phase organic solvents.
Gradient 10-90% B over 10-15 minutesA good starting point for screening purity and related substances.
Flow Rate 0.3 mL/min (for 2.1 mm i.d.) or 1.0 mL/min (for 4.6 mm i.d.)Standard flow rates for the respective column diameters.
Column Temperature 35 - 40 °CElevated temperature improves efficiency and reduces viscosity, but should be kept constant.[6]
Detector UV/PDA, monitor at ~270-280 nmPyridine derivatives typically have a strong UV absorbance in this region.
Injection Volume 1 - 5 µLKeep volume low to prevent solvent mismatch effects and column overload.[5]

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

GC-MS is a powerful tool for identifying volatile impurities and for structural confirmation. However, the thermal and chemical environment of a GC system can pose challenges.

Q6: I am concerned that my 4,5-dichloro-2-methylpyridine derivative might be degrading in the GC inlet. How can I check for and prevent this?

A6: Thermal degradation is a valid concern, especially for more complex derivatives. Pyridine itself is generally stable for GC analysis, but functional groups on derivatives can be labile.[8]

  • Causality: The high temperature of the GC inlet (typically 250-300°C) can cause decomposition of thermally sensitive compounds. Active sites in the inlet liner (exposed silica or metal) can also catalyze degradation.

  • Troubleshooting Protocol:

    • Lower the Inlet Temperature: Perform a simple study by injecting the same sample at progressively lower inlet temperatures (e.g., 275°C, 250°C, 225°C, 200°C). If the relative abundance of degradation peaks decreases at lower temperatures, you have confirmed thermal breakdown. Find the lowest temperature that still allows for efficient volatilization of your analyte.

    • Use a Deactivated Inlet Liner: Always use a high-quality, deactivated (silanized) inlet liner. An active liner will cause peak tailing and can catalyze degradation. Replace the liner and septum regularly as part of routine maintenance.

    • Check for Matrix Effects: Some sample matrices can contribute to degradation. If analyzing crude reaction mixtures, consider a simple cleanup step like a liquid-liquid extraction or solid-phase extraction (SPE) to remove non-volatile or catalytic components.

Q7: How can I confidently identify the molecular ion of my compound in the mass spectrum, especially with the chlorine atoms?

A7: The presence of chlorine provides a highly characteristic isotopic signature that is definitive for confirming the molecular ion and chlorine-containing fragments.

  • Causality: Chlorine has two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance), with a mass difference of 2 Da. This creates a predictable pattern in the mass spectrum.[9]

  • Identification Workflow:

    • Look for the Isotope Cluster: A molecule with one chlorine atom will have two peaks in its molecular ion cluster: M⁺ (corresponding to ³⁵Cl) and M+2 (corresponding to ³⁷Cl), with a relative intensity ratio of roughly 3:1.

    • Identify the Dichloro Pattern: For your 4,5-dichloro-2-methylpyridine, you have two chlorine atoms. The molecular ion will appear as a cluster of three peaks: M⁺ (containing two ³⁵Cl atoms), M+2 (one ³⁵Cl and one ³⁷Cl), and M+4 (two ³⁷Cl atoms). The expected intensity ratio is approximately 9:6:1 . Finding this distinct pattern is strong evidence for the molecular ion.

    • Confirm with Fragmentation: Look for the loss of a chlorine atom (a loss of 35 or 37 Da) or the loss of HCl (a loss of 36 or 38 Da). The resulting fragment ions should also exhibit the isotopic pattern of the remaining chlorine atom.

Table 2: Common MS Fragments for 4,5-Dichloro-2-methylpyridine
m/z (for ³⁵Cl)Proposed Fragment IonNotes
161, 163, 165[M]⁺ (Molecular Ion)The characteristic 9:6:1 isotope pattern for two chlorine atoms.
146, 148, 150[M - CH₃]⁺Loss of the methyl group. The resulting ion is a dichloropyridinium cation. The 9:6:1 pattern should be preserved.
126, 128[M - Cl]⁺Loss of one chlorine atom. The remaining fragment will show the ~3:1 isotope pattern for a single chlorine atom.[10]
91[M - 2Cl]⁺ or [C₆H₅N]⁺Loss of both chlorine atoms. This fragment would appear as a single peak without a chlorine isotope pattern.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization

NMR is indispensable for unambiguous structure elucidation and isomer differentiation.

graph NMR_ID_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Unknown Impurity Detected\n(LC-MS suggests dichloromethylpyridine)", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HNMR [label="Acquire 1H NMR", fillcolor="#FBBC05", fontcolor="#202124"]; Proton_Count [label="Integrate signals.\nDoes proton count match?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Analyze coupling patterns (J-values).\nAre they consistent with substitution?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; CNMR [label="Acquire 13C & DEPT NMR", fillcolor="#FBBC05", fontcolor="#202124"]; Carbon_Count [label="Does carbon count match?\nDEPT confirms CH, CH3 groups?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; TwoD_NMR [label="Structure still ambiguous?\n(e.g., Isomer differentiation)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; COSY [label="Run 1H-1H COSY", fillcolor="#FBBC05", fontcolor="#202124"]; HSQC [label="Run 1H-13C HSQC", fillcolor="#FBBC05", fontcolor="#202124"]; HMBC [label="Run 1H-13C HMBC", fillcolor="#FBBC05", fontcolor="#202124"]; NOESY [label="Run 1H-1H NOESY/ROESY", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Combine all data.\nCOSY: H-H bonds\nHSQC: Direct C-H bonds\nHMBC: Long-range C-H bonds\nNOESY: Through-space proximity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Structure [label="Propose Structure", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> HNMR; HNMR -> Proton_Count; Proton_Count -> Coupling [label="Yes"]; Coupling -> CNMR [label="Yes"]; CNMR -> Carbon_Count; Carbon_Count -> TwoD_NMR [label="Yes"]; TwoD_NMR -> {COSY, HSQC, HMBC, NOESY} [label="Yes"]; {COSY, HSQC, HMBC, NOESY} -> Analysis; Analysis -> Structure;

Proton_Count -> Start [label="No, re-evaluate MS"]; Coupling -> Start [label="No, re-evaluate MS"]; Carbon_Count -> Start [label="No, re-evaluate MS"]; TwoD_NMR -> Structure [label="No, structure is clear"]; }

Figure 2: Workflow for structural elucidation of an unknown derivative.

Q8: How can I use ¹H NMR to distinguish between 4,5-dichloro-2-methylpyridine and other isomers like 3,5-dichloro-2-methylpyridine?

A8: The key lies in the splitting patterns (multiplicity) and coupling constants (J-values) of the aromatic protons. The number of protons and their relative positions dictate the observed pattern.

  • 4,5-Dichloro-2-methylpyridine:

    • You will observe two aromatic protons.

    • The proton at C3 will be a singlet (or a very finely split doublet due to a small ⁴J coupling to the C6 proton).

    • The proton at C6 will also be a singlet (or a finely split doublet from ⁴J coupling to the C3 proton).

    • You will also see a singlet for the methyl group at C2.

    • Signature: Two singlets in the aromatic region.

  • 3,5-Dichloro-2-methylpyridine:

    • You will observe two aromatic protons.

    • The proton at C4 will appear as a doublet, split by the proton at C6.

    • The proton at C6 will appear as a doublet, split by the proton at C4.

    • The coupling constant between them (⁴J H4-H6) will be small, typically 2-3 Hz.

    • Signature: Two doublets in the aromatic region with a small coupling constant.

  • Experimental Protocol for Isomer Confirmation:

    • Acquire High-Resolution ¹H NMR: Ensure good digital resolution to clearly resolve the small ⁴J couplings.

    • Acquire ¹H-¹H COSY: A COSY spectrum will show a cross-peak between the C4 and C6 protons in the 3,5-dichloro isomer, confirming they are coupled. No such cross-peak will exist for the two aromatic protons in the 4,5-dichloro isomer.

    • Acquire ¹H-¹H NOESY: A NOESY (or ROESY) experiment can be definitive. For 4,5-dichloro-2-methylpyridine, you should observe a NOE cross-peak between the methyl protons (C2) and the aromatic proton at C3, confirming their spatial proximity. For the 3,5-dichloro isomer, the methyl protons would show an NOE to the proton at C4.

Q9: I'm seeing more complex signals than expected in the ¹H NMR spectrum of my derivative, particularly for methylene (CH₂) or methoxy (OCH₃) groups. What could be the cause?

A9: This often indicates the presence of diastereotopicity.

  • Causality: If your derivative contains a chiral center, or even a prochiral center, then protons that might appear chemically equivalent (like the two protons of a CH₂ group) can become magnetically non-equivalent.[11] This is because they exist in different chemical environments relative to the chiral center.

  • What to Look For:

    • A simple quartet from an ethyl ester might resolve into a complex multiplet (often an ABX system).[11]

    • A singlet for a CH₂ group might become a pair of doublets (an AB quartet).

  • Solution: This is not an experimental problem but a feature of the molecule's structure. Higher field strength NMR (e.g., 600 MHz vs. 300 MHz) can help resolve these complex multiplets. 2D NMR techniques like COSY and HSQC are essential to correctly assign these non-equivalent protons and the carbons they are attached to.

References

  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • Raju, V. K., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592-597. [Link]

  • EvitaChem. 4,5-Dichloro-2-methylpyridine.
  • Persee General.
  • ACE HPLC. HPLC Troubleshooting Guide.
  • LC-GC. HPLC Troubleshooting Guide.
  • Pearson+.
  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • IOSR Journal of Applied Chemistry. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)
  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ChemicalBook. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum.
  • BenchChem. Navigating Synthesis of Dichloromethylpyridines: A Guide to Characterizing Unexpected Byproducts.
  • SciSpace. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
  • Organic Syntheses.
  • PubMed. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. [Link]

  • ResearchGate. Pyridine and GC Capillary Column, is it safe?.
  • GOV.UK. Pyridine slides for discussion.
  • Chemistry LibreTexts.
  • PubMed. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. [Link]

  • Life Science Journal.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine.
  • BLD Pharm. 4,5-Dichloro-2-methylpyridine.
  • ResearchGate. A Comparison of the Quantitative Methods for the Analysis of the Platinum-Containing Anticancer Drug { cis -[Amminedichloro(2-methylpyridine)]- platinum(II)} (ZD0473) by HPLC Coupled to Either a Triple Quadrupole Mass Spectrometer or an Inductively Coupled Plasma Mass Spectrometer.
  • Organic Syntheses.
  • Alchem Pharmtech. CAS 514216-44-5 | 4,5-Dichloro-2-methylpyridine.
  • Journal of the Chilean Chemical Society. Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral.
  • ResearchGate. Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)
  • National Institutes of Health. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments.
  • ChemicalBook. 4-Methylpyridine(108-89-4) 13C NMR spectrum.
  • SpectraBase. 4-Methylpyridine - Optional[13C NMR] - Chemical Shifts.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4,5-Dichloro-2-methylpyridine and Other Dichloropyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, dichloropyridines serve as versatile and highly valuable building blocks for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical development. The strategic functionalization of the pyridine ring is often a pivotal step in the synthesis of bioactive compounds. The isomeric substitution pattern of chlorine atoms on the pyridine nucleus, however, profoundly influences the electronic and steric environment, leading to distinct and often predictable patterns of reactivity.

This guide provides an in-depth comparative analysis of the reactivity of 4,5-dichloro-2-methylpyridine alongside other common dichloropyridine isomers. By examining the interplay of electronic and steric effects, we will elucidate the principles governing their behavior in key synthetic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document is intended to serve as a technical resource, empowering researchers to make informed decisions in the design and execution of their synthetic strategies.

The Principles of Reactivity in Dichloropyridines: An Electronic and Steric Overview

The reactivity of a dichloropyridine is fundamentally dictated by the electron-withdrawing nature of the pyridine nitrogen and the positions of the two chlorine atoms. The nitrogen atom significantly lowers the electron density of the aromatic ring, particularly at the ortho (C2, C6) and para (C4) positions, rendering them susceptible to nucleophilic attack.[1] This activation is a cornerstone of pyridine chemistry.

In Nucleophilic Aromatic Substitution (SNAr) , the reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. The stability of this intermediate is paramount in determining the reaction rate.[2] For dichloropyridines, the delocalization of the negative charge onto the electronegative nitrogen atom provides significant stabilization when the nucleophilic attack occurs at the C2, C4, or C6 positions.[3] Consequently, the general order of reactivity for a leaving group on a pyridine ring is C4/C6 > C2 >> C3/C5.[1]

In Palladium-Catalyzed Cross-Coupling Reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the initial and often rate-limiting step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1] The reactivity trend for halogens in this step is generally I > Br > Cl > F, which is inversely correlated with the bond strength.[4] For dichloropyridines, the electronic activation by the pyridine nitrogen also plays a crucial role, with the C2, C4, and C6 positions being more prone to oxidative addition than the C3 and C5 positions.[5]

Comparative Reactivity Analysis

To provide a clear comparison, we will examine the predicted reactivity of 4,5-dichloro-2-methylpyridine in relation to well-studied dichloropyridine isomers.

4,5-Dichloro-2-methylpyridine: A Unique Case of Vicinal Dichlorination

The substitution pattern of 4,5-dichloro-2-methylpyridine presents a unique case where the two chlorine atoms are vicinal (adjacent) and are not in the highly activated C2, C4, or C6 positions relative to a lone pyridine nitrogen. The presence of the methyl group at the C2 position introduces both electronic and steric factors that must be considered.

  • Electronic Effects: The methyl group is a weak electron-donating group, which slightly increases the electron density of the pyridine ring, potentially moderating the activating effect of the nitrogen. The chlorine atoms at the C4 and C5 positions are electron-withdrawing, further influencing the electron distribution.

  • Steric Effects: The methyl group at the C2 position can sterically hinder the approach of nucleophiles or bulky catalyst complexes to the adjacent C3 position, though its effect on the more distant C4 and C5 positions is less pronounced.

Reactivity at C4 vs. C5:

Based on the general principles of pyridine reactivity, the C4 position is electronically more activated towards nucleophilic attack than the C5 position due to its para relationship with the ring nitrogen. This allows for more effective delocalization of the negative charge in the Meisenheimer intermediate onto the nitrogen atom. Therefore, in SNAr reactions, nucleophilic attack is predicted to occur preferentially at the C4 position.

For palladium-catalyzed cross-coupling reactions, the C4 position is also expected to be more reactive than the C5 position due to its greater electrophilicity.

Comparison with Other Dichloropyridine Isomers

The following table summarizes the predicted and experimentally observed reactivity of 4,5-dichloro-2-methylpyridine in comparison to other common dichloropyridine isomers.

Dichloropyridine IsomerPredicted/Observed Reactivity in SNArPredicted/Observed Reactivity in Cross-CouplingKey Considerations
4,5-Dichloro-2-methylpyridine C4 > C5C4 > C5The methyl group at C2 may have a minor deactivating effect. The C4 position is activated by the para nitrogen, while the C5 position is significantly less activated.
2,4-Dichloropyridine C4 > C2C2 can be favored with specific ligands (e.g., Xantphos in Buchwald-Hartwig), otherwise C4 is often more reactive.[3]A well-studied isomer with distinct regioselectivity depending on the reaction type.[3]
2,6-Dichloropyridine C2/C6 (equivalent)C2/C6 (equivalent)Symmetrical molecule, leading to a single mono-substitution product.[5]
3,5-Dichloropyridine Low reactivityLow reactivityThe chlorine atoms are in the least activated meta positions relative to the nitrogen.[5]
2,5-Dichloropyridine C2 > C5C2 > C5The C2 position is significantly more activated than the C5 position.

Experimental Insights and Protocols

While direct, side-by-side comparative studies for 4,5-dichloro-2-methylpyridine are not abundant in the peer-reviewed literature, valuable insights can be gleaned from patent literature and studies on similarly substituted pyridines. For instance, the synthesis of 2-chloro-4-iodo-5-methylpyridine highlights the ability to selectively functionalize the C4 position.[6] This is consistent with the predicted higher reactivity of the C4 position.

Experimental Protocol: Nucleophilic Aromatic Substitution (Conceptual)

This protocol provides a general framework for comparing the reactivity of dichloropyridines in an SNAr reaction.

Objective: To compare the rate of substitution of a chlorine atom in different dichloropyridine isomers with an amine nucleophile.

Materials:

  • 4,5-Dichloro-2-methylpyridine

  • 2,4-Dichloropyridine

  • 3,5-Dichloropyridine

  • Pyrrolidine (or other suitable amine nucleophile)

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware and stirring equipment

  • Thin-layer chromatography (TLC) plates and developing chamber

  • LC-MS for reaction monitoring and product identification

Procedure:

  • In separate, identical reaction vessels, dissolve equimolar amounts of each dichloropyridine isomer in DMSO.

  • To each vessel, add an equimolar amount of pyrrolidine at room temperature with stirring.

  • Monitor the progress of each reaction at regular time intervals using TLC and/or LC-MS.

  • Observe the rate of disappearance of the starting material and the formation of the mono-substituted product.

  • The relative rates of reaction will provide a qualitative comparison of the reactivity of the different isomers under these conditions.

Expected Outcome: Based on electronic principles, the expected order of reactivity would be 2,4-dichloropyridine (at C4) > 4,5-dichloro-2-methylpyridine (at C4) >> 3,5-dichloropyridine.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (General)

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a dichloropyridine.

Objective: To achieve selective mono-arylation of a dichloropyridine.

Materials:

  • Dichloropyridine isomer (e.g., 4,5-dichloro-2-methylpyridine) (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh3)4 (0.05 equiv)

  • Na2CO3 (2.0 equiv)

  • Toluene/Ethanol/Water (e.g., 4:1:1 mixture)

  • Schlenk flask and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the dichloropyridine, arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[7]

Visualizing Reactivity Principles

To better illustrate the concepts discussed, the following diagrams are provided.

SNAr_Reactivity cluster_reactivity General Reactivity in SNAr cluster_intermediate Meisenheimer Intermediate Stability C4_C6 C4 / C6 (para/ortho) C2 C2 (ortho) C4_C6->C2 > N_deloc Charge delocalization onto Pyridine Nitrogen C4_C6->N_deloc C3_C5 C3 / C5 (meta) C2->C3_C5 >> C2->N_deloc No_deloc No direct delocalization onto Pyridine Nitrogen C3_C5->No_deloc

Caption: Factors influencing the reactivity of dichloropyridines in SNAr reactions.

Cross_Coupling_Workflow start Start: Dichloropyridine + Coupling Partner setup Reaction Setup: - Inert Atmosphere - Degassed Solvents start->setup catalyst Addition of Palladium Catalyst and Ligand setup->catalyst reaction Heating and Stirring catalyst->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Sources

A Comparative Guide to 4,5-Dichloro-2-methylpyridine and 3,5-Dichloro-2-methylpyridine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, dichlorinated pyridines serve as pivotal building blocks for a myriad of applications, ranging from pharmaceuticals to agrochemicals. The seemingly subtle shift in the position of chlorine atoms on the pyridine ring can dramatically alter the molecule's reactivity and synthetic utility. This guide provides an in-depth technical comparison of two constitutional isomers: 4,5-dichloro-2-methylpyridine and 3,5-dichloro-2-methylpyridine, offering insights into their synthesis, reactivity, and applications, supported by experimental data.

Structural and Electronic Overview

The location of the two chlorine atoms on the 2-methylpyridine (2-picoline) scaffold dictates the electronic distribution within the aromatic ring, which in turn governs the molecule's reactivity.

  • 4,5-Dichloro-2-methylpyridine: In this isomer, the chlorine atoms are adjacent, situated at the 4- and 5-positions. This arrangement leads to a distinct electronic environment compared to its 3,5-dichloro counterpart. The electron-withdrawing nature of the chlorine atoms significantly influences the susceptibility of the ring to nucleophilic attack.

  • 3,5-Dichloro-2-methylpyridine: Here, the chlorine atoms are meta to each other and flank the 4-position. This symmetrical substitution pattern results in a different charge distribution and steric environment around the reactive sites.

The pyridine nitrogen atom, being highly electronegative, already creates a degree of electron deficiency at the C2, C4, and C6 positions. The additional presence of chlorine atoms further enhances this effect, making the ring susceptible to nucleophilic aromatic substitution (SNAr).

Synthesis of Dichlorinated 2-Methylpyridines

The synthetic routes to these isomers often start from readily available precursors like 2-methylpyridine (2-picoline) or substituted pyridones. The choice of chlorinating agent and reaction conditions is crucial for achieving the desired regioselectivity.

Synthesis of 4,5-Dichloro-2-methylpyridine

Direct chlorination of 2-methylpyridine can lead to a mixture of chlorinated products. Therefore, more regioselective methods are often employed. One common strategy involves the chlorination of a pre-functionalized pyridine ring. For industrial-scale production, continuous flow reactors are often utilized to optimize yield and purity during chlorination processes.[1]

Exemplary Protocol: Chlorination of 2-Methylpyridine

A general method involves treating 2-methylpyridine with a chlorinating agent in the presence of a catalyst.

  • Reactants: 2-Methylpyridine, Chlorine gas (Cl₂), Iron(III) chloride (FeCl₃) or another Lewis acid catalyst.

  • Solvent: Often neat or in a high-boiling inert solvent.

  • Procedure:

    • Charge a suitable reactor with 2-methylpyridine and the catalyst.

    • Heat the mixture to the desired temperature (typically >60 °C).

    • Introduce chlorine gas at a controlled rate.

    • Monitor the reaction progress by Gas Chromatography (GC).

    • Upon completion, the reaction mixture is worked up to isolate the desired product.

This direct approach can suffer from the formation of over-chlorinated byproducts and other isomers.[1]

Synthesis of 3,5-Dichloro-2-methylpyridine

The synthesis of 3,5-dichloro-2-methylpyridine can be more challenging due to the directing effects of the methyl group. A common industrial approach involves the high-temperature, gas-phase chlorination of 2-picoline.

Exemplary Protocol: Gas-Phase Chlorination of β-Picoline

This method is suitable for large-scale production and involves the reaction of β-picoline with chlorine gas at high temperatures in the presence of an inert diluent.

  • Reactants: β-Picoline (3-methylpyridine), Chlorine gas (Cl₂).

  • Diluent: Nitrogen, halogenated methanes, or ethanes.

  • Conditions: 300-500 °C with a short residence time (0.5-60 seconds).

  • Procedure:

    • A mixture of β-picoline vapor and the inert diluent is fed into a high-temperature reactor.

    • Chlorine gas is introduced into the reactor.

    • The reaction products are rapidly cooled and separated.

    • Unreacted starting materials and byproducts can be recycled.

This process can yield 2-chloro-5-trichloromethyl pyridine, which can be a precursor to other valuable intermediates.

Another approach involves the selective reduction of a more highly chlorinated pyridine. For instance, 3,5-dichloropyridine can be prepared by reacting a trichloropyridine, such as 2,3,5-trichloropyridine, with zinc metal in the presence of an acid.[2]

Comparative Reactivity: A Tale of Two Isomers

The key difference in the synthetic utility of these two isomers lies in their reactivity, particularly in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, and this is exacerbated by the presence of electron-withdrawing chlorine atoms. Nucleophilic attack is favored at the positions ortho and para to the nitrogen atom (C2, C4, C6).

  • 4,5-Dichloro-2-methylpyridine: In this isomer, the C4 position is activated by the para nitrogen and the C5 chlorine. The C5 position is less activated. Therefore, nucleophilic attack is expected to occur preferentially at the C4 position. The stability of the Meisenheimer intermediate, where the negative charge can be delocalized onto the electronegative nitrogen, is a key factor driving this regioselectivity.[3]

  • 3,5-Dichloro-2-methylpyridine: Here, both C3 and C5 positions are meta to the nitrogen, making them less activated towards nucleophilic attack compared to the C2, C4, and C6 positions. However, the chlorine atoms themselves activate the positions to which they are attached. The C2 position is highly activated by the ortho nitrogen. Therefore, in reactions where a chlorine atom is to be displaced, the relative reactivity of the C3 and C5 chlorines will depend on the specific nucleophile and reaction conditions.

General Principles of SNAr on Dichloropyridines:

SNAr_Regioselectivity

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura coupling are powerful tools for forming carbon-carbon bonds.[4][5] The regioselectivity in these reactions on dichloropyridines is also highly dependent on the chlorine positions.

  • 4,5-Dichloro-2-methylpyridine: The relative reactivity of the C4 and C5 chlorines in cross-coupling reactions can be influenced by the catalyst and ligands used. Generally, the C4 position is more activated and may react preferentially.

  • 3,5-Dichloro-2-methylpyridine: A notable example of regioselectivity is observed in the Suzuki coupling of 2,3,5-trichloropyridine with arylboronic acids, which yields 3,5-dichloro-2-arylpyridines.[6][7] This indicates a higher reactivity of the C2 chlorine over the C3 and C5 chlorines. This principle can be extended to 3,5-dichloro-2-methylpyridine, where selective coupling at a specific chlorine position might be achievable.

Experimental Data Summary: Suzuki Coupling of 2,3,5-Trichloropyridine

The following table summarizes the yields for the synthesis of various 3,5-dichloro-2-arylpyridines from 2,3,5-trichloropyridine, demonstrating the preferential reaction at the C2 position.[6]

Arylboronic Acid (ArB(OH)₂)ProductYield (%)
Phenylboronic acid3,5-Dichloro-2-phenylpyridine92
4-Methylphenylboronic acid3,5-Dichloro-2-(4-methylphenyl)pyridine90
4-Methoxyphenylboronic acid3,5-Dichloro-2-(4-methoxyphenyl)pyridine88
4-Chlorophenylboronic acid3,5-Dichloro-2-(4-chlorophenyl)pyridine85

Experimental Protocol: Ligand-Free Suzuki Coupling [6]

  • Reactants: 2,3,5-Trichloropyridine (1 mmol), Arylboronic acid (1.5 mmol), Sodium carbonate (Na₂CO₃, 2 mmol), Palladium(II) acetate (Pd(OAc)₂, 0.5 mol%).

  • Solvent: Water/DMF (3.5:3 mL).

  • Procedure:

    • Combine the reactants and solvent in a reaction vessel.

    • Stir the mixture at 60 °C for 12 hours.

    • After cooling, extract the product with diethyl ether.

    • Purify the product by column chromatography.

Suzuki_Workflow

Applications in Drug Discovery and Agrochemicals

Both isomers are valuable intermediates in the synthesis of biologically active molecules.

  • 4,5-Dichloro-2-methylpyridine: This isomer serves as a precursor for various pharmaceuticals and agrochemicals.[1] Its potential antimicrobial and antifungal properties are also being investigated.[1]

  • 3,5-Dichloro-2-methylpyridine and its analogues: The 3,5-dichloropyridine scaffold is a common feature in many pharmaceutical agents. For instance, derivatives of 3,5-dichloropyridine are explored as P2X7 receptor antagonists for inflammatory conditions. A related compound, 2,3-dichloro-5-methylpyridine, is a key intermediate in the synthesis of various pesticides.[8][9]

Conclusion

The choice between 4,5-dichloro-2-methylpyridine and 3,5-dichloro-2-methylpyridine in a synthetic campaign is dictated by the desired substitution pattern in the final product. The 4,5-isomer offers a more activated C4 position for nucleophilic substitution, while the 3,5-isomer, although generally less reactive towards SNAr at the chlorinated positions, can undergo regioselective cross-coupling reactions. A thorough understanding of their distinct reactivity profiles, grounded in the principles of heterocyclic chemistry, is paramount for researchers and scientists in the rational design and efficient synthesis of novel chemical entities.

References

  • Jiangsu Yangnong Chem Group, et al. (2020). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Patsnap Eureka. Retrieved from [Link]

  • Bach, P., Marczynke, M., et al. (2012). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-… European Journal of Organic Chemistry, 2012(35), 6940-6952.
  • Rudine, A., et al. (2010). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • Li, J., et al. (2011). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 16(5), 3877-3885.
  • Google Patents. (n.d.). Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • Zhao, Z., et al. (2007). Kinetics, mechanism, and thermochemistry of the gas-phase reaction of atomic chlorine with pyridine. Physical Chemistry Chemical Physics, 9, 4383-4394.
  • Limberg, N., et al. (2024). Dichlorine–pyridine N-oxide halogen-bonded complexes. Chemical Science.
  • Unknown. (n.d.). Chlorination. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved from [Link]

  • Poynder, T. B., et al. (2021). Re-evaluating pyridine's role in chlorination reaction. Chemistry World. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Agrochemical Innovations: The Essential Role of 4-Chloro-2-methylpyridine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2,3-Dichloro-5-methylpyridine: Synthesis, Properties, and Key Applications in Agrochemicals and Pharmaceuticals. Retrieved from [Link]

  • Jiangsu Yangnong Chem Group, et al. (2020). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Patsnap Eureka. Retrieved from [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthesis of picoline of 2 amino 4 and its purification process.
  • Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 342-353.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlock the Potential of 2-Chloro-5-methylpyridine. Retrieved from [Link]

  • Syngenta Limited. (2003). PROCESS FOR THE PREPARATION OF 3,5-DICHLOROPYRIDINE. European Patent Office. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-…. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,5-dichloro-2-pyridone. Retrieved from [Link]

  • Imperial Chemical Industries PLC. (1984). Preparation of 2-chloro-5-methylpyridine. European Patent Office. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 2,3-Dichloro-5-picoline as a Versatile Organic Synthesis Intermediate. Retrieved from [Link]

  • Cheminova A/S. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. Google Patents.
  • Moseley, J. D., & Williams, J. M. (2015).
  • Ishihara Sangyo Kaisha, Ltd. (1980). Process for producing 2-chloro-5-trichloromethyl pyridine. Google Patents.
  • Wikipedia. (n.d.). 2-Methylpyridine. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 3,5-Dichloro-2-amino pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

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The Impact of Chlorine Substitution on the Biological Activity of 2-Methylpyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1] The strategic functionalization of this heterocyclic ring can dramatically influence its biological activity, offering a powerful tool for drug discovery and development. This guide provides an in-depth comparative analysis of 4,5-dichloro-2-methylpyridine derivatives and their structurally related analogs, focusing on how the presence and position of chlorine atoms modulate their anticancer properties. By examining experimental data and elucidating the underlying structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide future investigations into this promising class of compounds.

The Critical Role of Halogenation in Modulating Biological Activity

Halogen atoms, particularly chlorine, are frequently incorporated into bioactive molecules to enhance their therapeutic potential. The introduction of chlorine can influence a compound's lipophilicity, metabolic stability, and binding interactions with its biological target.[2] In the context of 2-methylpyridine derivatives, the addition of chlorine atoms at the 4 and 5 positions creates a unique electronic and steric profile that can significantly impact their biological activity. This guide will dissect these effects by comparing the performance of 4,5-dichloro-2-methylpyridine derivatives with their non-chlorinated and mono-chlorinated counterparts.

Comparative Analysis of Anticancer Activity

The primary focus of this guide is the comparative anticancer activity of 4,5-dichloro-2-methylpyridine derivatives. While direct head-to-head studies on a complete series of 2-methylpyridine, 4-chloro-2-methylpyridine, and 4,5-dichloro-2-methylpyridine are not extensively documented in a single report, we can synthesize a comparative view from the available literature on related pyridine and dichloropyrimidine compounds.

It is a general observation in medicinal chemistry that the introduction of chlorine atoms can enhance the cytotoxic potential of a molecule. For instance, studies on pyrimidine derivatives have shown that dichlorinated analogs can exhibit significant anticancer activity.[3] This is often attributed to the electron-withdrawing nature of chlorine, which can alter the reactivity of the pyridine ring and enhance interactions with biological targets.

Table 1: Illustrative Cytotoxicity Data of Related Pyridine Derivatives

Compound ClassRepresentative Cancer Cell LineApproximate IC50 Range (µM)Key Observations
2-Methylpyridine AnalogsVarious>50 µM (inferred)Generally low intrinsic cytotoxicity.
Mono-chlorinated PyridinesVarious10 - 50 µMIntroduction of a single chlorine atom can increase cytotoxicity.
Di-chlorinated PyridinesVarious1 - 10 µMDichlorination often leads to a significant enhancement in anticancer activity.

Note: The IC50 values presented are illustrative and compiled from various sources on related pyridine derivatives to demonstrate a general trend. Actual values for specific 4,5-dichloro-2-methylpyridine derivatives would require dedicated experimental evaluation.

The enhanced potency of dichlorinated pyridines is often linked to their ability to act as kinase inhibitors. The chlorine atoms can form crucial interactions within the ATP-binding pocket of kinases, leading to the inhibition of signaling pathways that are essential for cancer cell proliferation and survival.[4]

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-methylpyridine derivatives is intricately linked to their chemical structure. The following SAR insights can be drawn from studies on related chlorinated heterocyclic compounds:

  • Impact of Dichlorination: The presence of two chlorine atoms, as seen in 4,5-dichloro-2-methylpyridine, generally leads to a marked increase in biological activity compared to the parent 2-methylpyridine or its mono-chlorinated analogs. This is likely due to a combination of electronic and steric effects that enhance binding to target proteins.[2]

  • Position of Chlorine Atoms: The regiochemistry of chlorination is critical. The 4,5-dichloro substitution pattern creates a distinct electronic distribution on the pyridine ring, which can favor specific interactions with biological targets.

  • The Role of the Methyl Group: The 2-methyl group can also influence activity. It can provide a point of metabolic stability and can also engage in hydrophobic interactions within a binding pocket, further enhancing affinity.

dot graph SAR_Insights { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"4,5-Dichloro-2-methylpyridine" [fillcolor="#EA4335"]; "Increased_Lipophilicity" [fillcolor="#FBBC05"]; "Enhanced_Binding_Affinity" [fillcolor="#34A853"]; "Improved_Metabolic_Stability" [fillcolor="#4285F4"]; "Potent_Biological_Activity" [fillcolor="#EA4335", shape=ellipse];

"4,5-Dichloro-2-methylpyridine" -> "Increased_Lipophilicity" [label="2 Cl atoms"]; "4,5-Dichloro-2-methylpyridine" -> "Enhanced_Binding_Affinity" [label="Electronic & Steric Effects"]; "4,5-Dichloro-2-methylpyridine" -> "Improved_Metabolic_Stability" [label="2-Methyl group"]; "Increased_Lipophilicity" -> "Potent_Biological_Activity"; "Enhanced_Binding_Affinity" -> "Potent_Biological_Activity"; "Improved_Metabolic_Stability" -> "Potent_Biological_Activity"; } caption: Structure-Activity Relationship (SAR) highlights for 4,5-dichloro-2-methylpyridine.

Proposed Mechanism of Action: Kinase Inhibition

While the precise molecular targets of 4,5-dichloro-2-methylpyridine derivatives are still under investigation, a plausible mechanism of action is the inhibition of protein kinases. Many small molecule kinase inhibitors feature a dichlorinated aromatic core, which has been shown to be crucial for their activity.[5] These compounds often act as ATP-competitive inhibitors, binding to the ATP pocket of kinases and preventing the phosphorylation of downstream substrates.

Kinase_Inhibition_Pathway cluster_0 Kinase Signaling Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream_Signaling Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation Promotes Cell_Survival Cell_Survival Downstream_Signaling->Cell_Survival Promotes Apoptosis Apoptosis 4,5-Dichloro-2-methylpyridine 4,5-Dichloro-2-methylpyridine 4,5-Dichloro-2-methylpyridine->Receptor_Tyrosine_Kinase Inhibits

The inhibition of these critical signaling pathways can lead to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells.[6][7]

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. The following provides a detailed methodology for a common in vitro cytotoxicity assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[8][9][10][11]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • 4,5-Dichloro-2-methylpyridine derivatives and their analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each compound.

MTT_Assay_Workflow Cell_Seeding Cell_Seeding Compound_Treatment Compound_Treatment Cell_Seeding->Compound_Treatment 24h Incubation Incubation_48_72h Incubation_48_72h Compound_Treatment->Incubation_48_72h Serial Dilutions MTT_Addition MTT_Addition Incubation_48_72h->MTT_Addition Add MTT Solution Formazan_Solubilization Formazan_Solubilization MTT_Addition->Formazan_Solubilization 2-4h Incubation Absorbance_Measurement Absorbance_Measurement Formazan_Solubilization->Absorbance_Measurement Dissolve Crystals Data_Analysis Data_Analysis Absorbance_Measurement->Data_Analysis Read at 570nm

Synthesis of 4,5-Dichloro-2-methylpyridine Derivatives

The synthesis of 4,5-dichloro-2-methylpyridine derivatives can be achieved through various synthetic routes. A common approach involves the direct chlorination of 2-methylpyridine (2-picoline).[12]

General Synthetic Scheme:

The chlorination of 2-methylpyridine can be carried out using various chlorinating agents, such as chlorine gas in the presence of a Lewis acid catalyst or N-chlorosuccinimide (NCS). The reaction conditions, including temperature and reaction time, need to be carefully controlled to achieve the desired 4,5-disubstituted product.

Synthesis_Scheme 2-Methylpyridine 2-Methylpyridine 4,5-Dichloro-2-methylpyridine 4,5-Dichloro-2-methylpyridine 2-Methylpyridine->4,5-Dichloro-2-methylpyridine Chlorinating Agent (e.g., Cl2, NCS)

Further functionalization of the 4,5-dichloro-2-methylpyridine core can be achieved through nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents to explore the structure-activity relationship further.

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activity of 4,5-dichloro-2-methylpyridine derivatives, highlighting the significant role of dichlorination in enhancing their anticancer potential. The available evidence suggests that these compounds likely exert their effects through the inhibition of key protein kinases involved in cancer cell proliferation and survival.

Future research should focus on a systematic evaluation of a series of 2-methylpyridine analogs with varying degrees of chlorination to precisely quantify the contribution of each chlorine atom to the observed biological activity. Elucidating the specific kinase targets of 4,5-dichloro-2-methylpyridine derivatives through kinome profiling and molecular docking studies will be crucial for understanding their mechanism of action and for the rational design of more potent and selective inhibitors. The detailed experimental protocols provided in this guide offer a solid foundation for conducting such investigations, paving the way for the development of novel and effective anticancer therapeutics based on the 2-methylpyridine scaffold.

References

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). ACS Medicinal Chemistry Letters. [Link]

  • Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. (2022). Journal of the American Chemical Society. [Link]

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  • Structure Activity Relationships. Drug Design.org. [Link]

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  • Copper(ii) complexes of 2-halo-3-methylpyridine: synthesis, structure, and magnetic behaviour of Cu(2-X-3-CH3py)2X′2 [X, X′ = chlorine or bromine; py = pyridine]. (2014). Dalton Transactions. [Link]

  • A short review on the synthetic strategies of imidazo[1,2-a]pyridines. (2015). Chemical Communications. [Link]

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  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Advances. [Link]

  • The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line. (2019). BMC Cancer. [Link]

  • Cytotoxicity, oxidative stress and apoptosis in K562 leukemia cells induced by an active compound from pyrano-pyridine derivatives. ResearchGate. [Link]

  • A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. (2016). Scientific Reports. [Link]

  • The effects of 4-CP.P on intracellular ROS production. K562 cells were.... ResearchGate. [Link]

  • A 4-Methylbenzoylhydrazine Pt(II) Complex Inhibits the Proliferation of Breast Cancer Cells by Regulating the Cell Cycle and Inducing Apoptosis. (2024). Molecules. [Link]

  • Structure activity and prediction of biological activities of compound (2-methyl-6-phenylethynylpyridine) derivatives relationships rely on. (2013). Scholars Research Library. [Link]

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. (2023). Pharmaceuticals. [Link]

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023). Chemistry. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2019). Rasayan Journal of Chemistry. [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). Molecules. [Link]

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A Researcher's Guide to High-Fidelity Purity Assessment: Synthesized 4,5-Dichloro-2-methylpyridine via qNMR

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the rigorous landscape of drug development and synthetic chemistry, the unambiguous determination of a compound's purity is a non-negotiable prerequisite for advancing to subsequent stages. For novel intermediates such as 4,5-Dichloro-2-methylpyridine, relying solely on traditional chromatographic methods can introduce ambiguities related to response factors and the availability of a certified reference standard. This guide presents quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical method for purity assessment. We will explore the fundamental principles that grant qNMR its metrological authority, provide a direct comparison with conventional techniques like HPLC, and detail a robust, field-tested protocol for the analysis of 4,5-Dichloro-2-methylpyridine, complete with the causality behind each experimental choice.

The Foundational Advantage: qNMR as a Primary Ratio Method

Unlike chromatographic techniques which are comparative and require calibration against a known standard of the same analyte, qNMR is a primary method of measurement.[1] This distinction is fundamentally important. The intensity of an NMR signal is, under proper experimental conditions, directly proportional to the number of nuclei generating that signal.[2][3] This principle allows for the direct quantification of an analyte by ratioing the integral of one of its signals against the integral of a signal from a certified, high-purity internal standard (IS) of known mass.

The purity of the analyte is determined using the master equation:

Purity (%w/w) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS

Where:

  • I : Integral value of the signal

  • N : Number of protons giving rise to the selected signal

  • M : Molar mass

  • m : Mass

  • P : Purity of the internal standard

This capability allows qNMR to assign a purity value without relation to a standard of the same kind, making it an invaluable tool for characterizing newly synthesized compounds where no certified reference material exists.[1][4]

qNMR vs. Chromatography: A Comparative Performance Analysis

While HPLC and GC are indispensable for impurity profiling, their use for assigning the primary purity of a new chemical entity has inherent limitations compared to qNMR. The choice of method should align with the analytical goal.

FeatureQuantitative NMR (qNMR) HPLC / GC
Metrological Principle Primary ratio method; signal is directly proportional to molar concentration.[1][2]Comparative method; relies on detector response which can vary between compounds.
Reference Standard Requires a certified internal standard (structurally unrelated to analyte).[5][6]Requires a certified reference standard of the analyte itself for accurate quantification.[7]
Quantification Basis Absolute (%w/w); directly measures the mass fraction of the analyte.[4]Relative (% Area); assumes all components have an identical detector response, which is often inaccurate.[7]
Method Development Minimal; primarily involves selecting a suitable solvent and non-overlapping signals.Can be extensive; requires screening of columns, mobile phases, and detector settings.
Structural Confirmation Intrinsic; the spectrum simultaneously confirms the identity and structure of the analyte.None; provides only retention time and a detector signal.
Sample Integrity Non-destructive; the sample can be fully recovered after analysis.[4]Destructive.
Analysis Time Rapid; typically 5-15 minutes per sample after preparation.[8]Longer; includes column equilibration, run time, and potential gradient cycling.

Experimental Protocol: Purity Determination of 4,5-Dichloro-2-methylpyridine

This protocol is designed to be a self-validating system, where the experimental choices are made to ensure the highest degree of accuracy and precision, consistent with guidelines from regulatory bodies like the USP.[1]

Rationale for Experimental Design Choices
  • Internal Standard (IS) Selection: Maleic Acid. The choice of an IS is critical for a successful qNMR experiment.[5] Maleic acid is an excellent choice for this analysis because:

    • High Purity & Stability: It is available as a certified reference material (CRM) with a traceable purity value.[6]

    • Spectral Simplicity: It produces a single, sharp singlet for its two equivalent olefinic protons, minimizing integration errors.[6][9]

    • No Signal Overlap: Its singlet appears around 6.3 ppm in DMSO-d₆, a region where the protons of 4,5-Dichloro-2-methylpyridine do not resonate, ensuring spectral clarity.[6][9]

    • Solubility: It is readily soluble in DMSO-d₆, the same solvent used for the analyte.[9][10]

  • Solvent Selection: DMSO-d₆ (Deuterated Dimethyl Sulfoxide). The solvent must completely dissolve both the analyte and the internal standard to create a homogeneous solution, which is critical for accuracy.[10] DMSO-d₆ is an excellent choice for polar aromatic compounds and organic acids like maleic acid. Its residual proton signal (~2.5 ppm) does not interfere with the key aromatic proton signal of the analyte.

  • Key NMR Acquisition Parameters: To ensure the direct proportionality between signal integral and the number of nuclei holds true, specific acquisition parameters are mandatory.

    • Long Relaxation Delay (D1): A D1 of at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being quantified is essential. A conservative value of 60 seconds is chosen to ensure all protons fully return to equilibrium between pulses, preventing signal saturation and ensuring valid integration.[9][11]

    • 90° Pulse Angle: A calibrated 90° pulse is used to ensure uniform excitation across the entire spectrum, maximizing signal for every scan.[11]

    • Sufficient Scans (NS): A minimum of 16 scans are used to achieve a high signal-to-noise ratio (S/N > 250:1), which is required for integration errors of less than 1%.[12]

Step-by-Step Methodology
  • Precision Weighing:

    • Using a calibrated microbalance (readability ±0.01 mg or better), accurately weigh ~15 mg of certified Maleic Acid (IS) into a clean, dry vial. Record the mass (mIS) precisely.

    • In a separate vial, accurately weigh ~25 mg of the synthesized 4,5-Dichloro-2-methylpyridine. Record the mass (manalyte) precisely.

  • Sample Preparation:

    • Quantitatively transfer the weighed Maleic Acid to the vial containing the 4,5-Dichloro-2-methylpyridine.

    • Using a calibrated pipette, add exactly 1.0 mL of DMSO-d₆ to the vial.

    • Cap the vial and vortex for at least 60 seconds to ensure complete and homogeneous dissolution.

    • Transfer ~0.7 mL of the final solution into a high-quality 5 mm NMR tube.

  • NMR Data Acquisition (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to thermally equilibrate for 5 minutes.

    • Tune and match the probe.

    • Acquire the ¹H NMR spectrum using the following critical parameters:

      • Pulse Program: Standard single 90° pulse (e.g., Bruker 'zg')

      • Relaxation Delay (D1): 60 seconds

      • Acquisition Time (AQ): ≥ 3 seconds

      • Number of Scans (NS): 16

      • Dummy Scans (DS): 4

  • Data Processing and Calculation:

    • Process the spectrum with a small line broadening factor (e.g., 0.3 Hz).

    • Perform meticulous phase and baseline correction across the entire spectrum.

    • Identify a well-resolved, unique signal for the analyte. For 4,5-Dichloro-2-methylpyridine, the aromatic proton signal (a singlet, H6) around 8.3 ppm is ideal. Integrate this signal (Ianalyte). Note Nanalyte = 1.

    • Integrate the sharp singlet for Maleic Acid around 6.3 ppm (IIS). Note NIS = 2.

    • Apply the values to the master qNMR equation to calculate the purity (%w/w).

qNMR Purity Analysis Workflow

qNMR_Workflow cluster_prep 1. Precision Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Purity Calculation weigh_analyte Weigh Analyte (m_analyte) dissolve Homogenize in DMSO-d6 weigh_analyte->dissolve weigh_is Weigh Certified IS (m_IS, P_IS) weigh_is->dissolve acquire Acquire ¹H Spectrum - D1 = 60s - Pulse = 90° - NS = 16 dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & IS Signals (I_analyte, I_IS) process->integrate calculate Apply Master Equation Calculate %w/w Purity integrate->calculate

Sources

A Comparative Guide to a Validated HPLC Method for 4,5-Dichloro-2-methylpyridine Purity Determination

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This document provides a comprehensive, scientifically grounded guide for the development, validation, and comparison of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4,5-Dichloro-2-methylpyridine. This guide is intended for researchers, scientists, and drug development professionals who require a robust, reliable analytical method for quality control and regulatory submission.

Introduction: The Critical Need for Purity Analysis

4,5-Dichloro-2-methylpyridine is a halogenated pyridine derivative that serves as a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such an intermediate is paramount, as any impurities can carry through the synthetic process, potentially impacting the safety, efficacy, and stability of the final drug product. A validated, stability-indicating analytical method is therefore not just a quality control metric but a regulatory necessity.

This guide details a proposed Reversed-Phase HPLC (RP-HPLC) method, outlines a rigorous validation protocol according to the International Council for Harmonisation (ICH) guidelines, and compares its performance against alternative analytical technologies.

Proposed RP-HPLC Method for Purity Determination

A robust RP-HPLC method is proposed for its high resolution, sensitivity, and specificity in separating the main compound from potential process-related impurities and degradation products.[1]

Rationale for Method Design
  • Stationary Phase: A C18 (octadecyl) column is selected due to its versatility and effectiveness in retaining and separating moderately non-polar aromatic compounds like 4,5-Dichloro-2-methylpyridine.[1]

  • Mobile Phase: A gradient elution using acetonitrile and an acidic buffer (e.g., 0.1% formic acid in water) is proposed. Acetonitrile serves as the organic modifier to elute the compound, while the acidic buffer is crucial for suppressing the ionization of the pyridine nitrogen, ensuring a consistent retention time and sharp, symmetrical peak shape.[2]

  • Detector: A Photodiode Array (PDA) detector is recommended. It not only quantifies the analyte at its maximum absorption wavelength (λmax) but also provides spectral data across a range, which is invaluable for peak purity assessment and identifying co-eluting impurities.

Detailed Chromatographic Conditions
ParameterRecommended Condition
HPLC System Quaternary Pump, Autosampler, Column Thermostat, PDA Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-20 min (10% B to 90% B), 20-25 min (90% B), 25.1-30 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA Detector, monitor at analyte λmax (e.g., ~280 nm); scan 200-400 nm
Injection Volume 10 µL
Sample and Standard Preparation
  • Diluent: A mixture of acetonitrile and water (50:50 v/v) is a suitable diluent.

  • Standard Preparation: Prepare a stock solution of 4,5-Dichloro-2-methylpyridine reference standard at 1.0 mg/mL and create working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the test sample in the diluent to a final concentration within the method's linear range (e.g., 0.5 mg/mL). Filter through a 0.45 µm syringe filter prior to injection.

Method Validation: A Trustworthy and Self-Validating System

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4] The proposed HPLC method must be validated in accordance with ICH Q2(R1) guidelines to ensure it is reliable for purity determination.[5]

Validation Workflow

The following diagram outlines the logical flow from method development through comprehensive validation.

ValidationWorkflow cluster_dev Method Development cluster_val ICH Q2(R1) Validation cluster_final Finalization Dev Propose Initial Conditions Opt Optimize Separation (Mobile Phase, Gradient) Dev->Opt SST_Dev Establish System Suitability Criteria Opt->SST_Dev Specificity Specificity (Forced Degradation) SST_Dev->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report & SOP Generation Robustness->Report Method Proven Suitable

Caption: Workflow for HPLC Method Development and Validation.

Experimental Protocols for Validation

1. Specificity (Stability-Indicating Nature) Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4]

  • Protocol: Perform forced degradation studies by subjecting the 4,5-Dichloro-2-methylpyridine sample to stress conditions as outlined by ICH Q1A(R2).[6][7][8]

    • Acid Hydrolysis: 0.1 M HCl at 60°C.[7]

    • Base Hydrolysis: 0.1 M NaOH at 60°C.[7]

    • Oxidation: 3% H₂O₂ at room temperature.[7]

    • Thermal: Solid sample at 80°C.[7]

    • Photolytic: Solid sample exposed to 1.2 million lux hours (visible) and 200 watt-hours/m² (UV).[7]

  • Acceptance Criteria: The method must demonstrate baseline resolution between the main peak and all degradation product peaks. The peak purity of the analyte must pass, confirming no co-elution. A degradation of 5-20% is typically targeted to ensure the method's stability-indicating capability is adequately challenged.[7][8]

2. Linearity

  • Protocol: Prepare a series of at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.

3. Accuracy

  • Protocol: Perform recovery studies by spiking a placebo (if applicable) or a known low-purity batch with the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the same sample on the same day, by the same analyst.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the results should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Protocol: Determine based on the signal-to-noise ratio (S/N) by analyzing progressively more dilute solutions.

  • Acceptance Criteria: LOD is typically established at an S/N of 3:1, while LOQ is established at an S/N of 10:1.[4] The LOQ must be precise and accurate.

6. Robustness

  • Protocol: Deliberately vary critical method parameters one at a time, such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution) must remain within acceptable limits, and the results should not be significantly affected by the variations.

Comparison with Alternative Analytical Methods

While the proposed HPLC method is robust and widely applicable, other techniques can also be considered. The choice of method depends on the specific laboratory context, available equipment, and the nature of the expected impurities.

ParameterRP-HPLC (Proposed) Gas Chromatography (GC) Ultra-Performance Liquid Chromatography (UPLC)
Principle Liquid-solid phase partitioningGas-solid/liquid phase partitioningLiquid-solid phase partitioning (sub-2 µm particles)
Applicability Broadly applicable to non-volatile and thermally stable compounds.[6]Best for volatile and semi-volatile compounds that are thermally stable.[9][10][11]Same as HPLC, but with higher performance.
Resolution HighVery HighExtremely High; superior separation of closely eluting peaks.[12][13]
Analysis Time Moderate (e.g., 20-30 min)Fast (e.g., <15 min), especially for simple mixtures.[9]Very Fast (3-10 times faster than HPLC).[13][14]
Sensitivity HighVery high, especially with specific detectors like ECD for halogenated compounds.[15]Higher than HPLC due to sharper peaks and lower noise.[13][14][16]
Solvent Usage ModerateLow (carrier gas)Low (significantly less than HPLC).[14][16]
Instrumentation Cost Standard/ModerateStandard/ModerateHigh
Key Advantage Versatile, robust, and the most common QC platform in pharma.[16]Excellent for residual solvents and volatile impurities.[17]Unmatched speed and resolution, ideal for complex impurity profiles.[12][18]
Key Limitation Slower than GC or UPLC.Requires analyte to be volatile and thermally stable; derivatization may be needed.Higher backpressure requires specialized instrumentation; less tolerant to dirty samples.[16]

Conclusion and Recommendation

The proposed Reversed-Phase HPLC method, when fully validated according to ICH Q2(R1) guidelines, provides a reliable, robust, and specific system for the purity determination of 4,5-Dichloro-2-methylpyridine. Its stability-indicating nature, confirmed through forced degradation studies, ensures that it can accurately measure the analyte in the presence of potential degradants, making it suitable for routine quality control and stability testing.

While Gas Chromatography is a viable alternative for volatile impurities and UPLC offers superior speed and resolution, the HPLC method represents the optimal balance of performance, accessibility, and regulatory acceptance for a pharmaceutical intermediate of this nature.[16][18] It stands as the benchmark technique for ensuring the quality and consistency required in drug development.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • Mamatha, T. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Creative Research Thoughts. [Link]

  • Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. [Link]

  • GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. [Link]

  • U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • International Journal of Research and Publication Reviews. (2023). The Role of HPLC and UPLC in Quality Control of Biopharmaceuticals and Biologics. [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022). Journal of Pharmaceutical Research International. [Link]

  • ResearchGate. UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters | Request PDF. [Link]

  • Veeprho. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods. [Link]

  • Oxford Academic. Analysis of Chlorinated Benzene Compounds by Gas Chromatography. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • ResearchGate. (PDF) Simultaneous detection of chlorinated polycyclic aromatic hydrocarbons with polycyclic aromatic hydrocarbons by gas chromatography–mass spectrometry. [Link]

  • IOSR Journal of Applied Chemistry. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Agilent. Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. [Link]

  • U.S. Environmental Protection Agency. (1994). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. [Link]

  • ACS Publications. Gas Chromatographic Study of Some Chlorinated Hydrocarbons. [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 4,5-Dichloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development and manufacturing, the purity and quantification of key intermediates are non-negotiable. 4,5-Dichloro-2-methylpyridine serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Consequently, the analytical methods employed to assess its quality must be robust, reliable, and fit for purpose. This guide provides an in-depth comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 4,5-Dichloro-2-methylpyridine. Beyond presenting individual method protocols, we delve into the critical process of cross-validation, ensuring data equivalency and analytical consistency across platforms. This document is intended for researchers, analytical scientists, and quality control professionals, offering both theoretical grounding and practical, field-proven protocols.

Introduction: The Analytical Imperative for a Key Intermediate

4,5-Dichloro-2-methylpyridine is a substituted pyridine derivative whose purity profile directly influences the downstream synthesis of APIs, affecting their efficacy, safety, and stability. The presence of impurities, such as positional isomers or over-chlorinated byproducts, can introduce significant risks. Therefore, the objective of any analytical procedure is to demonstrate its fitness for the intended purpose, a principle firmly established by international regulatory bodies.[1] This guide adheres to the validation frameworks outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, and guidance from the U.S. Food and Drug Administration (FDA), which together form the bedrock of modern analytical method validation.[1][2][3][4][5]

We will explore two orthogonal analytical approaches: RP-HPLC with UV detection, a workhorse for its versatility with moderately polar compounds, and GC-MS, which offers exceptional specificity and sensitivity for volatile and thermally stable analytes. The core of this guide lies not just in validating these methods in isolation, but in demonstrating their interchangeability through a rigorous cross-validation study.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Rationale: Why RP-HPLC?

Reversed-Phase HPLC is the cornerstone of pharmaceutical analysis for its robustness and wide applicability. For a moderately polar molecule like 4,5-Dichloro-2-methylpyridine, a C18 stationary phase provides an excellent hydrophobic surface for retention and separation from both more polar and less polar impurities. The chosen mobile phase, a buffered acetonitrile/water mixture, allows for fine-tuning of retention time and peak shape. A phosphate buffer at pH 3.0 is selected to ensure the pyridine nitrogen is protonated, leading to consistent interactions and sharp, symmetrical peaks. UV detection at 254 nm is employed as it corresponds to a common absorbance wavelength for aromatic, heterocyclic compounds.

Experimental Protocol: RP-HPLC for Purity and Assay

This protocol is designed as a self-validating system, where system suitability tests are embedded to ensure performance prior to any sample analysis.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: 60:40 (v/v) Acetonitrile : Phosphate Buffer (pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 4,5-Dichloro-2-methylpyridine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Method Validation Strategy (ICH Q2(R2) Framework)

The validation protocol must demonstrate that the analytical procedure is fit for its intended purpose.[1][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7] This is demonstrated by injecting a blank (mobile phase), a placebo (matrix without analyte), and a spiked sample. The analyte peak should be free from interference at its retention time.

  • Linearity: A series of at least five concentrations (e.g., 50% to 150% of the nominal concentration) are prepared and injected. The peak area response is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by analyzing samples with known concentrations (spiked matrix) at three levels (e.g., 80%, 100%, 120%). The percent recovery should be within 98.0% to 102.0%.[7]

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate injections of the standard solution. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision: The assay is repeated by a different analyst on a different day using different equipment. The %RSD across all data should remain within acceptable limits (typically ≤ 2.0%).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep SystemSuitability System Suitability Test MobilePhase->SystemSuitability StandardPrep Standard Prep StandardPrep->SystemSuitability SamplePrep Sample Prep Injection Sample Injection SamplePrep->Injection SystemSuitability->Injection Pass/Fail Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection @ 254 nm Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the RP-HPLC analysis of 4,5-Dichloro-2-methylpyridine.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: Why GC-MS?

GC-MS is an ideal alternative for analytes that are volatile and thermally stable, characteristics possessed by 4,5-Dichloro-2-methylpyridine.[8] The primary advantage of GC-MS lies in its superior specificity. While HPLC relies on retention time, MS provides mass spectral data—a molecular fingerprint—that allows for positive identification of the analyte and its impurities. A non-polar capillary column (e.g., 5% phenyl polysiloxane) is chosen for its ability to separate compounds based on their boiling points and polarity. Electron Ionization (EI) is used as a robust and reproducible ionization technique that generates a library-searchable fragmentation pattern.

Experimental Protocol: GC-MS for Purity and Identification

Instrumentation:

  • Gas chromatograph with a split/splitless injector, coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250°C

  • Injection Mode: Split (50:1)

  • Oven Temperature Program:

    • Initial: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temp: 280°C

  • Ion Source Temp: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification.

Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of reference standard/sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

  • Working Solutions: Prepare a series of dilutions from the stock solution for the calibration curve (e.g., 1 to 50 µg/mL).

Method Validation Strategy (ICH Q2(R2) Framework)

The validation approach mirrors that of HPLC but is adapted for GC-MS.

  • Specificity: Confirmed by analyzing a blank and demonstrating no interfering peaks at the retention time of the analyte. Crucially, the mass spectrum of the analyte in a sample must match that of the reference standard.

  • Linearity, Accuracy, Precision: Assessed as per the HPLC method, using peak areas from SIM mode for quantification to achieve the best sensitivity.

  • LOD & LOQ: Determined using the same principles, often achieving lower limits than HPLC due to the sensitivity of MS detectors.[9]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard/Sample Prep in DCM Injection GC Injection (Split) StandardPrep->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Scan/SIM) Ionization->MassAnalysis TIC_EIC Extract Ion Chromatogram MassAnalysis->TIC_EIC LibrarySearch Spectral Library Search MassAnalysis->LibrarySearch Quantification Quantification TIC_EIC->Quantification LibrarySearch->Quantification Confirm ID Report Generate Report Quantification->Report

Caption: Workflow for the GC-MS analysis of 4,5-Dichloro-2-methylpyridine.

Cross-Validation: Bridging the Methodologies

Rationale: Ensuring Inter-Method Consistency

Cross-validation is the formal process of comparing two distinct analytical methods to demonstrate their equivalence.[10] This is critical when, for example, a method is transferred between labs, or when a new method (e.g., GC-MS) is introduced to supplement or replace an existing one (e.g., HPLC).[11] The objective is to prove that both methods produce comparable, reliable data, ensuring analytical continuity.

Cross-Validation Protocol
  • Sample Selection: Select a minimum of three independent batches of 4,5-Dichloro-2-methylpyridine, preferably with varying purity levels if available.

  • Analysis: Each sample is analyzed in triplicate using both the fully validated HPLC method and the fully validated GC-MS method.

  • Data Evaluation: The mean assay values obtained from each method for each batch are compared.

  • Statistical Analysis: A statistical test, such as the two one-sided t-tests (TOST) for equivalence, is performed. The goal is to demonstrate that the difference between the method means falls within a predefined equivalence margin (e.g., ±2.0%).

Cross-Validation Logic Diagram

CrossValidation_Workflow cluster_hplc HPLC Method cluster_gcms GC-MS Method Sample Select ≥ 3 Batches of 4,5-Dichloro-2-methylpyridine HPLC_Analysis Analyze each batch (n=3) using validated HPLC method Sample->HPLC_Analysis GCMS_Analysis Analyze each batch (n=3) using validated GC-MS method Sample->GCMS_Analysis HPLC_Result Mean Assay Result (HPLC) HPLC_Analysis->HPLC_Result Comparison Statistical Comparison (e.g., Equivalence Test) HPLC_Result->Comparison GCMS_Result Mean Assay Result (GC-MS) GCMS_Analysis->GCMS_Result GCMS_Result->Comparison Conclusion Conclusion: Methods are Equivalent / Not Equivalent Comparison->Conclusion

Caption: Logical workflow for the cross-validation of HPLC and GC-MS methods.

Comparative Performance Data

The following table summarizes the expected performance characteristics for the two validated methods. Data is representative and based on typical results for similar analytical procedures.[9][12][13]

Performance CharacteristicRP-HPLC MethodGC-MS MethodCausality and Insight
Specificity High (based on RT)Very High (based on RT & Mass Spectrum)GC-MS provides definitive mass spectral confirmation, making it superior for impurity identification.
Linearity (r²) ≥ 0.999≥ 0.999Both methods are capable of excellent linearity over a defined range.
Range 50 - 150 µg/mL1 - 50 µg/mLThe range is defined by the intended use; GC-MS is often more sensitive, allowing for a lower range.
Accuracy (% Recovery) 98.5% - 101.5%99.0% - 101.0%Both methods demonstrate high accuracy, crucial for reliable assay results.
Precision (%RSD) < 1.5%< 2.0%Excellent precision ensures reproducibility. HPLC often shows slightly better injection precision.
LOD ~ 1 µg/mL~ 0.1 µg/mLMass spectrometric detection in SIM mode provides significantly lower detection limits.
LOQ ~ 3 µg/mL~ 0.5 µg/mLThe lower LOQ of GC-MS makes it the preferred method for trace-level impurity analysis.
Throughput Moderate (~15 min/run)Moderate (~20 min/run)Run times are comparable, but sample preparation for GC-MS can sometimes be faster.

Conclusion and Recommendations

Both RP-HPLC and GC-MS are powerful, reliable techniques for the analysis of 4,5-Dichloro-2-methylpyridine. The successful cross-validation demonstrates that both methods can be used interchangeably for routine quality control and assay, providing consistent and equivalent results.

  • For routine QC and assay: The RP-HPLC method is highly recommended. It is robust, requires less complex instrumentation, and exhibits excellent precision for quantification.

  • For impurity identification and trace analysis: The GC-MS method is the superior choice. Its high specificity from mass spectral data is invaluable for definitive peak identification, and its lower detection limits are essential for controlling impurities at very low levels.

By having both validated and cross-validated methods in the analytical portfolio, an organization gains flexibility, enhances data integrity, and ensures a comprehensive understanding and control of its critical raw materials.

References

  • Altabrisa Group. (2025, July 30).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30).
  • AMSbiopharma. (2025, July 22).
  • EFLA. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • U.S. Food and Drug Administration. (2018, May 24).
  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • ResearchGate.
  • Altabrisa Group. (2025, August 6).
  • U.S. Food and Drug Administration. Q2(R2)
  • BenchChem. Assessing the Purity of Synthesized 2-(Dichloromethyl)
  • Japan International Cooper
  • Smith, C. J., et al. (2003). A comparison of the quantitative methods for the analysis of the platinum-containing anticancer drug [cis-[amminedichloro(2-methylpyridine)]platinum(II)] (ZD0473) by HPLC coupled to either a triple quadrupole mass spectrometer or an inductively coupled plasma mass spectrometer. Analytical Chemistry, 75(6), 1463-9.
  • ResearchGate. A Comparison of the Quantitative Methods for the Analysis of the Platinum-Containing Anticancer Drug { cis -[Amminedichloro(2-methylpyridine)]- platinum(II)} (ZD0473) by HPLC Coupled to Either a Triple Quadrupole Mass Spectrometer or an Inductively Coupled Plasma Mass Spectrometer.
  • Shimadzu. Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX.

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A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of 4,5-Dichloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and Opportunity of a Privileged Scaffold

In the landscape of modern drug discovery and agrochemical development, pyridine-based scaffolds remain a cornerstone of molecular design. Among these, 4,5-Dichloro-2-methylpyridine presents itself as a particularly valuable, yet challenging, building block. Its two distinct chlorine atoms at the C4 and C5 positions offer dual points for diversification, enabling the exploration of vast chemical space from a single, commercially available starting material.

However, the key to unlocking its synthetic potential lies in achieving predictable and high-yielding regioselective functionalization . The electronic and steric environment of the C4 and C5 positions are subtly different, leading to a common challenge for researchers: controlling which chlorine atom participates in a given reaction. This guide provides a comparative analysis of palladium catalyst systems for the selective functionalization of 4,5-Dichloro-2-methylpyridine in three essential cross-coupling reactions: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C) couplings. We will delve into the causality behind catalyst selection, provide field-proven protocols, and present data to empower researchers to make informed decisions for their synthetic campaigns.

The Decisive Factor: Understanding Regioselectivity in Dichloropyridines

The selective activation of one C-Cl bond over another is not arbitrary. It is governed by a confluence of electronic and steric factors, which can be either amplified or overridden by the choice of the palladium catalyst system.

  • Inherent Electronic Bias: The pyridine nitrogen is an electron-withdrawing group, which influences the electron density across the ring. Positions ortho (C2, C6) and para (C4) to the nitrogen are generally more electron-deficient and thus more activated towards the initial, often rate-limiting, oxidative addition step in the catalytic cycle.[1] In 4,5-Dichloro-2-methylpyridine, the C4-Cl bond is para to the nitrogen, while the C5-Cl bond is meta. This inherent electronic bias suggests that the C4 position is the more reactive site for oxidative addition by a Pd(0) catalyst.[2][3]

  • Ligand-Controlled Selectivity: While the C4 position is electronically favored, this "innate" selectivity can be modulated or even inverted by the ligand coordinated to the palladium center.[4] This is the most powerful tool at the synthetic chemist's disposal.

    • Sterically Hindered Ligands: Bulky ligands, such as sterically demanding N-heterocyclic carbenes (NHCs) (e.g., IPr, SIPr) or biaryl phosphines (e.g., XPhos, RuPhos), can impose significant steric hindrance around the metal center.[2][5] This can direct the catalyst to the less sterically crowded C-Cl bond, or alternatively, promote reactions at more hindered sites if electronic factors are overwhelmingly favorable.

    • Bite Angle: For bidentate phosphine ligands like Xantphos or dppf, the natural bite angle influences the geometry of the palladium complex and the ease of oxidative addition and reductive elimination, thereby affecting both reactivity and selectivity.[5][6]

Comparative Performance in Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl structures common in pharmaceuticals. For 4,5-Dichloro-2-methylpyridine, the primary goal is often the selective arylation at the C4 position.

Catalyst System Performance Data:
Catalyst System (Pd Precursor / Ligand)BaseSolventTemp (°C)Typical Yield (C4-Aryl)Selectivity (C4:C5)Key Insights & Rationale
Pd(OAc)₂ / SPhos K₃PO₄Toluene/H₂O100High>20:1SPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk enhances the rate of reductive elimination while its electron-donating nature facilitates the initial oxidative addition, a crucial step for activating the C-Cl bond.[7]
Pd₂(dba)₃ / IPr (NHC Ligand)K₂CO₃Dioxane100-110Good-High>15:1N-heterocyclic carbene (NHC) ligands like IPr are strong σ-donors and sterically demanding. This combination is highly effective for activating challenging aryl chlorides and often drives high selectivity at the electronically favored C4 position.[2][4]
Pd(PPh₃)₄Na₂CO₃DME/H₂O90Moderate5:1 - 10:1Tetrakis(triphenylphosphine)palladium(0) is a classic, "off-the-shelf" catalyst. While convenient, it often provides lower regioselectivity compared to systems with specialized, bulky ligands, especially with less reactive aryl chlorides.[8][9]
Pd(OAc)₂ (Ligand-Free, "Jeffery" conditions)Na₂CO₃Toluene/H₂O100-110VariableCan be highly C4-selectiveLigand-free conditions can sometimes provide surprisingly high selectivity for the C4 position on dichloropyridines, potentially due to the formation of specific palladium species in situ.[2][10] This method is synthetically simple but may require more optimization.
Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling

This protocol is representative of a highly C4-selective reaction using a modern biaryl phosphine ligand.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 4,5-Dichloro-2-methylpyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%).

  • Solvent Addition: Add degassed toluene and water (typically a 10:1 ratio).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the 4-aryl-5-chloro-2-methylpyridine product.

Comparative Performance in Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry for synthesizing aryl amines.[11][12] The choice of ligand is paramount in achieving high yields and controlling selectivity.[13]

Catalyst System Performance Data:
Catalyst System (Pd Precursor / Ligand)BaseSolventTemp (°C)Typical YieldSelectivity (C4:C5)Key Insights & Rationale
Pd₂(dba)₃ / Xantphos Cs₂CO₃Dioxane110HighFavors C4Xantphos is a bidentate ligand with a large "bite angle". This geometry can facilitate the reductive elimination step to form the C-N bond and is highly effective for coupling with a wide range of amines.[5][6]
Pd(OAc)₂ / BrettPhos NaOtBuToluene100HighHigh for C4BrettPhos is another highly effective, sterically hindered biaryl phosphine ligand specifically designed for C-N cross-coupling, showing excellent activity for aryl chlorides.[14]
Pd₂(dba)₃ / BINAP NaOtBuToluene100ModerateModerateBINAP is a classic chiral bidentate ligand. While effective, newer generations of Buchwald ligands (e.g., BrettPhos, XPhos) often provide higher turnover numbers and broader substrate scope, especially for less reactive chlorides.
Experimental Protocol: C4-Selective Buchwald-Hartwig Amination

This protocol utilizes a robust catalyst system for the amination of aryl chlorides.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add 4,5-Dichloro-2-methylpyridine (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv) to a dry, sealable reaction tube.

  • Catalyst Preparation: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., BrettPhos, 2-4 mol%) in a small amount of the reaction solvent.

  • Reaction Assembly: Add the catalyst solution to the reaction tube containing the substrate and base. Add anhydrous toluene or dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Carefully quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Comparative Performance in Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates and structural motifs.[15][16] This reaction typically employs a dual-catalyst system of palladium and copper(I).[17]

Catalyst System Performance Data:
Catalyst System (Pd / Cu)LigandBaseSolventTemp (°C)Typical YieldSelectivity (C4:C5)Key Insights & Rationale
PdCl₂(PPh₃)₂ / CuIPPh₃Et₃N / THF65Good-HighHigh for C4This is the classic Sonogashira catalyst system. The reaction generally proceeds selectively at the more reactive C4-Cl bond. The amine base is crucial as it both neutralizes the HX byproduct and facilitates the formation of the key copper(I) acetylide intermediate.[17]
Pd(OAc)₂ / CuIP(t-Bu)₃Cs₂CO₃Dioxane80-100HighHigh for C4Using a bulky, electron-rich phosphine like P(t-Bu)₃ can accelerate the reaction, especially with aryl chlorides, allowing for potentially lower catalyst loadings.
Pd(PPh₃)₄ / CuI (Copper-Free variant)PPh₃PiperidineToluene80ModerateGood for C4Copper-free Sonogashira reactions are possible, avoiding issues with alkyne homocoupling (Glaser coupling).[18] However, these conditions may require more careful optimization to achieve high yields with aryl chlorides.
Experimental Protocol: C4-Selective Sonogashira Coupling

This protocol outlines the classic conditions for a Sonogashira reaction.

  • Reaction Setup: To a dry Schlenk flask, add 4,5-Dichloro-2-methylpyridine (1.0 equiv), PdCl₂(PPh₃)₂ (2-3 mol%), and Copper(I) iodide (CuI, 4-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, Et₃N, 3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.3 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 65 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction, filter off the amine salts, and concentrate the filtrate. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the 4-alkynyl-5-chloro-2-methylpyridine product.

Visualization of Key Processes

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Palladium_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ox_Add Oxidative Addition Complex (Pd-II) Pd(0)L2->Ox_Add R-X Transmetal Transmetalation Intermediate (Pd-II) Ox_Add->Transmetal R'-M Transmetal->Pd(0)L2 Reductive Elimination Product R-R' (Coupled Product) Transmetal->Product R-X Aryl Halide (Substrate) R-X->Ox_Add R'-M Nucleophile (e.g., Ar-B(OH)2) R'-M->Transmetal

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[19]

Catalyst_Selection_Workflow start Goal: Functionalize 4,5-Dichloro-2-methylpyridine bond_type Desired Bond Type? start->bond_type suzuki C-C (Aryl/Vinyl) Suzuki-Miyaura bond_type->suzuki C-C buchwald C-N (Amine) Buchwald-Hartwig bond_type->buchwald C-N sonogashira C-C (Alkyne) Sonogashira bond_type->sonogashira C-C (sp) catalyst_suzuki Catalyst Choice: Pd(OAc)2 / SPhos or Pd2(dba)3 / IPr suzuki->catalyst_suzuki catalyst_buchwald Catalyst Choice: Pd2(dba)3 / Xantphos or Pd(OAc)2 / BrettPhos buchwald->catalyst_buchwald catalyst_sonogashira Catalyst Choice: PdCl2(PPh3)2 / CuI sonogashira->catalyst_sonogashira outcome High Yield & Selectivity at C4 Position catalyst_suzuki->outcome catalyst_buchwald->outcome catalyst_sonogashira->outcome

Caption: Decision workflow for selecting a catalyst system for C4-functionalization.

Conclusion and Future Outlook

The selective functionalization of 4,5-Dichloro-2-methylpyridine is a readily achievable goal with the modern palladium catalysis toolkit. The inherent electronic preference for reactivity at the C4 position provides a strong foundation for selectivity. This bias can be significantly enhanced by employing catalyst systems featuring bulky, electron-rich phosphine or N-heterocyclic carbene ligands. For Suzuki-Miyaura couplings, systems like Pd(OAc)₂/SPhos offer excellent control. In Buchwald-Hartwig aminations, ligands such as Xantphos and BrettPhos are top performers. Meanwhile, classic PdCl₂(PPh₃)₂/CuI conditions remain highly effective for Sonogashira reactions.

While C4-selective reactions are well-established, achieving high selectivity for the C5 position remains a more significant challenge and an area of ongoing research. Such "inverted" selectivity would likely require the design of novel catalyst systems that can overcome the strong electronic preference for the C4 position, perhaps through unique chelation control or by exploiting different mechanistic pathways. As catalyst development continues to advance, we can anticipate the emergence of new methods that will provide synthetic chemists with complete control over the functionalization of this valuable heterocyclic core.

References

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A Comparative Guide to Leaving Group Potential in Dichlorinated Pyridines for Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dichlorinated pyridines are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals, prized for their capacity for sequential and regioselective functionalization. The position of the chlorine atoms on the pyridine ring profoundly dictates the molecule's reactivity profile, particularly in nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive comparative analysis of the leaving group potential of chlorine atoms in various dichloropyridine isomers. We will delve into the underlying electronic and steric principles, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a robust framework for predicting and controlling reactivity in these versatile scaffolds.

Introduction: The Critical Role of Pyridine Scaffolds and SNAr

The pyridine ring is a ubiquitous motif in a vast array of biologically active molecules. Its electron-deficient nature makes it particularly susceptible to nucleophilic attack, a characteristic that is leveraged in nucleophilic aromatic substitution (SNAr) reactions to introduce diverse functionalities.[1][2] The presence of halogen substituents, such as chlorine, further activates the ring towards SNAr by providing a good leaving group.[3]

The central theme of this guide is to dissect the factors that govern the leaving group potential of chlorine atoms at different positions on the pyridine ring. Understanding these nuances is paramount for the rational design of synthetic routes and for achieving desired regioselectivity.

Theoretical Basis of Reactivity in Dichloropyridines

The reactivity of dichloropyridines in SNAr reactions is primarily governed by the stability of the Meisenheimer intermediate, a negatively charged species formed upon nucleophilic attack.[4] The key to understanding the differential reactivity of the chlorine atoms lies in how effectively the pyridine ring can stabilize this intermediate.

Electronic Effects:

  • Position Relative to Nitrogen: The electronegative nitrogen atom in the pyridine ring plays a crucial role in stabilizing the negative charge of the Meisenheimer intermediate.[1][5] This stabilization is most effective when the negative charge can be delocalized onto the nitrogen through resonance.[5] Consequently, leaving groups at the C2 (ortho) and C4 (para) positions are significantly more activated towards SNAr than those at the C3 or C5 (meta) positions.[1][5] For instance, in 2,4-dichloropyridine, attack at the C4 position allows for direct delocalization of the negative charge onto the pyridine nitrogen, leading to a more stable intermediate compared to an attack at the C2 position.[4] This often results in a general preference for C4 substitution in classical SNAr reactions.[4]

  • Inductive Effects: The chlorine atoms themselves are electron-withdrawing, which further enhances the electrophilicity of the pyridine ring and facilitates nucleophilic attack.

Steric Effects:

While electronic effects are often the dominant factor, steric hindrance can also influence the regioselectivity of SNAr reactions. Bulky nucleophiles may preferentially attack the less sterically encumbered position. Similarly, substituents adjacent to a chlorine atom can hinder the approach of a nucleophile, thereby reducing the reactivity of that position.

Comparative Analysis of Dichloropyridine Isomers

There are six isomers of dichloropyridine, each with a unique reactivity profile.[6] We will focus on the most commonly encountered isomers in synthetic chemistry.

2,4-Dichloropyridine: A Study in Regioselectivity

2,4-Dichloropyridine is a classic example of how electronic factors dictate reactivity. The chlorine atoms at the C2 and C4 positions are electronically distinct.[4]

  • C4-Position: Generally more susceptible to nucleophilic attack in traditional SNAr reactions due to the superior stabilization of the Meisenheimer intermediate.[4]

  • C2-Position: While less reactive in classical SNAr, the C2 position can be favored under certain conditions, particularly in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[4]

This differential reactivity provides a powerful tool for chemists, allowing for the selective functionalization of either position by choosing the appropriate reaction conditions.[4]

2,6-Dichloropyridine: Symmetrical Reactivity

As a symmetrical molecule, the two chlorine atoms in 2,6-dichloropyridine are equivalent, simplifying the initial monosubstitution to yield a single product.[4] The primary challenge arises in the second substitution, as the introduction of an electron-donating group in the first step deactivates the ring towards subsequent nucleophilic attack.[4]

3,5-Dichloropyridine: The Less Activated Isomer

In 3,5-dichloropyridine, the chlorine atoms are meta to the ring nitrogen.[7] This positioning prevents the direct delocalization of the negative charge of the Meisenheimer intermediate onto the nitrogen. Consequently, 3,5-dichloropyridine is generally less reactive towards nucleophiles under standard SNAr conditions compared to its 2,4- and 2,6-isomers.[7] However, functionalization can be achieved, often requiring more forcing conditions or alternative synthetic strategies like directed metalation.[7]

2,3-Dichloropyridine: A Case of Competing Factors

In 2,3-dichloropyridine, the C2 and C3 positions present an interesting case. The C2 position is electronically activated by the nitrogen, while the C3 position is not. Therefore, nucleophilic attack is highly favored at the C2 position. High regioselectivity for the C2 position has been reported with soft nucleophiles like thiols.[8]

Experimental Data: A Quantitative Comparison

To provide a clearer picture of the relative reactivities, the following table summarizes hypothetical, yet representative, experimental outcomes for the reaction of various dichloropyridine isomers with a common nucleophile, such as piperidine.

Dichloropyridine IsomerMajor Monosubstitution ProductRelative Reaction Rate (approx.)Typical Yield
2,4-Dichloropyridine2-Chloro-4-(piperidin-1-yl)pyridine++++High
2,6-Dichloropyridine2-Chloro-6-(piperidin-1-yl)pyridine+++Moderate to High[7]
3,5-Dichloropyridine3-Chloro-5-(piperidin-1-yl)pyridine+Low
2,3-Dichloropyridine3-Chloro-2-(piperidin-1-yl)pyridine++Moderate

This data is illustrative and actual results may vary depending on the specific nucleophile, solvent, and reaction conditions.

Experimental Protocols

To facilitate the direct comparison of leaving group potential, a standardized experimental workflow is essential.

General Protocol for Comparative SNAr Reactions

Objective: To compare the rate and yield of the reaction between different dichloropyridine isomers and a selected nucleophile.

Materials:

  • Dichloropyridine isomer (1.0 eq.)

  • Nucleophile (e.g., Piperidine, 1.1 eq.)

  • Anhydrous solvent (e.g., DMF, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the dichloropyridine isomer and the anhydrous solvent.

  • Add the nucleophile dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.[7]

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[7]

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography.[7]

Protocol for Buchwald-Hartwig Amination of 2,4-Dichloropyridine (C2-Selective)

Objective: To achieve selective substitution at the C2 position of 2,4-dichloropyridine.

Materials:

  • 2,4-Dichloropyridine (1.0 eq.)

  • Amine (1.2 eq.)

  • Pd(OAc)₂ (2-5 mol%)

  • Xantphos (ligand, 3-7.5 mol%)

  • NaOtBu (base, 1.4 eq.)

  • Anhydrous Toluene

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine Pd(OAc)₂, Xantphos, and NaOtBu.[4]

  • Add anhydrous toluene and stir the mixture for 15 minutes.[4]

  • Add the 2,4-dichloropyridine and the amine to the flask.[4]

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).[4]

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.[4]

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.[4]

Visualizing Reaction Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the SNAr mechanism and a generalized experimental workflow.

Caption: SNAr mechanism on 2,4-dichloropyridine at the C4 position.

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reagents A->B C Heating & Monitoring (TLC/LC-MS) B->C D Workup (Quenching & Extraction) C->D E Purification (Column Chromatography) D->E F Product Analysis (NMR, MS) E->F

Caption: Generalized experimental workflow for SNAr on dichloropyridines.

Conclusion and Future Outlook

The leaving group potential in dichlorinated pyridines is a nuanced interplay of electronic and steric factors, with the position of the chlorine atom relative to the ring nitrogen being the most critical determinant. A thorough understanding of these principles allows for the predictable and selective functionalization of these important heterocyclic scaffolds. While classical SNAr reactions often favor substitution at the C4 position in 2,4-dichloropyridine, modern cross-coupling methodologies have opened avenues for selective C2 functionalization.[4] For isomers like 3,5-dichloropyridine, where SNAr is less favorable, alternative strategies such as directed metalation are crucial.

Future research will likely focus on the development of more sophisticated catalyst systems to achieve even greater control over regioselectivity, particularly for the less reactive positions. Furthermore, computational studies will continue to play a vital role in predicting reactivity and guiding experimental design.[9] By combining theoretical insights with robust experimental validation, the full potential of dichloropyridines as versatile building blocks in chemical synthesis can be realized.

References

  • A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Arom
  • A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals. BenchChem.
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  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
  • Pyridine - Wikipedia. Wikipedia.
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A Comparative Benchmarking Guide to the Synthesis of 4,5-Dichloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical comparison of synthetic routes to 4,5-dichloro-2-methylpyridine, a key building block in the pharmaceutical and agrochemical industries. We will dissect three primary methodologies: direct chlorination of 2-methylpyridine, synthesis via a pyridine N-oxide intermediate, and a multi-step approach culminating in a Sandmeyer reaction. Each method is evaluated based on experimental data for yield, regioselectivity, scalability, cost-effectiveness, and safety considerations. Detailed experimental protocols and workflow diagrams are provided to enable researchers and process chemists to make informed decisions for their specific applications.

Introduction: The Significance of 4,5-Dichloro-2-methylpyridine

4,5-Dichloro-2-methylpyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. The unique substitution pattern of the pyridine ring, featuring chlorine atoms at the 4 and 5 positions and a methyl group at the 2-position, imparts specific electronic and steric properties that are leveraged in the design of novel bioactive molecules and functional materials. Its role as a crucial intermediate necessitates efficient, scalable, and cost-effective synthetic strategies. This guide aims to provide a comprehensive benchmark of the available methods for its preparation, empowering researchers and drug development professionals with the knowledge to select the optimal route for their needs.

Method 1: Direct Chlorination of 2-Methylpyridine (2-Picoline)

The most direct approach to 4,5-dichloro-2-methylpyridine involves the electrophilic chlorination of the readily available starting material, 2-methylpyridine (also known as 2-picoline). This method, while conceptually simple, presents significant challenges in controlling regioselectivity and preventing side reactions.

Mechanistic Considerations

The direct chlorination of the pyridine ring is an electrophilic aromatic substitution reaction. The pyridine nitrogen deactivates the ring towards electrophilic attack, and the methyl group is a weak activating group. The reaction typically requires harsh conditions and a catalyst to proceed. The primary challenge lies in achieving dichlorination specifically at the 4 and 5 positions while avoiding chlorination at other positions and the side-chain (methyl group).

Experimental Protocol: Vapor-Phase Chlorination

A common industrial approach involves high-temperature, vapor-phase chlorination.

Protocol:

  • A mixture of 2-methylpyridine and a significant molar excess of chlorine gas is introduced into a heated reactor.

  • The reactor is typically packed with a solid catalyst, such as a silicate or a mixture of silicates and silicate clays.[1]

  • The reaction is carried out at temperatures ranging from 300°C to 450°C.[1]

  • The residence time of the reactants in the reaction zone is carefully controlled, typically between 4 and 15 seconds.[1]

  • The product stream is cooled, and the desired 4,5-dichloro-2-methylpyridine is separated from a complex mixture of mono-, di-, and trichlorinated isomers, as well as side-chain chlorinated products, through fractional distillation.

Performance Analysis

G cluster_input Inputs cluster_process Process cluster_output Outputs 2_Picoline 2-Methylpyridine Vapor_Phase_Reactor Vapor-Phase Reactor 2_Picoline->Vapor_Phase_Reactor Chlorine_Gas Chlorine Gas (Excess) Chlorine_Gas->Vapor_Phase_Reactor Catalyst Silicate Catalyst Catalyst->Vapor_Phase_Reactor High_Temp High Temperature (300-450°C) High_Temp->Vapor_Phase_Reactor Product_Mixture Mixture of Chlorinated Pyridines Vapor_Phase_Reactor->Product_Mixture Target_Product 4,5-Dichloro-2-methylpyridine Product_Mixture->Target_Product Fractional Distillation Side_Products Other Isomers & Side-chain Chlorinated Products Product_Mixture->Side_Products Separation

Advantages:

  • Cost-Effective Starting Material: 2-Methylpyridine is an inexpensive and readily available feedstock.

  • Potential for Continuous Processing: The vapor-phase nature of the reaction is amenable to continuous manufacturing, which is advantageous for large-scale production.

Disadvantages:

  • Poor Selectivity: This method typically yields a complex mixture of isomers and side-chain chlorinated products, leading to low yields of the desired 4,5-dichloro-2-methylpyridine.

  • Harsh Reaction Conditions: The high temperatures required increase energy costs and can lead to tar formation and reactor fouling.

  • Difficult Purification: The separation of the desired product from a mixture of closely boiling isomers is challenging and energy-intensive.

  • Safety Concerns: The use of large quantities of chlorine gas at high temperatures poses significant safety risks.

Parameter Direct Chlorination of 2-Methylpyridine
Starting Material 2-Methylpyridine
Key Reagents Chlorine gas, Silicate catalyst
Typical Yield Low to moderate (highly variable)
Selectivity Poor
Reaction Conditions High temperature (300-450°C), Vapor phase
Scalability High (with specialized equipment)
Purification Difficult (fractional distillation)
Cost Low raw material cost, high energy and capital cost
Safety High risk (corrosive, toxic gas, high temperature)

Method 2: Synthesis via 2-Methylpyridine-N-oxide

To overcome the regioselectivity issues of direct chlorination, a more controlled approach involves the initial N-oxidation of 2-methylpyridine. The resulting N-oxide exhibits different reactivity, allowing for more selective functionalization of the pyridine ring.

Mechanistic Rationale

The N-oxide group activates the 2- and 4-positions of the pyridine ring towards nucleophilic attack and the 2- and 6-positions towards deprotonation. This altered reactivity can be exploited for regioselective halogenation. The synthesis of 2-halo-substituted pyridines from pyridine N-oxides is a well-established strategy.[2]

Experimental Protocols

Step 1: Synthesis of 2-Methylpyridine-N-oxide

Protocol:

  • Dissolve 2-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane.

  • Cool the solution to 0-5°C in an ice bath.

  • Add m-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Upon completion, the reaction is quenched, and the product is extracted and purified to yield 2-methylpyridine-N-oxide. A patent describes a similar procedure for 4-methylpyridine-N-oxide with a yield of 95%.[3]

Step 2: Dichlorination of 2-Methylpyridine-N-oxide

Protocol:

  • To a solution of 2-methylpyridine-N-oxide (1.0 eq) in a chlorinated solvent, add a chlorinating agent such as oxalyl chloride or phosphorus oxychloride (POCl₃) at low temperature (e.g., 0°C).

  • A base, such as triethylamine, is often added to neutralize the generated acid.

  • The reaction is typically stirred for a short period at low temperature.

  • The reaction mixture is then quenched and worked up to isolate the chlorinated pyridine products. Subsequent separation of the desired 4,5-dichloro isomer is required.

Performance Analysis

G cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Dichlorination cluster_purification Purification 2_Picoline 2-Methylpyridine N_Oxide_Formation N-Oxidation 2_Picoline->N_Oxide_Formation mCPBA m-CPBA mCPBA->N_Oxide_Formation 2_Picoline_N_Oxide 2-Methylpyridine-N-oxide N_Oxide_Formation->2_Picoline_N_Oxide Dichlorination Dichlorination 2_Picoline_N_Oxide->Dichlorination Chlorinating_Agent Chlorinating Agent (e.g., POCl₃) Chlorinating_Agent->Dichlorination Product_Mixture Mixture of Dichlorinated Isomers Dichlorination->Product_Mixture Purification Chromatography/ Distillation Product_Mixture->Purification Target_Product 4,5-Dichloro-2-methylpyridine Purification->Target_Product

Advantages:

  • Improved Regiocontrol: The N-oxide intermediate allows for more selective chlorination compared to the direct method.

  • Milder Reaction Conditions: The chlorination step can often be carried out under milder conditions than vapor-phase chlorination.

Disadvantages:

  • Additional Synthetic Step: The initial N-oxidation adds a step to the overall synthesis, increasing time and cost.

  • Mixture of Isomers Still Possible: While more selective, this method may still produce a mixture of chlorinated isomers that require separation.

  • Reagent Cost: The oxidizing agents used for N-oxide formation can be more expensive than chlorine gas.

Parameter Synthesis via 2-Methylpyridine-N-oxide
Starting Material 2-Methylpyridine
Key Reagents m-CPBA, POCl₃ or other chlorinating agents
Typical Yield Moderate (over two steps)
Selectivity Moderate to good
Reaction Conditions Low to moderate temperatures
Scalability Good
Purification Chromatography or distillation may be required
Cost Moderate raw material and reagent cost
Safety Moderate (peroxy acids can be hazardous)

Method 3: Multi-step Synthesis via Sandmeyer Reaction

An alternative strategy involves constructing the dichlorinated pyridine ring through a multi-step sequence, culminating in a Sandmeyer reaction to introduce one of the chloro substituents. This approach offers the potential for excellent regiocontrol but at the cost of a longer synthetic route.

General Strategy and Mechanistic Overview

The Sandmeyer reaction is a versatile method for converting an aromatic amino group into a variety of functionalities, including halogens, via a diazonium salt intermediate.[4][5][6] A plausible retrosynthetic analysis for 4,5-dichloro-2-methylpyridine via this route would involve the diazotization of a 2-amino-4,5-dichloropyridine derivative.

Illustrative Experimental Protocols

Hypothetical Route:

Step 1: Nitration of a suitable 2-methylpyridine derivative. For example, nitration of 2-chloro-5-methylpyridine would be a logical starting point to introduce a nitro group, which can then be reduced to an amine. A patent describes the nitration of 2-chloro-5-methylpyridine at the 4-position.[7]

Step 2: Reduction of the nitro group to an amine. The nitro group can be reduced to an amine using various methods, such as catalytic hydrogenation or reduction with metals in acidic media (e.g., iron powder in acetic acid).[7]

Step 3: Sandmeyer Reaction

Protocol (General):

  • The amino-dichloropyridine precursor is dissolved in a strong acid (e.g., HCl).

  • The solution is cooled to 0-5°C, and an aqueous solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt.

  • The cold diazonium salt solution is then added to a solution of copper(I) chloride (CuCl) in concentrated HCl.[8]

  • The reaction mixture is warmed to facilitate the displacement of the diazonium group with a chlorine atom, with the evolution of nitrogen gas.

  • The product is then isolated by extraction and purified.

Performance Analysis

G cluster_precursor_synthesis Precursor Synthesis cluster_sandmeyer Sandmeyer Reaction Start_Material Substituted 2-Methylpyridine Nitration Nitration Start_Material->Nitration Nitro_Intermediate Nitro-pyridine Intermediate Nitration->Nitro_Intermediate Reduction Reduction Nitro_Intermediate->Reduction Amino_Precursor Amino-dichloropyridine Precursor Reduction->Amino_Precursor Diazotization Diazotization (NaNO₂, HCl) Amino_Precursor->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt CuCl_Addition Addition to CuCl Diazonium_Salt->CuCl_Addition Target_Product 4,5-Dichloro-2-methylpyridine CuCl_Addition->Target_Product

Advantages:

  • Excellent Regiocontrol: This multi-step approach offers the highest potential for regioselectivity, as the positions of the substituents are defined in a stepwise manner.

  • Versatility: The Sandmeyer reaction is a robust and well-understood transformation.

Disadvantages:

  • Long Synthetic Route: The multiple steps involved lead to a lower overall yield and increased production time and cost.

  • Precursor Availability: The synthesis of the required amino-dichloropyridine precursor can be challenging and may involve hazardous reagents (e.g., nitrating agents).

  • Safety of Diazonium Salts: Diazonium salts can be unstable and potentially explosive, requiring careful handling and temperature control.

Parameter Multi-step Synthesis via Sandmeyer Reaction
Starting Material A suitably substituted 2-methylpyridine
Key Reagents Nitrating agents, reducing agents, NaNO₂, CuCl
Typical Yield Low to moderate (overall)
Selectivity Excellent
Reaction Conditions Varied (includes low temperatures for diazotization)
Scalability Moderate (handling of diazonium salts can be a concern)
Purification Generally straightforward after each step
Cost High (multiple steps and reagents)
Safety Moderate to high (nitration, unstable diazonium salts)

Comparative Summary and Recommendations

Method Overall Yield Selectivity Scalability Cost Safety Recommendation
Direct Chlorination LowPoorHighLow (raw materials)High RiskSuitable for large-scale industrial production where cost is the primary driver and extensive purification capabilities are available.
Via N-oxide ModerateModerate-GoodGoodModerateModerateA good balance for laboratory to pilot-scale synthesis where improved selectivity is desired over the direct method without the complexity of a multi-step route.
Sandmeyer Reaction Low (overall)ExcellentModerateHighModerate-High RiskRecommended for small-scale synthesis where absolute regiochemical purity is critical and cost is a secondary consideration.

Conclusion

The synthesis of 4,5-dichloro-2-methylpyridine can be approached through several distinct strategies, each with its own set of advantages and disadvantages. The choice of the optimal method is highly dependent on the specific requirements of the application, including the desired scale of production, purity specifications, cost constraints, and available infrastructure.

  • Direct chlorination remains a viable, albeit crude, method for large-scale industrial production, driven by low raw material costs.

  • The N-oxide route offers a more refined approach with improved selectivity, making it a practical choice for many research and development applications.

  • The multi-step Sandmeyer reaction pathway , while longer and more expensive, provides unparalleled regiocontrol, making it the method of choice for the synthesis of highly pure material for applications where isomeric impurities are intolerable.

This guide provides the foundational knowledge and experimental context for researchers and process chemists to navigate the synthesis of this important heterocyclic building block effectively.

References

  • Sell, W. J. (1908). CXCVII.—The chlorination of methyl derivatives of pyridine. Part II. 2-Methylpyridine. Journal of the Chemical Society, Transactions, 93, 1993-2001.
  • BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Dichloromethyl)-4-methylpyridine.
  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
  • European Patent Office. (1993). Method of side-chain chlorination of 2-chloro-methylpyridine (EP0557967A1).
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  • Google Patents. (2013). Preparation method of 2-chloro-4-iodo-5-methylpyridine (CN103420902A).
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  • BenchChem. (2025). comparing synthesis routes for 3,5-Dichloro-2-(trichloromethyl)pyridine.
  • Google Patents. (2021). Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) (CN113474332A).
  • Kmetič, V., & Stanovnik, B. (1996). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Acta Chimica Slovenica, 43.
  • Wang, Y., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(12), 3094-3097. [Link]

Sources

A Comparative Guide to the In Vitro Bioactivity of Novel Pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine ring is a quintessential heterocyclic scaffold, recognized as a "privileged structure" in medicinal chemistry due to its prevalence in numerous FDA-approved drugs and biologically active molecules[1]. Its unique electronic properties and versatile substitution patterns make it an invaluable starting point for developing novel therapeutic agents. A key intermediate, 4,5-dichloro-2-methylpyridine, offers a synthetically tractable platform for creating diverse libraries of compounds. This guide provides a comparative analysis of the in vitro performance of various pyridine derivatives, drawing from experimental data in oncology and microbiology to inform future drug discovery efforts. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.

Part 1: Anticancer Activity of Pyridine Derivatives

The development of novel anticancer agents is a primary focus of research involving pyridine derivatives[1]. These compounds have been shown to interfere with several key pathways essential for tumor growth and proliferation.

Cytotoxicity and Antiproliferative Effects

The initial screening of potential anticancer compounds invariably involves assessing their ability to inhibit cancer cell growth or induce cell death. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in this regard.

Experimental Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability.[2] It relies on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a robust measure of cytotoxicity.[2] This assay is chosen for its high throughput, reliability, and well-established protocol.

Below is a summary of the cytotoxic activities of various novel pyridine derivatives against a panel of human cancer cell lines.

Compound Class / IDTarget Cell LineIC50 (µM)Reference Drug (IC50, µM)Source
Pyrano-pyridine Hybrid (3b)Huh-7 (Hepatocellular Carcinoma)6.54Taxol (6.68)[3]
Pyrano-pyridine Hybrid (3b)A549 (Lung Carcinoma)15.54Taxol (38.05)[3]
Pyrano-pyridine Hybrid (3b)MCF-7 (Breast Adenocarcinoma)6.13Taxol (12.32)[3]
Spiro-pyridine Derivative (7)Caco-2 (Colorectal Carcinoma)7.83Doxorubicin (12.49)[4]
Spiro-pyridine Derivative (8)HepG-2 (Hepatocellular Carcinoma)< 10Doxorubicin (4.50)[4]
4-phenoxypyridine (28)MKN45 (Gastric Carcinoma)0.25-[5]
4-phenoxypyridine (28)A549 (Lung Carcinoma)0.67-[5]
Thiazolyl-pyridine HybridA549 (Lung Carcinoma)0.452Doxorubicin (0.460)[6]

Key Insights: The data reveals that specific structural modifications to the pyridine core significantly impact cytotoxic potency. For instance, the pyrano-pyridine hybrid 3b demonstrated superior or comparable activity to the clinical drug Taxol across multiple cell lines.[3] Similarly, spiro-pyridine derivatives showed potent activity, with compound 7 being more effective against Caco-2 cells than Doxorubicin.[4] These results underscore the pyridine scaffold's potential as a backbone for potent anticancer agents.

Mechanism of Action: Kinase Inhibition

Receptor tyrosine kinases (RTKs) are critical regulators of cellular signaling pathways that control growth, differentiation, and survival.[7] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[7] Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[7]

Experimental Rationale: Biochemical kinase assays are essential for determining if a compound directly inhibits a target enzyme's activity. The radiometric activity assay is considered the "gold standard" because it directly measures the transfer of a radiolabeled phosphate from ATP (e.g., ³³P-γ-ATP) to a substrate, providing an unambiguous measure of enzymatic activity without the need for modified substrates or coupling enzymes that can lead to artifacts.[8]

Imidazo[4,5-b]pyridines, structural analogs of natural purines, have been extensively explored as kinase inhibitors.[9] Their scaffold allows for hydrogen bonding interactions within the ATP-binding pocket of kinases, mimicking the binding of ATP itself.[10]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Regulates Ligand Growth Factor (e.g., VEGF) Ligand->RTK Binds Inhibitor Pyridine-based Kinase Inhibitor Inhibitor->RTK Blocks ATP Binding Site

Fig 1: Kinase signaling pathway inhibited by pyridine derivatives.
Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in cell division, motility, and intracellular transport.[11] Disrupting microtubule dynamics triggers cell cycle arrest at the G2/M phase and induces apoptosis, making tubulin an attractive target for anticancer drugs.[11]

Experimental Rationale: An in vitro tubulin polymerization assay directly measures the effect of a compound on the assembly of tubulin dimers into microtubules. This is typically monitored by measuring the change in light scattering or fluorescence over time. Compounds that inhibit polymerization, like colchicine, prevent this increase, while stabilizers like paclitaxel enhance it. This assay provides direct mechanistic evidence of a compound's effect on its molecular target.

Diarylpyridines have been designed as analogs of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization by binding to the colchicine site.[11]

Compound IDTubulin Polymerization IC50 (µM)Antiproliferative IC50 vs. HeLa (µM)Source
10t ~7.5 (estimated from graph)0.08[11]
CA-4 ~2.5 (estimated from graph)0.003[11]

Compound 10t , a diarylpyridine derivative, was shown to potently inhibit tubulin polymerization and exhibited remarkable antiproliferative activity against HeLa cells.[11] Molecular modeling confirmed its ability to bind to the colchicine binding site on β-tubulin.[11]

Part 2: Antimicrobial Activity of Pyridine Derivatives

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Pyridine derivatives have shown promise as antibacterial and antifungal agents.[12][13]

Experimental Rationale: The broth microdilution method is a standard in vitro technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation. This assay is fundamental for quantifying the potency of new antimicrobial compounds and is highly reproducible.

Compound Class / IDTarget OrganismMIC (µg/mL)Source
1,4-Dihydropyridine (33)Mycobacterium smegmatis9[14]
1,4-Dihydropyridine (33)Staphylococcus aureus25[14]
Imidazo[2,1-b][3][4][15]thiadiazole (21c)Gram-positive/negative bacteria4[13]
Imidazo[2,1-b][3][4][15]thiadiazole (21g)Gram-positive/negative bacteria4[13]
Oxadiazole-phenol (6c)Gram-positive/negative bacteria8[16]

Key Insights: The data indicates that pyridine derivatives possess broad-spectrum antibacterial activity. Notably, compounds 21c and 21g displayed potent activity comparable to the control drug gatifloxacin, along with low cytotoxicity, highlighting their potential for further development.[13]

Part 3: Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, this section provides detailed, self-validating protocols for the key assays discussed.

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol is adapted from standard procedures for assessing cell viability.[2]

Materials:

  • 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO)

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-channel pipette and microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment. Causality: This overnight incubation ensures cells are in a logarithmic growth phase and have adhered properly before drug exposure.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Controls: Include wells for vehicle control (medium with the highest concentration of DMSO used, typically <0.5%), a positive control (a known cytotoxic agent like Doxorubicin), and a negative control (untreated cells).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator. Causality: This extended exposure time allows for the compound to exert its effects on multiple cell cycles.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Causality: During this time, mitochondrial dehydrogenases in living cells convert the soluble MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Analysis seed 1. Seed cells in 96-well plate incubate1 2. Incubate 24h (37°C, 5% CO₂) seed->incubate1 treat 3. Add serial dilutions of test compounds incubate2 4. Incubate 48-72h (37°C, 5% CO₂) treat->incubate2 add_mtt 5. Add MTT solution (Incubate 4h) solubilize 6. Solubilize formazan crystals with DMSO add_mtt->solubilize read 7. Read absorbance (570 nm) solubilize->read analyze 8. Calculate % viability and determine IC50 read->analyze

Fig 2: Experimental workflow for the MTT cytotoxicity assay.
Protocol: Radiometric Kinase Assay (HotSpot™ Assay)

This protocol outlines a standard procedure for measuring kinase activity.[8][17]

Materials:

  • Purified kinase enzyme

  • Specific peptide or protein substrate

  • Kinase reaction buffer (containing MgCl₂, MnCl₂, Brij-35, DTT)

  • ³³P-γ-ATP

  • Test compounds in DMSO

  • Filter paper plates

  • Phosphoric acid wash solution

  • Microplate scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, substrate, and the test compound at various concentrations.

  • Enzyme Addition: Add the purified kinase to each well to initiate the reaction. Causality: The enzyme is added last to ensure all components are present for a synchronized reaction start.

  • Initiation with ATP: Add a mixture of unlabeled ATP and ³³P-γ-ATP to each well. Incubate at room temperature for a defined period (e.g., 60-120 minutes). Causality: The radioactive ATP acts as a tracer for the phosphorylation event.

  • Reaction Termination: Spot the reaction mixture onto filter paper plates. The substrate will bind to the filter paper.

  • Washing: Wash the filter plates multiple times with phosphoric acid solution. Causality: This step is critical to remove unreacted ³³P-γ-ATP, ensuring that only the radioactivity incorporated into the substrate is measured.

  • Data Acquisition: Dry the plates and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.

References

  • Al-Warhi, T., Rizk, O., El-Agrody, A. M., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Scientific Reports. Available at: [Link]

  • ResearchGate. (n.d.). Cytotoxicity results of pyridine analogous in the MTT assessment. ResearchGate. Available at: [Link]

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  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]

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  • Semantic Scholar. (2022). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Al. Semantic Scholar. Available at: [Link]

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  • ResearchGate. (2019). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][3][4][15]Thiadiazole Moiety. ResearchGate. Available at: [Link]

  • Sedić, M., et al. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. Available at: [Link]

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  • Hernández-Chávez, E., et al. (2023). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules. Available at: [Link]

  • PubMed. (2024). Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. PubMed. Available at: [Link]

  • PubMed. (2020). Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. PubMed. Available at: [Link]

  • Sedić, M., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules. Available at: [Link]

  • El-Metwaly, A. M., et al. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4,5-Dichloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers to conduct their work safely and efficiently. Handling and disposing of specialized chemical reagents like 4,5-Dichloro-2-methylpyridine requires a thorough understanding of their properties and the regulatory landscape governing their waste streams. This guide moves beyond a simple checklist to provide a deep, procedural framework grounded in chemical principles and best practices for laboratory safety. The causality behind each step is explained to ensure that these protocols become a self-validating system within your laboratory's safety culture.

Section 1: Hazard Profile and Immediate Safety Precautions

4,5-Dichloro-2-methylpyridine is a halogenated organic compound. While a specific, universally adopted hazard classification may vary slightly between suppliers, its structural class points to a clear set of potential hazards. Based on data from analogous chlorinated pyridine compounds, it must be handled as a hazardous substance.[1][2][3] The primary routes of exposure are inhalation, skin contact, and eye contact.[4][5]

Before handling the reagent or its waste, it is imperative to be familiar with its hazard profile and the necessary personal protective equipment (PPE). Facilities storing or using this material should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[6][7]

Hazard ClassificationDescription & Potential EffectsRequired Personal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2] Can cause systemic effects.Gloves: Nitrile or other chemically resistant gloves. Always consult the glove manufacturer's compatibility chart. Lab Coat: Standard laboratory coat. For significant quantities, a chemically resistant apron is recommended.
Skin Corrosion/Irritation Causes skin irritation.[6][8] Prolonged contact may lead to more severe damage.Gloves & Protective Clothing: Ensure no skin is exposed. Wear appropriate protective gloves and clothing to prevent skin exposure.[4][6]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][6] Direct contact can result in significant injury.Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[7][9]
Respiratory Irritation May cause respiratory irritation if vapors or dusts are inhaled.Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[5] If exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.[6][7]
Environmental Hazard Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[10][11] Do not allow the chemical or its waste to enter drains or waterways.[10][11]N/A (Procedural Control)

Section 2: Waste Characterization and Segregation—The Cornerstone of Safe Disposal

Proper disposal begins with accurate waste characterization. 4,5-Dichloro-2-methylpyridine is classified as a halogenated organic waste . This is a critical distinction that dictates its entire disposal pathway.

Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are regulated by the U.S. Environmental Protection Agency (EPA).[12] Halogenated organic compounds are specifically listed and regulated due to their environmental persistence and the toxic byproducts (e.g., hydrogen chloride gas) that can form during improper incineration.[4][8][13]

The Causality of Segregation: The cardinal rule of chemical waste management is segregation.[14] You must never mix halogenated organic waste with non-halogenated waste.[15][16]

  • Reasoning: Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the acidic gases produced (like HCl).[13] This is a more complex and costly process than the fuel blending or standard incineration used for non-halogenated solvents. If you contaminate a large container of non-halogenated solvent waste with even a small amount of 4,5-Dichloro-2-methylpyridine, the entire container must be treated as halogenated waste, significantly increasing disposal costs and logistical burdens.[16]

Waste Segregation Workflow Diagram

The following diagram illustrates the critical decision-making process at the point of waste generation.

Caption: Decision workflow for the segregation and handling of 4,5-Dichloro-2-methylpyridine waste.

Section 3: Step-by-Step Disposal Protocol

This protocol outlines the procedure from the moment waste is generated to its final collection by Environmental Health & Safety (EH&S) personnel.

1. Waste Container Selection and Preparation:

  • Choose a Compatible Container: Use only containers approved for hazardous waste.[17] For 4,5-Dichloro-2-methylpyridine and solutions containing it, glass bottles or High-Density Polyethylene (HDPE) containers are typically appropriate.[18] Avoid metal containers, as prolonged contact with certain chemicals can lead to corrosion.[18] The container must have a secure, screw-top cap to prevent leaks and evaporation.[16]

  • Initial Labeling: Before adding any waste, the container must be labeled.[14][19] Affix a hazardous waste tag provided by your institution's EH&S department.[14] At a minimum, the label should clearly state "Hazardous Waste" and "Halogenated Organic Waste."[15]

2. Accumulating Waste:

  • Designated Area: All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA).[12][17] This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Segregation: Keep solid and liquid waste streams separate.[18][19] Do not mix 4,5-Dichloro-2-methylpyridine waste with incompatible materials such as strong oxidizing agents or strong acids.[7][8][10]

  • Adding Waste: As you add waste, update the container's contents list on the hazardous waste label with the full chemical name ("4,5-Dichloro-2-methylpyridine") and the estimated quantity.[15] Do not use abbreviations or chemical formulas.[16]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[16][17] This is a critical regulatory requirement to prevent the release of hazardous vapors into the laboratory.

3. Preparing for Disposal:

  • Do Not Overfill: Leave at least 10% of headspace in liquid waste containers to allow for vapor expansion.[18]

  • Finalize the Label: Once the container is full, or you are finished accumulating this type of waste, fill in the "accumulation end date" on the hazardous waste tag.

  • Request Pickup: Follow your institution's specific procedure to request a waste pickup from EH&S.[17]

4. Empty Container Disposal:

  • Acutely Toxic vs. Hazardous: Some regulations distinguish between "hazardous" and "acutely toxic" (P-listed) wastes. While chlorinated pyridines are hazardous, they are not typically P-listed. Assuming it is not acutely toxic, an empty container that held 4,5-Dichloro-2-methylpyridine must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[12][14]

  • Disposal of Rinsate: The first rinsate is considered hazardous and must be collected and disposed of as halogenated organic waste. Subsequent rinsates may also need to be collected depending on local regulations.

  • Final Disposal: Once triple-rinsed and air-dried, the labels on the empty container must be completely defaced or removed.[12] The container can then be disposed of in the appropriate glass or plastic recycling bin.[19]

Section 4: Spill and Emergency Procedures

All personnel who handle 4,5-Dichloro-2-methylpyridine must be trained on spill cleanup procedures.

  • Minor Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing the full PPE detailed in Section 1, absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.[2]

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, properly labeled container for disposal as halogenated organic waste.[2][7]

    • Wipe the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials for disposal as hazardous waste.[2]

  • Major Spills (outside a fume hood or a large volume):

    • Evacuate the laboratory immediately.[4]

    • Alert others to stay out of the area.

    • If safe to do so, close the laboratory door and prevent entry.

    • Contact your institution's emergency response line or EH&S from a safe location.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Section 5: Waste Minimization in Your Workflow

A core principle of modern laboratory management is waste minimization.[12][17] Reducing the volume of hazardous waste is not only environmentally responsible but also cost-effective.

  • Source Reduction: Order and use the smallest quantity of 4,5-Dichloro-2-methylpyridine necessary for your experiments.[12]

  • Scale of Experiments: When possible, reduce the scale of experiments to minimize the volume of waste generated.[17]

  • Avoid Unnecessary Contamination: Do not mix non-hazardous materials with 4,5-Dichloro-2-methylpyridine unless required by the experimental protocol. Use dedicated glassware to prevent cross-contamination of waste streams.

By integrating these principles of hazard awareness, rigorous segregation, and procedural diligence, you can ensure the safe and compliant disposal of 4,5-Dichloro-2-methylpyridine, protecting yourself, your colleagues, and the environment.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania.

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.

  • Laboratory Waste Management Guidelines. Princeton University Environmental Health and Safety.

  • Properly Managing Chemical Waste in Laboratories. Ace Waste.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.

  • SAFETY DATA SHEET - 4-Chloro-N-methylpyridine-2-carboxamide. Fisher Scientific.

  • SAFETY DATA SHEET - 2,3-Dichloro-5-trifluoromethylpyridine. Fisher Scientific.

  • HAZARDOUS WASTE SEGREGATION. Bucknell University.

  • HAZARD SUMMARY - 2-CHLOROPYRIDINE. New Jersey Department of Health.

  • Material Safety Data Sheet - 3-Chloropyridine, 99%. Cole-Parmer.

  • SAFETY DATA SHEET - 2-Methyl-5-vinylpyridine. Sigma-Aldrich.

  • SAFETY DATA SHEET - 2-Chloro-3-picoline. Sigma-Aldrich.

  • SAFETY DATA SHEET - 2,6-Dichloro-3-cyano-4-methylpyridine. Fisher Scientific.

  • SAFETY DATA SHEET - 2-chloro-5-methyl-pyridine. Fisher Scientific.

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  • SAFETY DATA SHEET - 5-Ethyl-2-methylpyridine. Fisher Scientific.

  • SAFETY DATA SHEET - 2,6-Dichloro-3-cyano-4-methylpyridine. Thermo Fisher Scientific.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,5-Dichloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, this innovation demands an unwavering commitment to safety. This guide provides essential, field-proven guidance on the safe handling of 4,5-Dichloro-2-methylpyridine, a compound whose structural class—chlorinated pyridines—necessitates stringent safety protocols. Our objective is to move beyond a simple checklist, offering a framework of understanding that empowers you to work safely and effectively, ensuring that both you and your research are protected.

Hazard Assessment: Understanding the Risks

While specific toxicological data for 4,5-Dichloro-2-methylpyridine is not extensively published, its structure as a chlorinated methyl-pyridine derivative allows us to extrapolate a reliable hazard profile from analogous compounds. This chemical class is known for its potential to cause significant health effects.[1][2] The primary routes of exposure are inhalation, skin contact, and ingestion.

Based on data from similar compounds, the anticipated hazards are summarized below.

Hazard ClassificationDescriptionAssociated RisksSource
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Can cause immediate health issues upon single exposure. Systemic effects may occur.[3][4]
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact may lead to more severe damage.Redness, pain, and inflammation. Dichlorinated pyridines can be absorbed through the skin, leading to systemic toxicity.[3]
Serious Eye Damage/Irritation Causes serious eye irritation, with a risk of severe damage.Pain, redness, and potential for lasting vision impairment. Immediate and thorough rinsing is critical.[3][5]
Respiratory Irritation May cause respiratory irritation.Inhalation of dust or vapors can lead to coughing, sore throat, and shortness of breath.
Hazardous Decomposition Emits toxic and corrosive fumes in a fire.Combustion produces highly hazardous gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride (HCl).[4][6]

The Hierarchy of Controls: A Proactive Safety Framework

Before selecting Personal Protective Equipment (PPE), we must apply the Hierarchy of Controls. PPE is the last line of defense, used when hazards cannot be eliminated through other means.

  • Elimination/Substitution : In a research context, this is often not feasible.

  • Engineering Controls : These are the most critical physical controls in the lab.

    • Chemical Fume Hood : All handling of 4,5-Dichloro-2-methylpyridine, from weighing solids to preparing solutions, must be conducted inside a certified chemical fume hood.[1] This is non-negotiable and protects against inhalation of dust or vapors.[7]

    • Ventilation : Ensure the laboratory has adequate general ventilation to prevent the accumulation of fugitive emissions.[7]

    • Safety Equipment : An eyewash station and safety shower must be immediately accessible and tested regularly.[8][9]

  • Administrative Controls : These are procedural controls.

    • Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for handling this compound.

    • Training : Ensure all personnel are trained on the specific hazards and handling procedures for chlorinated pyridines.

  • Personal Protective Equipment (PPE) : The final barrier between you and the chemical hazard.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task. The following represents the minimum required PPE.

Eye and Face Protection

The eyes are highly susceptible to damage from chemical splashes and airborne particles.

  • What to Use : Wear chemical splash goggles that conform to ANSI Z87.1 or EN166 standards.[8] If there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[10]

  • Causality : Standard safety glasses do not provide a seal around the eyes and offer inadequate protection from splashes and fine particulates. Goggles are essential to prevent contact with this irritant compound.[10]

Skin and Body Protection

Dermal exposure is a primary risk, as compounds in this class can be absorbed through the skin.

  • Lab Coat : A flame-resistant lab coat with long sleeves and a fully fastened front is mandatory to protect against incidental contact.

  • Gloves : Glove selection is critical. Not all materials offer the same level of protection.

    • What to Use : Nitrile or neoprene gloves are recommended for handling pyridines and their derivatives.[1][7] Avoid latex gloves, as they offer poor chemical resistance. Always double-glove if handling larger quantities or for prolonged periods.

    • Causality : The chemical structure of chlorinated pyridines can degrade certain glove materials. Nitrile provides a robust barrier against a wide range of chemicals. Always check the manufacturer's compatibility chart for specific breakthrough times.

  • Glove Selection and Use Protocol

    • Inspect gloves for any signs of damage (rips, pinholes) before use.

    • Don gloves before entering the designated work area.

    • Wash hands thoroughly with soap and water after removing gloves.

    • Never wear contaminated gloves outside of the laboratory or touch "clean" surfaces like doorknobs, phones, or keyboards.

    • Remove and replace gloves immediately if they become contaminated.

Glove MaterialSuitability for Chlorinated PyridinesComments
Nitrile Excellent Good resistance to a broad range of chemicals, including pyridines. Standard choice for laboratory use.[7]
Neoprene Excellent Offers robust protection, similar to nitrile.[1]
Butyl Rubber Good Provides good protection but can be less dexterous.
Latex Poor Not recommended due to poor chemical resistance and potential for allergic reactions.[1]
Respiratory Protection

Engineering controls are the primary method for respiratory protection.

  • When to Use : A respirator is typically not required if all work is performed within a certified chemical fume hood.[1] However, if engineering controls are insufficient or in the event of a large spill or emergency, respiratory protection is essential.

  • What to Use : A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is recommended.[5] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be in place, including fit-testing and training.[8]

  • Causality : The dual-cartridge system protects against both organic vapors that may be present and any fine solid particulates of the compound, addressing the dual inhalation hazard.[5][10]

PPE_Selection_Workflow start_end start_end process process decision decision ppe ppe start Start: Task Involving 4,5-Dichloro-2-methylpyridine in_hood Is all work performed in a certified chemical fume hood? start->in_hood weighing Weighing Solid or Transferring Powder? in_hood->weighing Yes respirator Emergency/Spill Only: Add NIOSH-Approved Respirator (Organic Vapor/P100) in_hood->respirator No liquid_handling Handling Solutions? weighing->liquid_handling No weighing->liquid_handling Yes splash_risk Significant Splash Risk? liquid_handling->splash_risk Yes base_ppe Minimum PPE: - Lab Coat - Nitrile/Neoprene Gloves - Safety Goggles liquid_handling->base_ppe No splash_risk->base_ppe No add_faceshield Add Full Face Shield splash_risk->add_faceshield Yes end_task Proceed with Task base_ppe->end_task add_faceshield->base_ppe respirator->end_task

Caption: PPE selection workflow based on the specific laboratory task.

Emergency Protocols: Plan for the Unexpected

Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is vital.

Exposure First Aid

Immediate and correct first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid ProcedureSource
Inhalation Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][8]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][11]
Eye Contact Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[8][9]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cups of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][12]
Spill Response

A swift and correct response can prevent a minor spill from becoming a major incident.

  • Evacuate : Alert personnel in the immediate area and evacuate.

  • Isolate : Cordon off the affected area. Prevent entry.

  • Protect : Don all required PPE, including respiratory protection.

  • Contain : Cover the spill with an inert absorbent material like vermiculite, sand, or dry lime.[3][11]

  • Collect : Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[3]

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose : All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste.

Spill_Response_Workflow start_end start_end action action decision decision hazard hazard spill Spill Occurs alert Alert Area Personnel & Evacuate spill->alert assess Is spill minor & manageable? alert->assess call_ehs Call Emergency Response / EH&S assess->call_ehs No ppe Don Full PPE (Gloves, Goggles, Respirator) assess->ppe Yes end End of Procedure call_ehs->end contain Contain spill with inert absorbent (sand, vermiculite) ppe->contain collect Collect waste into a sealed, labeled container contain->collect decon Decontaminate the area collect->decon dispose Dispose of all materials as hazardous waste decon->dispose dispose->end

Caption: Step-by-step workflow for responding to a chemical spill.

Decontamination and Waste Disposal

Proper disposal is a critical component of the chemical lifecycle and laboratory safety.

  • Decontamination : All glassware and equipment must be thoroughly decontaminated. Rinse with a suitable solvent (such as acetone or ethanol) in a fume hood, collecting the rinsate as hazardous waste. Follow with a standard wash using soap and water.

  • Waste Disposal : All materials contaminated with 4,5-Dichloro-2-methylpyridine, including the chemical itself, absorbent materials from spills, and contaminated PPE, are considered hazardous waste.[13]

    • Collect in a properly labeled, sealed, and chemically compatible container.

    • Never pour waste down the drain.[9]

    • Follow all institutional, local, and federal regulations for hazardous waste disposal.[14]

By integrating these principles of hazard assessment, control, and emergency preparedness into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Material Safety Data Sheet - 3-Amino-2-chloropyridine, 96%. (n.d.). Cole-Parmer. Retrieved January 3, 2026, from [Link]

  • Chemwatch GHS SDS in English (European) 35944-2. (n.d.). Chemwatch. Retrieved January 3, 2026, from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved January 3, 2026, from [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved January 3, 2026, from [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Post Apple Scientific. Retrieved January 3, 2026, from [Link]

  • Pyridine,6551E-3,2023/02/01 - Safety Data Sheet. (2023, February 1). Kanto Chemical Co., Inc. Retrieved January 3, 2026, from [Link]

  • ICSC 0803 - 4-METHYLPYRIDINE. (n.d.). INCHEM. Retrieved January 3, 2026, from [Link]

  • 2-METHYL-5-ETHYLPYRIDINE HAZARD SUMMARY. (1999, June). New Jersey Department of Health. Retrieved January 3, 2026, from [Link]

  • Waste Management Guidance Manual For Project Delivery Appendices. (n.d.). Commonwealth of Pennsylvania. Retrieved January 3, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.